ROS Probe, HPF
Description
Structure
3D Structure
Properties
IUPAC Name |
3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSMYDPUKBGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587912 | |
| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359010-69-8 | |
| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Challenge of Detecting Highly Reactive Oxygen Species
An In-Depth Technical Guide to Hydroxyphenyl Fluorescein (HPF): From Fluorescence Spectrum to Cellular Applications
For researchers, scientists, and drug development professionals, the accurate detection of highly reactive oxygen species (hROS) is paramount in unraveling the complexities of oxidative stress in cellular signaling, disease pathology, and therapeutic responses. This guide provides a comprehensive overview of Hydroxyphenyl Fluorescein (HPF), a highly specific and stable fluorescent probe for the detection of hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻). As a Senior Application Scientist, this document is structured to provide not only the fundamental principles of HPF but also the practical, field-proven insights necessary for its successful implementation in your research.
Reactive oxygen species (ROS) are a diverse group of chemically reactive molecules derived from oxygen. While some ROS play crucial roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Among the various ROS, the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻) are particularly damaging due to their high reactivity and short half-lives, making their detection a significant challenge.
Traditional fluorescent probes for ROS detection, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), often suffer from a lack of specificity, reacting with a broad range of ROS, and are prone to auto-oxidation, leading to potential artifacts.[1] HPF was developed to overcome these limitations, offering a more specific and stable tool for the detection of the most damaging hROS.[1][2]
Core Properties and Fluorescence Mechanism of HPF
Hydroxyphenyl Fluorescein (HPF) is a cell-permeable molecule that is virtually non-fluorescent until it reacts specifically with hydroxyl radicals or peroxynitrite.[2][3][4] This reaction transforms HPF into a highly fluorescent fluorescein derivative, which can be readily detected using standard fluorescence instrumentation.[2][4]
Chemical and Spectral Properties
The key properties of HPF are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₁₆O₆ | [5][6] |
| Molecular Weight | 424.40 g/mol | [5] |
| Excitation Maximum (Ex) | ~490 nm | [1][2][4][5][6][7] |
| Emission Maximum (Em) | ~515 nm | [1][2][4][5][6][7] |
| Appearance | Yellow solid | [6] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [2][6] |
Mechanism of Fluorescence Activation
The specificity of HPF for •OH and ONOO⁻ lies in its chemical structure. The non-fluorescent nature of HPF is due to the presence of a hydroxyphenyl group that quenches the fluorescence of the fluorescein core. The reaction with highly reactive oxygen species, such as the hydroxyl radical, leads to the oxidative cleavage of this quenching group, resulting in the formation of the highly fluorescent fluorescein molecule.[2][8]
Caption: Mechanism of HPF fluorescence activation.
Advantages of HPF for hROS Detection
The choice of a fluorescent probe is critical for obtaining reliable and reproducible data. HPF offers several distinct advantages over other commonly used ROS indicators:
-
High Specificity: HPF is highly selective for hydroxyl radicals and peroxynitrite, and does not react with other ROS such as superoxide (O₂⁻•), hydrogen peroxide (H₂O₂), nitric oxide (NO), or hypochlorite (OCl⁻).[2][3][4][9] This specificity is crucial for dissecting the roles of different ROS in biological processes.
-
Enhanced Stability: Compared to H₂DCFDA, HPF exhibits greater stability and is less prone to auto-oxidation, which significantly reduces the risk of false-positive signals.[1][5][7]
-
Cell Permeability: HPF is a cell-permeable dye, allowing for the detection of intracellular hROS in living cells.[4][6][9]
-
Bright Green Fluorescence: Upon reaction with hROS, HPF produces a bright green fluorescence that is compatible with standard fluorescein filter sets, making it accessible for use with a wide range of fluorescence microscopes, flow cytometers, and plate readers.[1][2][7]
Experimental Design and Protocols
General Experimental Workflow
Sources
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- 6. Hydroxyphenyl Fluorescein | HPF | ROS Detection | TargetMol [targetmol.com]
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Harnessing the Precision of Hydroxyphenyl Fluorescein (HPF) for Advanced Reactive Oxygen Species Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imperative for Specificity in Reactive Oxygen Species (ROS) Detection
Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of aerobic metabolism but as critical signaling molecules involved in a myriad of physiological and pathological processes.[1] From immune responses to cancer progression and neurodegenerative disorders, the precise role of individual ROS species is a subject of intense investigation.[1][2] However, the inherent reactivity and short lifespan of these molecules present a formidable challenge for their accurate detection and quantification.[3][4]
For decades, the field relied heavily on general ROS indicators like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][5] While useful for detecting a broad oxidative state, DCFH-DA suffers from significant limitations, including a lack of specificity—reacting with a wide variety of ROS—and a propensity for auto-oxidation, which can lead to experimental artifacts.[5][6] This lack of discrimination has been a major bottleneck, obscuring the specific roles of the most potent and damaging ROS.
This guide delves into the core advantages of a new generation of fluorescent probes, specifically Hydroxyphenyl Fluorescein (HPF), and provides a technical framework for its effective application. HPF was engineered to overcome the critical limitations of its predecessors, offering researchers a powerful tool to selectively investigate the roles of highly reactive oxygen species (hROS), namely the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[7][8][9]
The Chemistry of Selectivity: HPF's Mechanism of Action
HPF is a cell-permeable molecule that is virtually non-fluorescent in its native state.[5][8] Its activation is contingent upon a specific chemical reaction—an O-dearylation reaction—with hROS.[10] Upon encountering the highly electrophilic hydroxyl radical or peroxynitrite, HPF undergoes an irreversible oxidative conversion to the highly fluorescent compound fluorescein.[8][11] This process yields a bright, stable green fluorescence with excitation and emission maxima around 490 nm and 515 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry setups.[5][8][12]
The key to HPF's utility lies in what it doesn't react with. Unlike DCFH-DA, HPF shows minimal to no reactivity with other, more stable ROS such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO).[7][8] This remarkable selectivity allows researchers to confidently attribute a fluorescence signal to the presence of the most damaging hROS.
Caption: HPF selectively reacts with hROS (•OH, ONOO⁻) to produce a fluorescent signal.
Key Advantages of HPF in hROS Research
The decision to use a specific probe is critical to the integrity of experimental outcomes. HPF offers several distinct advantages over traditional methods.
Unparalleled Selectivity for Highly Reactive Species
The primary advantage of HPF is its high specificity for hydroxyl radicals and peroxynitrite.[7][8][9] This allows for the unequivocal detection of these particularly damaging species, which are often implicated in acute cellular injury and signaling cascades that other probes would miss or obscure.[1][8] This is a crucial distinction, as it enables researchers to dissect signaling pathways with greater precision. For example, a study on cerebral ischemia successfully used HPF to demonstrate a surge in hROS in the ischemic core and peri-infarct area, providing specific evidence of hydroxyl radical involvement in the injury.[13]
Enhanced Stability and Reduced Artifacts
A significant weakness of probes like DCFH-DA is their susceptibility to light-induced auto-oxidation, which can generate false-positive signals.[5] HPF exhibits much greater stability and resistance to auto-oxidation, ensuring that the observed fluorescence is a true representation of hROS activity.[5][14] This robustness minimizes experimental variability and increases the reliability of quantitative measurements.
Versatility Across Multiple Platforms
HPF's strong fluorescent signal and compatibility with standard filter sets make it a versatile tool for a wide range of applications.[8][15]
-
Fluorescence Microscopy: Ideal for visualizing the subcellular localization of hROS generation.[8][9]
-
Flow Cytometry: Enables high-throughput quantification of hROS-positive cell populations, which is essential for dose-response studies and screening applications.[8][16]
-
Microplate Readers: Facilitates quantitative analysis in multi-well formats for screening and kinetic assays.[12]
| Parameter | Hydroxyphenyl Fluorescein (HPF) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) |
| Primary Targets | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻)[7][8] | General Oxidative Stress (Peroxyl, Hydroxyl radicals, etc.)[5] |
| Selectivity | High | Low[5] |
| Auto-oxidation | Low resistance to light-induced oxidation[5][14] | Prone to auto-oxidation, potential for artifacts[5] |
| Primary Application | Specific detection of highly reactive ROS | General indicator of cellular redox state[2] |
| Signal-to-Noise | High due to low background fluorescence | Variable, can be compromised by auto-oxidation |
Table 1: Comparative analysis of HPF and DCFH-DA probes.
Field-Proven Methodologies: Applying HPF in Cell-Based Assays
The successful application of HPF requires careful attention to experimental design and execution. The following protocols provide a self-validating framework for robust and reproducible results.
Experimental Workflow for Intracellular hROS Detection
This workflow is designed for detecting hROS in adherent or suspension cells using fluorescence microscopy or flow cytometry.
Caption: A generalized workflow for detecting intracellular hROS using HPF.
Detailed Step-by-Step Protocol
Materials:
-
Hydroxyphenyl Fluorescein (HPF) stock solution (e.g., 5 mM in DMF or DMSO)[5][7]
-
Cells of interest (adherent or suspension)
-
Serum-free cell culture medium or a suitable buffer (e.g., HBSS)[7]
-
Phosphate-Buffered Saline (PBS)
-
ROS-inducing agent (positive control)
-
ROS scavenger (e.g., DMSO for hydroxyl radicals, optional negative control)[7]
Procedure:
-
Cell Preparation:
-
For Adherent Cells: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
-
For Suspension Cells: Prepare a cell suspension at a density of approximately 1x10⁶ cells/mL.[17]
-
-
Preparation of HPF Working Solution:
-
On the day of the experiment, dilute the HPF stock solution into serum-free medium or buffer to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.[5]
-
Causality: Using serum-free medium is crucial as serum components can interfere with the probe or scavenge ROS, leading to inaccurate readings.[7]
-
-
Loading Cells with HPF:
-
Remove the culture medium from adherent cells and add the HPF working solution. For suspension cells, add the working solution directly to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.[7][9]
-
Causality: Incubation allows the cell-permeable HPF to enter the cells. Keeping the cells in the dark is essential to prevent photobleaching and potential light-induced artifacts.[7]
-
-
Experimental Treatment:
-
Data Acquisition:
Self-Validating System (Controls):
-
Negative Control 1 (Unstimulated): Cells loaded with HPF but not treated with a stimulus. This establishes the baseline fluorescence.
-
Negative Control 2 (Scavenger): Cells pre-treated with a relevant ROS scavenger before adding the stimulus. A significant reduction in fluorescence validates that the signal is from the targeted ROS.
-
Positive Control: Cells treated with a known hROS-generating agent (e.g., Fenton reaction components for •OH) to confirm that the probe is working correctly.[12]
-
Autofluorescence Control: Unloaded cells (no HPF) subjected to the same treatments to measure intrinsic cellular fluorescence.
Conclusion and Future Outlook
Hydroxyphenyl Fluorescein represents a significant advancement in the field of ROS biology. Its high selectivity for hydroxyl radicals and peroxynitrite, coupled with its stability and versatility, empowers researchers to dissect the roles of these highly reactive species with unprecedented accuracy.[8][13] By moving beyond the limitations of non-specific probes, HPF facilitates a deeper understanding of the complex signaling networks governed by oxidative stress. As research continues to unravel the nuanced roles of different ROS in health and disease, the precision offered by tools like HPF will be indispensable for the development of targeted therapeutics and diagnostics.
References
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Interchim. (n.d.). Reactive Oxygen Species Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Quantifying ROS levels using CM-H2DCFDA and HyPer. Retrieved from [Link]
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JoVE. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Hydroxyl radical measurement by HPF method. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Harmful and Beneficial Role of ROS. PMC. Retrieved from [Link]
-
PubMed. (n.d.). The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of O-dearylation reaction of HPF and APF with hROS. Retrieved from [Link]
-
PubMed. (n.d.). Identification of ROS using oxidized DCFDA and flow-cytometry. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroxyl radical. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Non-fluorescent hydroxyphenyl fluorescein (HPF) oxidized by.... Retrieved from [Link]
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Hydrogen Link. (n.d.). Hydroxyl Radicals Reactivity. Retrieved from [Link]
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Quora. (2018). What are some advantages of using FACS to measure the levels of Reactive Oxygen Species (ROS), as opposed to just measuring fluorescence from a DCFDA assay using a microplate reader?. Retrieved from [Link]
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An In-depth Technical Guide to the HPF Probe for Studying Oxidative Stress in Cellular Models
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Hydroxyphenyl Fluorescein (HPF) probe. It moves beyond a simple protocol to offer insights into the probe's mechanism, strategic application, and data interpretation for the robust study of oxidative stress in cellular models.
The Critical Challenge of Detecting Highly Reactive Oxygen Species
Oxidative stress is a pivotal factor in cell fate, tissue injury, and the response to therapeutics.[1] Among the diverse family of reactive oxygen species (ROS), highly reactive subtypes—hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻)—are particularly significant for their role in irreversible biomolecular damage and key signaling pathways.[1] The transient nature of these molecules presents a significant challenge for their accurate detection and quantification in living cells. The development of HPF has revolutionized our ability to visualize and measure these specific, highly reactive oxygen species (hROS).[1]
Understanding the HPF Probe: Mechanism and Specificity
HPF is a cell-permeable, aromatic aminofluorescein derivative that is intrinsically non-fluorescent.[1][2] This property is crucial as it ensures a low background signal, a common issue with older generation ROS probes like 2',7'-dichlorodihydrofluorescein (DCFH-DA).[3][4][5] Upon encountering highly reactive oxygen species such as hydroxyl radicals or peroxynitrite, HPF undergoes an oxidative conversion to fluorescein.[1][2] This reaction results in a strong green fluorescence with excitation and emission maxima at approximately 490 nm and 515 nm, respectively.[1][6][7]
A key advantage of HPF is its remarkable selectivity. It does not react with less reactive ROS, including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), nitric oxide (NO), and hypochlorite (OCl⁻).[1][2][8] This specificity allows for the confident discrimination of cellular events driven by hROS from a more general oxidative state.[1]
Caption: Mechanism of HPF activation by highly reactive oxygen species.
Strategic Experimental Design: A Self-Validating System
The trustworthiness of data generated using HPF hinges on a well-designed experiment that incorporates a self-validating system. This involves the judicious use of controls to account for potential artifacts and to confirm the specificity of the signal.
Essential Controls for Robust Data Interpretation
-
Unstained Control: Cells that have not been treated with HPF. This is critical for assessing the level of cellular autofluorescence, which can be a source of background noise.[9]
-
Probe-Only Control: Cells loaded with HPF but not subjected to the experimental treatment. This control establishes the baseline fluorescence of the probe in the absence of induced oxidative stress.[1]
-
Positive Control: Cells treated with a known inducer of hydroxyl radicals or peroxynitrite. This confirms that the probe is responsive in the experimental system. Examples of inducers include:
-
Fenton Reaction: A mixture of ferrous iron (e.g., Fe(NH₄)SO₄) and H₂O₂ to generate •OH.[10]
-
Peroxynitrite Donors: Such as SIN-1 (3-morpholinosydnonimine).
-
-
Negative Control (Scavenger): Cells pre-treated with a scavenger of highly reactive oxygen species before the experimental treatment. A reduction in the HPF signal in the presence of the scavenger provides strong evidence for the specificity of the probe.
Key Experimental Parameters and Their Rationale
| Parameter | Recommended Range | Rationale |
| HPF Stock Solution | 1–5 mM in DMF or DMSO | A high concentration stock allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced artifacts. Store at -20°C to -80°C, protected from light, and avoid repeated freeze-thaw cycles.[1][6][14] |
| Working Concentration | 1–10 µM | This concentration range is typically sufficient to achieve a good signal-to-noise ratio without causing cytotoxicity. The optimal concentration should be determined empirically for each cell type and experimental condition.[1][6][15] |
| Incubation Time | 15–60 minutes | This allows for adequate uptake of the cell-permeable probe. Longer incubation times may lead to increased background fluorescence.[1][16][17] |
| Incubation Temperature | 37°C | Incubation at physiological temperature facilitates probe uptake.[1][16] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for using HPF in both fluorescence microscopy and flow cytometry applications.
Protocol for Fluorescence Microscopy
This protocol is suitable for visualizing the intracellular localization of hROS in adherent cells.
Materials:
-
HPF probe
-
DMF or high-purity DMSO
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Positive and negative control reagents
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates until they reach the desired confluency.
-
HPF Working Solution Preparation: Prepare a 1–10 µM HPF working solution by diluting the stock solution in serum-free medium or PBS immediately before use.[6][14]
-
Probe Loading: Remove the culture medium and wash the cells once with PBS. Add the HPF working solution to the cells and incubate for 15–60 minutes at 37°C, protected from light.[16][17]
-
Washing: Gently wash the cells twice with PBS to remove excess probe.[6]
-
Induction of Oxidative Stress: Apply the experimental treatment to induce hROS production. Include all necessary controls in parallel.
-
Imaging: Acquire images using a fluorescence microscope with excitation and emission wavelengths around 490 nm and 515 nm, respectively.[1][16] Minimize light exposure to prevent photobleaching.[18]
Caption: Experimental workflow for fluorescence microscopy using HPF.
Protocol for Flow Cytometry
This protocol allows for the quantification of hROS-positive cell populations.
Materials:
-
HPF probe
-
DMF or high-purity DMSO
-
Serum-free cell culture medium or PBS
-
Trypsin or other cell dissociation reagent (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
HPF Working Solution Preparation: Prepare a 1–10 µM HPF working solution in serum-free medium or PBS.[6]
-
Probe Loading: Incubate the cell suspension with the HPF working solution for 15–60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with PBS.[6]
-
Induction of Oxidative Stress: Resuspend the cells in fresh medium and apply the experimental treatment.
-
Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC).
Data Analysis and Interpretation
Quantitative analysis of HPF fluorescence should be approached with care. Expressing the data as a fold-change in fluorescence intensity over the untreated control is a common and reliable method.[1] It is crucial to normalize the signal by subtracting the background fluorescence from unstained cells.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | - Incomplete removal of extracellular probe- Autofluorescence of cells or medium- Probe instability | - Ensure thorough washing after loading.[1]- Use phenol red-free medium.[9]- Prepare fresh HPF working solutions and protect from light.[1] |
| Low or No Signal | - Ineffective induction of hROS- Probe degradation- Incorrect microscope/flow cytometer settings | - Validate the efficacy of the ROS inducer.- Avoid repeated freeze-thaw cycles of the stock solution.[1][18]- Confirm the use of appropriate filters and laser lines. |
| Photobleaching | - Excessive exposure to excitation light | - Minimize light exposure during incubation and imaging.[18]- Use an anti-fade mounting medium for microscopy.[19] |
Concluding Remarks
The HPF probe is a powerful and specific tool for the detection of highly reactive oxygen species in cellular models.[1][8] Its superior selectivity over older generation probes provides researchers with the ability to dissect the specific roles of hydroxyl radicals and peroxynitrite in a variety of biological processes and disease states.[1][2] By employing a well-controlled, self-validating experimental design as outlined in this guide, researchers can generate robust and reliable data, advancing our understanding of the complex world of redox biology.
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- Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed.
- Hydroxyphenyl Fluorescein (HPF) | ROS Probe - MedchemExpress.com.
- ROS Brite™ HPF *Optimized for Detecting Reactive Oxygen Species (ROS)
- HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL | Buy Online | Invitrogen™.
- Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe | Goryo Chemical, Inc.
- HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL | Buy Online | Invitrogen™.
- Fluorescent probes for the detection of reactive oxygen species in human sperm
- Recent advances in fluorescent probes for the detection of reactive oxygen species.
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Foundational Principles of Fluorescence-Based ROS Detection: A Guide to Methodical Rigor and Accurate Interpretation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Bright Signal
Reactive Oxygen Species (ROS) exist at a fascinating nexus of cellular physiology and pathology. Far from being mere agents of damage, they are critical signaling molecules involved in a host of cellular processes.[1] However, an imbalance leading to excessive ROS—a state of oxidative stress—is a key driver in inflammation, aging, and numerous diseases.[2][3] Consequently, the accurate detection and quantification of ROS are paramount for researchers in basic science and drug development.
Fluorescence-based methods have become the workhorse for ROS detection due to their high sensitivity, spatial resolution, and adaptability to live-cell imaging.[4][5] Yet, the apparent simplicity of these assays belies a complex reality fraught with potential artifacts and misinterpretations. A bright fluorescent signal is not, in itself, conclusive proof of specific ROS activity.
This guide is structured to move beyond simplistic protocols. It provides the foundational knowledge required to design robust experiments, select the appropriate tools, and interpret data with the rigor demanded by modern science. We will delve into the mechanisms of common fluorescent probes, establish the principles of a self-validating experimental design, and provide actionable protocols grounded in field-proven insights.
Chapter 1: The Core Principle - Harnessing Oxidation for Fluorescence
The fundamental strategy behind most fluorescent ROS probes is the conversion of a non-fluorescent or weakly fluorescent molecule (a pro-fluorophore) into a highly fluorescent product upon oxidation by ROS.[6][7] This "turn-on" mechanism provides a direct link between the presence of ROS and the generation of a measurable signal.
The process begins with loading cells with a cell-permeant pro-fluorophore. Once inside the cell, the probe may be modified by cellular enzymes (e.g., esterases) to become both more responsive and better retained within the intracellular environment.[8][9] When specific ROS are generated, they react with this activated probe, inducing a chemical change that "switches on" its fluorescence. This emitted light can then be captured and quantified using techniques like fluorescence microscopy, flow cytometry, or plate readers.[4][6]
Caption: General mechanism of intracellular ROS-activated fluorescent probes.
Chapter 2: A Critical Survey of Common Fluorescent Probes
The choice of probe is the most critical decision in designing an ROS assay, as it dictates specificity, localization, and potential for artifacts.[4] Selecting the right tool requires a deep understanding of its chemical mechanism, not just its advertised name.
The Workhorse: Dichlorodihydrofluorescein Diacetate (DCFH-DA)
DCFH-DA is arguably the most widely used probe for general oxidative stress.[9] Its popularity stems from its simplicity and long history.
-
Mechanism: Cell-permeant DCFH-DA is deacetylated by intracellular esterases to DCFH, which is non-fluorescent and trapped within the cell.[8] Subsequent two-electron oxidation by various ROS converts DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]
-
Causality and Caveats: The primary weakness of DCFH-DA is its profound lack of specificity.[10] It can be oxidized by hydroxyl radicals, peroxynitrite, and hypochlorous acid, and its reaction with hydrogen peroxide (H₂O₂) often requires the presence of cellular peroxidases.[9][11] Furthermore, it is susceptible to photo-oxidation and can be oxidized by cytochrome c, creating artifacts unrelated to the ROS being investigated.[12] Therefore, DCFH-DA should be considered an indicator of general oxidative stress rather than a specific ROS.
Caption: The activation pathway and broad reactivity of DCFH-DA.
Targeting the Powerhouse: MitoSOX™ Red for Mitochondrial Superoxide
Mitochondria are a primary source of cellular ROS, specifically the superoxide anion (O₂•⁻).[13][14] MitoSOX Red is designed to specifically measure superoxide within this organelle.
-
Mechanism: The triphenylphosphonium cation component of MitoSOX Red facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential.[15][16] Once localized, it is selectively oxidized by superoxide, but not by other ROS, to a product that binds nucleic acids and exhibits red fluorescence.[15][17]
-
Causality and Best Practices: The reaction of MitoSOX Red with superoxide generates 2-hydroxyethidium, which can be distinguished from other non-specific oxidation products.[18] For maximal specificity, using an excitation wavelength of ~400 nm (in addition to the standard ~510 nm) can help discriminate the superoxide-specific product.[18] This dual-excitation approach provides an internal validation of signal specificity.
The New Guard: CellROX® Reagents
The CellROX® family of probes was developed to overcome some of the limitations of older dyes like DCFH-DA, offering superior photostability and, in some cases, compatibility with fixation.[6][19]
-
Mechanism: These cell-permeant dyes are non-fluorescent in their reduced state and become brightly fluorescent upon oxidation by ROS.[6]
-
Variants and Localization:
-
CellROX® Green: Upon oxidation, this reagent binds to DNA, localizing its signal primarily to the nucleus and mitochondria.[6] It is compatible with formaldehyde fixation.[2][19]
-
CellROX® Orange & Deep Red: These reagents remain in the cytoplasm after oxidation.[6] CellROX® Deep Red is also fixable, whereas CellROX® Orange is suitable for multiplexing with other live-cell probes and GFP.[3][19]
-
Measuring Released H₂O₂: Amplex™ Red
Unlike intracellular probes, the Amplex™ Red assay is designed to detect hydrogen peroxide (H₂O₂) released into the extracellular space.[20][21] This is particularly useful for studying processes like the respiratory burst in immune cells.
-
Mechanism: The assay is enzymatic. In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and colored product, resorufin.[21][22][23]
-
Causality and Application: Because the reaction is enzymatic and occurs outside the cells, it avoids many of the artifacts associated with intracellular probes. It provides a quantitative measure of H₂O₂ production over time.[22] However, it cannot provide spatial information within a cell.
Probe Selection Summary Table
| Probe Name | Primary Target | Subcellular Localization | Ex/Em (nm) | Key Advantages | Major Limitations |
| DCFH-DA | General Oxidative Stress | Cytosol | ~485/530 | Simple, inexpensive, widely used.[8][24] | Poor specificity, prone to auto-oxidation and artifacts.[9][12] |
| MitoSOX™ Red | Superoxide (O₂•⁻) | Mitochondria | ~510/580 | Highly specific for mitochondrial superoxide.[15][16] | Signal can be influenced by mitochondrial membrane potential. |
| CellROX® Green | General ROS | Nucleus & Mitochondria | ~485/520 | Photostable, fixable, multiplex-compatible.[19][25] | Binds to DNA, which may alter cell function. |
| CellROX® Deep Red | General ROS | Cytoplasm | ~644/665 | Photostable, fixable, far-red emission reduces autofluorescence.[3][6] | Less specific than targeted probes like MitoSOX. |
| Amplex™ Red | Hydrogen Peroxide (H₂O₂) | Extracellular | ~571/585 | Highly sensitive and quantitative for extracellular H₂O₂.[21][23] | Requires exogenous HRP; no subcellular information.[20] |
Chapter 3: The Imperative of Controls - Building a Self-Validating System
Caption: The relationship between the experimental group and essential controls.
Essential Controls for ROS Assays:
-
Unstained Control: Cells that have been treated but not loaded with the probe. This is critical to measure the baseline cellular autofluorescence, which can change in response to treatments.[26]
-
Probe-Only Control (Baseline): Untreated cells loaded with the fluorescent probe. This establishes the basal level of ROS in your cell model under normal culture conditions.[26]
-
Positive Control: Cells loaded with the probe and treated with a known ROS-inducing agent (e.g., hydrogen peroxide, menadione, tert-butyl hydroperoxide).[1][27] This control validates that the probe and detection system are working correctly and are capable of detecting an increase in ROS.
-
Vehicle Control: Cells treated with the solvent used to dissolve your experimental compound. This ensures that the vehicle itself is not inducing an oxidative response.
-
Cell-Free Control: A cell-free mixture of your compound, the probe, and buffer. This is crucial to test for direct chemical reactions between your compound and the probe, which would create a completely artificial signal.[12]
Chapter 4: Field-Proven Protocols
The following protocols are designed as robust starting points. Optimization of probe concentration, loading times, and cell density is essential for each new cell type and experimental condition.[26][28]
Protocol 4.1: General Intracellular ROS Detection by Fluorescence Microscopy
This protocol is adapted for probes like CellROX® Green or DCFH-DA in adherent cells.
-
Cell Seeding: Seed cells on glass-bottom dishes or multi-well plates to achieve 70-80% confluency on the day of the experiment.[14]
-
Reagent Preparation: Prepare a fresh working solution of the ROS probe (e.g., 5 µM CellROX® Green or 10 µM DCFH-DA) in pre-warmed serum-free medium or a suitable buffer like HBSS immediately before use.[6][27] Protect the solution from light.[8]
-
Treatment/Controls:
-
For antioxidant controls, pre-incubate cells with NAC (e.g., 1-5 mM) for 1 hour before proceeding.
-
Remove the culture medium and apply your experimental treatments (or positive/vehicle controls) for the desired duration.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the probe working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[6]
-
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any extracellular probe.[6]
-
Imaging: Add fresh, pre-warmed imaging buffer (phenol red-free medium or HBSS) to the cells. Image immediately on a fluorescence microscope using the appropriate filter sets (e.g., FITC channel for DCF/CellROX Green). Maintain consistent acquisition settings (e.g., exposure time, gain) across all samples.
-
Quantification: Using imaging software, measure the mean fluorescence intensity per cell for a statistically significant number of cells from multiple fields of view. Normalize the data from treated groups to the untreated or vehicle control group.
Protocol 4.2: Mitochondrial Superoxide Detection by Flow Cytometry
This protocol is adapted for MitoSOX™ Red.
-
Cell Preparation: Prepare a single-cell suspension of 0.5-1 x 10⁶ cells/mL in pre-warmed buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Treatment/Controls: Apply experimental treatments, positive controls (e.g., Antimycin A), and negative controls (e.g., pre-treatment with NAC or MitoTEMPO) to cells in suspension for the desired duration at 37°C.
-
Probe Loading: Add MitoSOX™ Red to a final concentration of 1-5 µM. Incubate for 20-30 minutes at 37°C, protected from light.[14][29] The optimal concentration should be determined empirically to minimize toxicity.[16]
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), remove the supernatant, and resuspend the cell pellet in fresh, warm buffer. Wash a total of two times to remove excess probe.[14]
-
Analysis: Resuspend the final cell pellet in buffer for flow cytometry. Analyze the fluorescence in the appropriate channel (e.g., PE or a similar channel for red fluorescence).
-
Data Interpretation: Gate on the live-cell population using forward and side scatter. Report the change in the geometric mean fluorescence intensity (MFI) relative to the untreated control.
Conclusion: A Commitment to Rigor
Fluorescence-based ROS detection is a powerful but nuanced technique. Success and accuracy are not defined by the brightness of a signal, but by the robustness of the experimental design that produces it. By understanding the chemical principles of the probes, embracing a comprehensive set of controls to create self-validating assays, and meticulously executing protocols, researchers can move from qualitative observation to quantitative, reliable insights. This commitment to methodical rigor is the true foundation for advancing our understanding of redox biology in health and disease.
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- Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods.
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- Amerigo Scientific. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively.
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Exploring the Role of Highly Reactive Oxygen Species (hROS) in Signaling Pathways with Hydroxyphenyl Fluorescein (HPF)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Paradigm Shift: hROS as Precision Signaling Mediators
For decades, reactive oxygen species (ROS) were primarily viewed through the lens of oxidative stress—as stochastic agents of cellular damage implicated in aging and disease.[1][2] This perspective, while not incorrect, is incomplete. A more nuanced understanding has emerged, revealing that highly reactive oxygen species (hROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), function as potent and specific signaling molecules at physiological concentrations.[3][4][5] These transient species are not mere byproducts of metabolism but are integral to the regulation of fundamental biological processes, including cell proliferation, immune responses, and programmed cell death.[2][4][5]
The hydroxyl radical, the most potent of the ROS, and peroxynitrite, a reactive nitrogen species (RNS) formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻), can enact precise, post-translational modifications on cellular components.[6][7][8] Peroxynitrite, for instance, can induce tyrosine nitration, a modification that can compete with or modulate tyrosine phosphorylation, thereby directly impacting kinase- and phosphatase-regulated signaling cascades.[9][10][11] Understanding the spatiotemporal dynamics of these hROS is therefore critical to unraveling complex signaling networks in both health and disease. This guide provides a technical framework for leveraging Hydroxyphenyl Fluorescein (HPF) to dissect the intricate roles of hROS in cellular signaling.
Hydroxyphenyl Fluorescein (HPF): A Chemoselective Tool for hROS Detection
The primary challenge in studying hROS has been the lack of specific detection tools.[1][12] Early-generation probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) suffer from a lack of specificity, reacting with a wide variety of ROS, and are prone to auto-oxidation, leading to potential artifacts.[12][13][14]
HPF was developed to overcome these limitations. It is a cell-permeable, non-fluorescent molecule that undergoes selective oxidation by •OH and ONOO⁻ to yield the highly fluorescent compound fluorescein.[13][15][16][17]
Mechanism of Action & Superior Specificity
HPF's chemical structure confers remarkable selectivity. Unlike H₂DCFDA, it does not react significantly with superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), nitric oxide (•NO), or singlet oxygen (¹O₂).[13][18][19] Crucially, HPF is also inert to hypochlorite (⁻OCl), a feature that distinguishes it from the related probe Aminophenyl Fluorescein (APF).[13][15] This allows researchers to specifically investigate signaling events mediated by hydroxyl radicals and peroxynitrite, without confounding signals from other reactive species.
Caption: Mechanism of HPF activation by highly reactive oxygen species (hROS).
Data Presentation: Comparative Properties of ROS Probes
The selection of an appropriate fluorescent probe is paramount for generating reliable data. The table below summarizes the key characteristics of HPF in comparison to other commonly used probes.
| Feature | HPF (Hydroxyphenyl Fluorescein) | APF (Aminophenyl Fluorescein) | H₂DCFDA |
| Primary Targets | •OH, ONOO⁻ [13][15][16] | •OH, ONOO⁻, ⁻OCl[13][15] | General Oxidative Stress[12][20] |
| Specificity | High for hROS | High for hROS + Hypochlorite | Low |
| Auto-oxidation | Minimal / Resistant[13][21] | Minimal / Resistant[13][22] | Prone to auto-oxidation[13][14] |
| Ex/Em (nm) | ~490 / ~515 [20][23] | ~490 / ~515[22] | ~495 / ~525[24] |
| Cell Permeability | Yes[16][23] | Yes[18] | Yes (as diacetate form)[24] |
| Primary Advantage | Specific detection of •OH/ONOO⁻ | Can distinguish ⁻OCl with HPF | Broad sensitivity (can be a disadvantage) |
| Key Limitation | Does not detect H₂O₂ or O₂•⁻ | Does not detect H₂O₂ or O₂•⁻ | Lack of specificity, artifact-prone |
Experimental Design: A Self-Validating System for hROS Measurement
Trustworthiness in fluorescence probe experiments hinges on a self-validating design. This means incorporating controls that confirm the identity of the reactive species being detected and rule out potential artifacts.
Core Principles for a Robust HPF Assay
-
Confirm the Signal Source: Always use a positive control to induce the specific hROS of interest and a chemical scavenger to quench the signal.
-
Rule Out Artifacts: Account for factors other than hROS concentration that could alter fluorescence, such as changes in probe loading, cell volume, or autofluorescence.[25]
-
Optimize Concentration: Titrate the HPF working concentration to find the optimal balance between signal intensity and minimal cellular perturbation. A typical starting range is 1-10 µM.[19][20]
Caption: A self-validating workflow for measuring hROS with HPF.
Detailed Step-by-Step Protocol for Cell-Based Assays
This protocol provides a general framework. Optimization is required for specific cell types and experimental conditions.
Reagent Preparation:
-
HPF Stock Solution (10 mM): Dissolve 1 mg of HPF in 235.6 µL of high-quality DMSO.[26] Store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[20][26]
-
HPF Working Solution (1-10 µM): Immediately before use, dilute the stock solution in serum-free cell culture medium or a suitable buffer like PBS.[20] The absence of serum during loading prevents esterase activity that can interfere with some probes and reduces background.
Protocol for Adherent Cells:
-
Seed cells in a suitable format (e.g., 96-well black plate with a clear bottom for plate reader assays, or on coverslips for microscopy). Culture until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells gently once with warm PBS.
-
Add the HPF working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[27]
-
Remove the loading solution and wash the cells twice with warm PBS or culture medium to remove any extracellular probe.
-
Add your experimental medium (containing treatments, controls, etc.) to the cells.
-
Proceed immediately to fluorescence measurement using a fluorescence microscope, plate reader, or high-content imager.
Protocol for Suspension Cells:
-
Harvest cells by centrifugation (e.g., 400-500 g for 5 minutes).[20][23]
-
Wash the cell pellet once with warm PBS and resuspend in HPF working solution at a density of approximately 1x10⁶ cells/mL.[23]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells to pellet them and discard the supernatant.
-
Wash the cell pellet twice with warm PBS to remove excess probe.
-
Resuspend the cells in the final experimental medium for analysis by flow cytometry or for viewing on a microscope slide.[20]
hROS in Key Signaling Pathways: Experimental Interrogation with HPF
hROS can modulate signaling pathways through various mechanisms, including the oxidation of critical cysteine residues in kinases and phosphatases or the nitration of tyrosine residues.[7][9][10]
Case Study 1: Peroxynitrite and the PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Peroxynitrite has a complex, often concentration-dependent, effect on this pathway.[9] At lower concentrations, it can promote pathway activation through the oxidative inhibition of phosphatases like PTEN. At higher concentrations, it can inhibit the pathway via tyrosine nitration of key components like Akt itself, preventing its activating phosphorylation.[9]
Experimental Question: Does my therapeutic compound induce apoptosis by generating peroxynitrite that subsequently inhibits the pro-survival PI3K/Akt pathway?
Workflow using HPF:
-
Treat cells with the compound and measure hROS production using HPF via flow cytometry.
-
In parallel, treat cells with the compound in the presence of a peroxynitrite scavenger (e.g., uric acid).
-
Analyze the phosphorylation status of Akt (e.g., at Ser473) and its downstream targets (e.g., GSK3β) via Western blot in all conditions.
-
Hypothesized Result: The compound increases HPF fluorescence and decreases p-Akt levels. Co-treatment with uric acid should rescue p-Akt levels and quench the HPF signal, causally linking peroxynitrite generation to Akt inhibition.
Caption: Peroxynitrite (ONOO⁻) can dually regulate the PI3K/Akt pathway.
Case Study 2: Hydroxyl Radicals and Stress-Activated MAP Kinase (JNK/p38) Pathways
The JNK and p38 MAPK pathways are activated by cellular stress and inflammation, leading to outcomes such as apoptosis or inflammatory gene expression.[2][28] hROS, particularly the hydroxyl radical, are potent activators of this cascade, often by triggering the upstream ASK1 (Apoptosis Signal-regulating Kinase 1) through oxidative modification of its inhibitor, thioredoxin.[5]
Experimental Question: Does hypoxia induce a pro-fibrotic response in cardiomyocytes through the generation of hydroxyl radicals that activate the JNK pathway?[28]
Workflow using HPF:
-
Culture cardiomyocytes under normoxic and hypoxic conditions.
-
Use live-cell imaging with HPF to visualize the spatial and temporal generation of hROS in response to hypoxia.
-
Treat hypoxic cells with a hydroxyl radical scavenger (e.g., DMSO or mannitol) and assess HPF fluorescence.
-
Probe for the phosphorylation of JNK and its upstream activators (e.g., MKK4) via Western blot.[28]
-
Hypothesized Result: Hypoxia leads to a rapid increase in intracellular HPF signal, which is quenched by DMSO. This increase in hROS should correlate with increased JNK phosphorylation, while the DMSO-treated cells should show attenuated JNK activation.
Caption: Activation of the ASK1-JNK pathway by hydroxyl radicals (•OH).
Data Interpretation & Troubleshooting
-
Signal vs. Concentration: Remember that fluorescence intensity is not a direct measure of molar concentration. It is a relative measure of the rate of hROS production. Always normalize the fluorescence of treated samples to that of an untreated control.
-
Cell Morphology Artifacts: It has been shown that changes in cell size or morphology can alter the fluorescence signal per "event" in flow cytometry, independent of the actual ROS concentration.[25] If your treatment causes significant changes in cell size (e.g., elongation or swelling), it is crucial to correlate fluorescence intensity with cell volume or use imaging-based cytometry to normalize the signal to the cell area.
-
Probe Photostability: HPF is significantly more resistant to light-induced auto-oxidation than H₂DCFDA.[13] However, it is still best practice to minimize light exposure during incubation and imaging to ensure data integrity.
Conclusion
The transition from viewing hROS as mere agents of damage to recognizing them as sophisticated signaling molecules has opened new avenues in biology and drug development.[3][4] Hydroxyphenyl Fluorescein (HPF) provides the specificity and reliability required to move beyond correlational studies and establish causal links between hROS generation and the modulation of specific signaling pathways. By employing the self-validating experimental designs outlined in this guide, researchers can confidently explore the intricate roles of hydroxyl radicals and peroxynitrite, ultimately leading to a deeper understanding of cellular regulation and the identification of novel therapeutic targets.
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Daiber, A., et al. (2007). Role of peroxynitrite in the redox regulation of cell signal transduction pathways. Free Radical Biology and Medicine. Retrieved from [Link]
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Maeda, H., et al. (2006). Recent advances in fluorescent probes for the detection of reactive oxygen species. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Bai, X., et al. (2019). Small-Molecule-Based Fluorescent Sensors for Selective Detection of Reactive Oxygen Species in Biological Systems. Annual Review of Biochemistry. Retrieved from [Link]
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Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses. Nature Chemical Biology. Retrieved from [Link]
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Abe, T., et al. (2019). Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. Journal of Visualized Experiments. Retrieved from [Link]
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Kluth, D., et al. (2002). Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways. Free Radical Biology and Medicine. Retrieved from [Link]
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Li, L., et al. (2022). Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. Molecules. Retrieved from [Link]
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Thomas, D. D., et al. (2002). The interplay of nitric oxide and peroxynitrite with signal transduction pathways: implications for disease. Archives of Biochemistry and Biophysics. Retrieved from [Link]
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Gomes, A., et al. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]
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Ferrer-Sueta, G., & Radi, R. (2009). Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Palomeque, J., et al. (2009). Pathophysiological signaling pathway of high peroxynitrite. ResearchGate. Retrieved from [Link]
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Setsukinai, K., et al. (2003). Development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species. The Journal of Biological Chemistry. Retrieved from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Oxidative stress and radical-induced signalling. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]
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Roy, A., et al. (2022). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments. Retrieved from [Link]
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Illuminating Cellular Complexity: Harnessing HPF (Hydroxyphenyl Fluorescein) for Precision hROS Detection. (2023). Inhibitor Research Hub. Retrieved from [Link]
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Ragàs, X., et al. (2017). Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]
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Zetterström, C. E., et al. (2014). Bactericidal Antibiotics Increase Hydroxyphenyl Fluorescein Signal by Altering Cell Morphology. PLoS ONE. Retrieved from [Link]
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Waszczak, C., et al. (2015). The hydroxyl radical in plants: from seed to seed. Journal of Experimental Botany. Retrieved from [Link]
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Sies, H., & Jones, D. P. (2020). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
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Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe. (n.d.). Goryo Chemical, Inc. Retrieved from [Link]
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ROS Assay Kit Protocol. (n.d.). Abbexa. Retrieved from [Link]
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Hancock, J. T., et al. (2001). Role of reactive oxygen species in cell signalling pathways. Biochemical Society Transactions. Retrieved from [Link]
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Lipinski, B. (2011). Hydroxyl Radical and Its Scavengers in Health and Disease. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
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An In-depth Technical Guide to the Initial Assessment of Hydroxyphenyl Fluorescein (HPF) for In Vitro Reactive Oxygen Species Measurement
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the initial assessment and validation of Hydroxyphenyl Fluorescein (HPF) as a fluorescent probe for the in vitro measurement of highly reactive oxygen species (hROS). Moving beyond a simple protocol, this document elucidates the causal reasoning behind experimental choices, establishes a self-validating system for trustworthy data, and is grounded in authoritative scientific references.
Foundational Principles: Understanding HPF's Role in ROS Detection
Reactive oxygen species (ROS) are a diverse group of chemically reactive molecules derived from oxygen. While they play vital roles in cell signaling, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies from neurodegeneration to cancer.[1] A critical challenge in studying oxidative stress is the ability to detect specific ROS types. Many common probes, such as H2DCFDA, are notoriously nonspecific.[2][3]
HPF was developed to address this challenge. It is a cell-permeable, non-fluorescent molecule that, upon reaction with specific, highly reactive oxygen species (hROS)—namely the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻)—is oxidized to a highly fluorescent fluorescein product.[4][5] Crucially, HPF shows little to no reactivity with other ROS like superoxide (O₂⁻•), hydrogen peroxide (H₂O₂), or nitric oxide (NO), offering a significant advantage in specificity.[6] This selectivity allows researchers to specifically investigate the roles of the most damaging ROS in biological processes.
Mechanism of Action
The core of HPF's utility lies in its selective oxidation. The non-fluorescent HPF molecule is converted to the highly fluorescent fluorescein, which can be readily detected using standard fluorescence instrumentation with excitation and emission maxima around 490 nm and 515 nm, respectively.[7][8] This conversion provides a direct, quantifiable measure of •OH or ONOO⁻ presence.
Caption: HPF's selective oxidation mechanism.
Designing a Self-Validating HPF Assay System
To ensure trustworthiness, an HPF assay must be designed as a self-validating system. This requires the careful selection of controls to confirm the probe is working as expected and that the signal is genuinely from the target hROS.
Essential Controls: The Foundation of Trustworthy Data
A robust experimental design must include a panel of controls to validate the observed fluorescence changes.
| Control Type | Purpose & Rationale | Recommended Reagents & Typical Concentrations |
| Negative Control (Unstimulated) | Establishes the baseline fluorescence of HPF-loaded cells in the absence of an experimental stimulus. This is crucial for calculating the fold-change in stimulated samples. | Vehicle control (e.g., DMSO, PBS) matching the solvent of the stimulus. |
| Positive Control (hROS Induction) | Confirms that HPF can detect an increase in its target hROS within the specific cell system. Failure of this control indicates a problem with the probe, cell loading, or detection method. | Fenton Reaction: H₂O₂ (100 µM) + FeSO₄ (10 µM) to specifically generate •OH.[9] |
| Scavenger Control (Signal Attenuation) | Demonstrates the specificity of the fluorescent signal. A genuine hROS-dependent signal should be significantly reduced by a scavenger that neutralizes •OH and other ROS. | N-acetylcysteine (NAC): A broad-spectrum ROS scavenger (1-5 mM). Dimethyl sulfoxide (DMSO): A specific •OH scavenger (0.1-1%).[9] |
| Probe-Free Control | Accounts for cellular autofluorescence. Comparing the signal from unstained cells to HPF-loaded cells confirms that the measured fluorescence originates from the probe. | Cells treated with vehicle only (no HPF). |
Workflow for Initial HPF Assessment
The following diagram outlines a logical workflow for conducting an initial, validated HPF experiment.
Caption: Validated experimental workflow for HPF assay.
Detailed Methodologies for In Vitro HPF Application
The choice of instrumentation (plate reader, fluorescence microscope, or flow cytometer) depends on the experimental question—whether it's high-throughput screening, subcellular localization, or population-level analysis.[4]
Reagent Preparation
-
HPF Stock Solution: Prepare a 5-10 mM stock solution of HPF in high-quality, anhydrous DMSO.[7] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]
-
HPF Working Solution: Immediately before use, dilute the stock solution into a suitable buffer, such as serum-free cell culture medium or PBS, to a final concentration of 1-10 µM.[2] The optimal concentration should be determined empirically for each cell type to maximize the signal-to-noise ratio.[2]
Protocol for Adherent Cells (96-well Plate Reader Format)
This protocol is designed for high-throughput initial assessment.
-
Cell Seeding: Plate adherent cells in a 96-well, black, clear-bottom plate and culture until they reach the desired confluency.
-
Preparation: Gently aspirate the culture medium. Wash the cells once with 100 µL of warm PBS.
-
Probe Loading: Add 100 µL of the HPF working solution to each well. Incubate for 30 minutes at 37°C in the dark.[10] The exclusion of serum during loading is often recommended as it can interfere with probe uptake.
-
Washing: Aspirate the loading solution and wash the cells twice with 100 µL of warm PBS to remove any extracellular probe.[7]
-
Treatment: Add 100 µL of your experimental compounds, positive controls (e.g., Fenton reagents), or scavenger controls to the appropriate wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence intensity (Ex: 490 nm, Em: 515 nm) at desired time points.
Protocol for Suspension Cells (Flow Cytometry Format)
This protocol allows for the quantification of hROS on a single-cell basis.
-
Cell Preparation: Harvest suspension cells by centrifugation (e.g., 400 x g for 4 minutes).[8] Discard the supernatant and resuspend the cell pellet in warm, serum-free medium to a density of approximately 1x10⁶ cells/mL.[8]
-
Probe Loading: Add HPF stock solution directly to the cell suspension to achieve the final working concentration (1-10 µM). Incubate for 30 minutes at 37°C with gentle agitation, protected from light.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the pellet twice with warm PBS.[7]
-
Treatment & Analysis: Resuspend the final cell pellet in PBS. Add your stimulus or controls and analyze immediately on a flow cytometer, typically using the FITC or an equivalent channel.
Data Interpretation and Comparative Assessment
While HPF offers high specificity, it's essential to understand its performance relative to other common probes.
| Probe | Primary Target(s) | Key Advantages | Key Limitations |
| HPF | •OH, ONOO⁻ [6] | High specificity ; does not react with H₂O₂ or O₂⁻•. Resistant to autoxidation.[6] | Lower sensitivity compared to APF.[9] May have minor sensitivity to singlet oxygen under specific conditions (e.g., PDT).[9] |
| APF | •OH, ONOO⁻, OCl⁻[6] | Higher sensitivity than HPF.[9] Useful for detecting hypochlorite.[6] | Less specific than HPF due to reactivity with hypochlorite. |
| H2DCFDA | Broadly reactive with many ROS and RNS[3] | High sensitivity, widely used historically.[11] | Very low specificity ; prone to autoxidation and artifacts.[2][3] Its use should be heavily caveated and validated with orthogonal methods.[12] |
| MitoSOX Red | Mitochondrial O₂⁻• | Specific for mitochondrial superoxide. | Fluorescence can be influenced by changes in mitochondrial membrane potential.[12] |
Expert Insight: The low specificity of H2DCFDA makes it a poor choice for identifying the specific ROS involved in a biological process.[3] Its signal should be considered a general indicator of a shift in cellular redox state, not a measurement of a particular species.[12] HPF provides a far more precise tool for implicating the highly damaging hydroxyl radical or peroxynitrite.
Conclusion: An Expert Recommendation
The initial assessment of HPF for in vitro ROS measurement demonstrates its value as a highly specific tool for detecting hydroxyl radicals and peroxynitrite. Its resistance to autoxidation and lack of reactivity with less potent ROS like H₂O₂ and superoxide make it a superior choice over general ROS indicators like H2DCFDA for mechanistic studies.[7]
Successful implementation hinges upon a rigorously controlled experimental design. The use of positive controls (e.g., Fenton reagents) and scavenger controls (e.g., DMSO, NAC) is not optional—it is fundamental to validating the assay and ensuring the trustworthiness of the data. By following the structured workflows and detailed protocols outlined in this guide, researchers can confidently employ HPF to gain precise insights into the roles of highly reactive oxygen species in their specific biological systems.
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A Senior Application Scientist's Guide to Hydroxyphenyl Fluorescein (HPF) in Basic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxyphenyl Fluorescein (HPF) has emerged as a critical tool for the specific detection of highly reactive oxygen species (hROS), particularly the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), within cellular systems. Unlike broad-spectrum ROS indicators that are prone to artifacts, HPF offers enhanced specificity and stability, making it an invaluable probe in studies of oxidative stress. This guide provides an in-depth exploration of HPF's mechanism, outlines validated protocols for its application in cellular imaging and flow cytometry, and discusses best practices for experimental design and data interpretation. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for researchers aiming to leverage HPF to its full potential in fields ranging from cell biology to neuroscience and drug discovery.
Introduction: The Challenge of Detecting Highly Reactive Oxygen Species (hROS)
Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of metabolism but as key signaling molecules. However, their high reactivity and short lifespan make them notoriously difficult to detect accurately. Among the ROS family, the hydroxyl radical (•OH) is one of the most potent oxidizing agents, capable of indiscriminately damaging macromolecules like DNA, lipids, and proteins.[1] Its generation, often via the Fenton reaction, is linked to numerous pathological conditions.[2] Traditional ROS probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), suffer from a lack of specificity, reacting with a wide range of ROS and even reactive nitrogen species (RNS), leading to potential misinterpretation of data.[3][4] This analytical challenge created a critical need for probes with superior selectivity for the most damaging hROS, a need addressed by the development of Hydroxyphenyl Fluorescein (HPF).[5]
Hydroxyphenyl Fluorescein (HPF): A Molecular Profile
Hydroxyphenyl Fluorescein (HPF) is a cell-permeable fluorescent probe designed for the specific detection of hROS.[6] Chemically, it is a fluorescein derivative that is virtually non-fluorescent in its native state.[6][7] This "off-to-on" activation mechanism is a key advantage, as it minimizes background signal and maximizes the signal-to-noise ratio upon reaction with its target molecules.
| Property | Description | Source |
| Molecular Formula | C₂₆H₁₆O₆ | [8] |
| Molecular Weight | 424.40 g/mol | [8][9] |
| Excitation Max. | ~490 nm | [8][9] |
| Emission Max. | ~515 nm (Green) | [8][9] |
| Key Advantage | Higher specificity and stability compared to DCFH-DA. | [10] |
| Primary Targets | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻). | [6][11][12] |
| Non-Reactive To | Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂), Nitric Oxide (NO), Hypochlorite (⁻OCl). | [6][7] |
Mechanism of Action: Selective Detection of hROS
The selectivity of HPF lies in its chemical structure. The probe is maintained in a non-fluorescent state until it undergoes a specific oxidative reaction with highly reactive species like •OH or ONOO⁻. This reaction cleaves a protective group, transforming the molecule into the highly fluorescent compound fluorescein, which emits a strong green signal.[6][7][13] Critically, HPF does not react with less potent ROS such as superoxide or hydrogen peroxide, providing a clear window into the generation of the most damaging oxidants within a cell.[6][7]
Caption: Oxidative activation of HPF by hROS.
Core Applications & Methodologies
HPF is a versatile tool applicable across various platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[8][10]
Application 1: Live-Cell Imaging of Oxidative Stress
Live-cell imaging allows for the spatio-temporal visualization of hROS generation. This is crucial for understanding localized oxidative stress, for example, within specific organelles or in response to localized stimuli.
This protocol is a validated starting point. The causality behind each step is explained to allow for informed optimization.
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Causality: Proper adherence and confluency ensure cell health and provide a suitable monolayer for imaging, preventing artifacts from stressed or overcrowded cells.
-
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of HPF in high-quality, anhydrous DMSO or ethanol.[7] Store at -20°C, protected from light and moisture.[8]
-
Causality: DMSO/ethanol ensures the non-polar probe dissolves completely. Storing small aliquots at -20°C prevents repeated freeze-thaw cycles which can degrade the probe.[8]
-
On the day of the experiment, prepare a fresh 5-10 µM working solution of HPF by diluting the stock solution in a serum-free medium or Phosphate-Buffered Saline (PBS).[7][8]
-
Causality: Serum contains esterases that can cleave the probe extracellularly and antioxidants that can quench the signal. Using a simple, clear buffer like PBS or phenol red-free medium minimizes background fluorescence.
-
-
Probe Loading:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the HPF working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[7][11]
-
Causality: Incubation allows the cell-permeable probe to diffuse across the cell membrane and accumulate intracellularly. Protection from light is critical to prevent photobleaching.[7]
-
-
Wash and Treatment:
-
Gently wash the cells twice with warm PBS or imaging buffer to remove excess extracellular probe.[7]
-
Causality: This washing step is essential for reducing background fluorescence and ensuring the signal originates from within the cells.[14]
-
Add your treatment compound (e.g., a drug candidate or a known ROS inducer for a positive control) diluted in a suitable imaging buffer.
-
-
Establishing Controls (Self-Validating System):
-
Negative Control: Cells loaded with HPF but receiving only the vehicle (e.g., DMSO) used for the treatment.
-
Positive Control: Cells loaded with HPF and treated with a known •OH generator. A common method is to use H₂O₂ in the presence of Fe²⁺ (Fenton reaction).
-
Quenched Control: Cells pre-treated with a ROS scavenger, such as N-acetylcysteine (NAC), before HPF loading and stimulation. This validates that the signal is indeed from ROS.
-
-
Image Acquisition:
-
Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~515 nm).[8]
-
Acquire images at set time points to monitor the dynamics of hROS production. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[14]
-
Caption: Standard experimental workflow for live-cell imaging with HPF.
Application 2: Flow Cytometry for Population-Level Analysis
Flow cytometry is a powerful technique for quantifying oxidative stress in a large population of cells, providing statistically robust data on the percentage of ROS-positive cells and the mean fluorescence intensity of the population.[15]
-
Cell Preparation:
-
Harvest cells (adherent cells require trypsinization) and prepare a single-cell suspension at a concentration of approximately 1x10⁶ cells/mL.[10]
-
Causality: A single-cell suspension is mandatory for flow cytometry to ensure each cell is analyzed individually.
-
-
Probe Loading & Treatment:
-
Load cells with 5-10 µM HPF in suspension in serum-free media for 30-60 minutes at 37°C, protected from light.
-
Add experimental treatments and controls (as described in the imaging protocol) directly to the cell suspension.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer using the blue laser (488 nm) for excitation and detecting the emission in the green channel (typically a 530/30 nm bandpass filter, similar to FITC).
-
Causality: This standard laser/filter combination is available on virtually all modern flow cytometers.
-
Collect data for at least 10,000 events per sample to ensure statistical significance.
-
-
Data Analysis:
-
Gate on the live cell population using forward scatter (FSC) and side scatter (SSC) plots.
-
Create a histogram of the green fluorescence intensity. Set a gate on the negative control population to define the baseline fluorescence, and then apply this gate to treated samples to quantify the percentage of ROS-positive cells and the shift in mean fluorescence intensity (MFI).
-
Experimental Design & Best Practices
Probe Selection: When to Choose HPF
The choice of a ROS probe is dictated by the specific scientific question. HPF's strength is its specificity for highly destructive radicals.
| Probe | Primary Target(s) | Key Advantage | Key Limitation | When to Use |
| HPF | •OH, ONOO⁻ | High specificity for hROS.[6] | Does not detect H₂O₂ or O₂•⁻. | When investigating pathways known to produce hydroxyl radicals or peroxynitrite (e.g., Fenton chemistry, neuroinflammation).[1] |
| APF | •OH, ONOO⁻, ⁻OCl | Similar to HPF but also detects hypochlorite.[5] | Cannot distinguish between its targets. | Useful for studying myeloperoxidase activity or comparing with HPF to infer ⁻OCl production.[5] |
| DCFH-DA | General Oxidative Stress | High sensitivity, widely used. | Prone to artifacts, lacks specificity, and can self-oxidize.[3][4] | For general screening of oxidative stress, but results must be validated with more specific probes. |
| DHE | O₂•⁻ (Superoxide) | The gold standard for superoxide detection. | Can be oxidized by other species to a different fluorescent product.[3] | When specifically investigating superoxide production (e.g., from mitochondrial electron transport chain or NADPH oxidases). |
digraph "Probe_Selection" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="What is the key\nROS of interest?", shape=diamond, fillcolor="#FBBC05"]; hROS [label="Highly Reactive Species?\n(•OH, ONOO⁻)", shape=diamond, fillcolor="#F1F3F4"]; Superoxide [label="Superoxide (O₂•⁻)?", shape=diamond, fillcolor="#F1F3F4"]; General [label="General Oxidative Stress?", shape=diamond, fillcolor="#F1F3F4"];
Use_HPF [label="Use HPF", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_DHE [label="Use DHE", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_DCFH [label="Use DCFH-DA\n(with caution)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validate [label="Validate with\nspecific probes", shape=box, style=rounded, fillcolor="#F1F3F4"];
Start -> hROS [label="Yes"]; Start -> Superoxide [label="No"]; Superoxide -> General [label="No"]; hROS -> Use_HPF; Superoxide -> Use_DHE [label="Yes"]; General -> Use_DCFH [label="Yes"]; Use_DCFH -> Validate; }
Caption: Decision tree for selecting an appropriate ROS probe.
Limitations and Considerations
While powerful, HPF is not without limitations.
-
Irreversible Reaction: The oxidation of HPF is irreversible. This means it reports the cumulative production of hROS over the incubation time, not the real-time flux.
-
Reaction with Singlet Oxygen: Some studies have shown that HPF can react with singlet oxygen (¹O₂), which can be a confounding factor in studies involving photodynamic therapy or specific photochemical reactions.[16]
-
pH Sensitivity: Like most fluorescein-based dyes, the fluorescence of the oxidized product is pH-sensitive. It is important to perform experiments in a well-buffered physiological solution.
Conclusion & Future Directions
Hydroxyphenyl Fluorescein is a robust and specific tool for detecting the highly damaging hydroxyl radical and peroxynitrite in living cells. Its superiority over less specific probes like DCFH-DA makes it essential for rigorous studies of oxidative stress. By implementing the validated protocols and controls outlined in this guide, researchers in cell biology, neuroscience, and drug development can generate reliable and interpretable data, furthering our understanding of the critical role hROS play in health and disease. Future developments may focus on creating ratiometric or reversible versions of HPF to allow for more quantitative and real-time measurements of hROS dynamics.
References
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HPF: Advanced Fluorescent Probe for Highly Reactive Oxygen Species. Online Inhibitor. [Link]
-
Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. PubMed. [Link]
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New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. PubMed Central. [Link]
-
Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals. PubMed Central. [Link]
-
Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy. PMC - NIH. [Link]
-
High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. PMC - PubMed Central. [Link]
-
(A) Non-fluorescent hydroxyphenyl fluorescein (HPF) oxidized by... ResearchGate. [Link]
-
Fluorescent Imaging Agents for Brain Diseases. MDPI. [Link]
-
Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PMC - NIH. [Link]
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- 4. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating the Invisible: A Researcher's Guide to Live-Cell Imaging of Highly Reactive Oxygen Species with Hydroxyphenyl Fluorescein (HPF)
Introduction: The Challenge of Visualizing Fleeting Radicals
In the intricate landscape of cellular signaling, reactive oxygen species (ROS) have emerged as critical mediators of both physiological and pathological processes. Among the diverse family of ROS, highly reactive oxygen species (hROS) such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻) are particularly significant due to their potent and often irreversible damaging effects on biomolecules.[1] Visualizing these ephemeral and highly reactive molecules in their native cellular environment presents a formidable challenge for researchers. Traditional fluorescent probes have often been plagued by a lack of specificity, autoxidation, and susceptibility to light-induced artifacts, muddying the waters of experimental interpretation.[2][3][4]
This application note provides a comprehensive guide to the use of Hydroxyphenyl Fluorescein (HPF), a next-generation fluorescent probe designed for the specific and sensitive detection of •OH and ONOO⁻ in live cells.[1][5][6] We will delve into the mechanistic underpinnings of HPF, provide detailed, field-proven protocols for its application in live-cell imaging, and offer expert insights into data interpretation and troubleshooting, empowering researchers to confidently and accurately illuminate the role of hROS in their biological systems of interest.
The HPF Advantage: Specificity and Reliability in hROS Detection
HPF is a cell-permeable, non-fluorescent molecule that undergoes a selective oxidation reaction in the presence of hydroxyl radicals or peroxynitrite to yield a highly fluorescent product.[1][7][8] This key feature distinguishes it from less specific probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which can be oxidized by a broader range of ROS and is prone to autoxidation.[2][3][9]
The specificity of HPF for •OH and ONOO⁻ allows for a more precise interrogation of cellular events where these particular hROS are implicated, such as in studies of oxidative stress, neurodegenerative diseases, cancer biology, and immune responses.[10][11]
Mechanism of Action
The underlying principle of HPF is a chemically elegant and highly specific reaction. In its non-fluorescent state, the fluorescein core of HPF is chemically "caged." Upon interaction with the highly reactive hydroxyl radical or peroxynitrite, this cage is irreversibly opened, resulting in the formation of fluorescein, a molecule with strong green fluorescence.[1]
Caption: Mechanism of HPF activation by highly reactive oxygen species.
Experimental Design: Key Considerations for Robust ROS Imaging
A successful live-cell imaging experiment using HPF hinges on careful planning and the inclusion of appropriate controls.
Essential Controls
-
Negative Control (Unstimulated Cells): This is crucial to establish the basal level of fluorescence in your cells and to control for any potential autofluorescence.[12]
-
Positive Control (Induced ROS Production): Treating cells with a known inducer of •OH or ONOO⁻ validates that the HPF probe is working correctly and that your imaging system can detect the fluorescent signal. Common inducers include:
-
Hydrogen Peroxide (H₂O₂): While HPF does not directly react with H₂O₂, in the presence of intracellular peroxidases, H₂O₂ can lead to the formation of hydroxyl radicals.[10]
-
SIN-1 (3-morpholinosydnonimine): A generator of both nitric oxide and superoxide, which combine to form peroxynitrite.
-
-
Vehicle Control: If your ROS inducer is dissolved in a solvent like DMSO, a vehicle-only control is necessary to rule out any effects of the solvent on ROS production.
Comparison with Other ROS Probes
The choice of a fluorescent probe should be tailored to the specific ROS you intend to study. The following table provides a comparative overview of HPF and other commonly used ROS indicators.
| Probe | Primary Target ROS | Advantages | Limitations |
| HPF | •OH, ONOO⁻ | High specificity, low autoxidation, good photostability.[1][2][13] | Less sensitive to other ROS like H₂O₂ and superoxide.[1][5] |
| APF | •OH, ONOO⁻, OCl⁻ | Similar to HPF but also detects hypochlorite.[2][5] | Less specific than HPF if hypochlorite is not the target. |
| H2DCFDA | General Oxidative Stress | Broadly reactive to various ROS.[9][14] | Lacks specificity, prone to autoxidation and photo-instability.[3][4] |
| MitoSOX Red | Mitochondrial O₂⁻ | Specifically targets mitochondrial superoxide.[4] | Can be influenced by changes in mitochondrial membrane potential.[15] |
| CellROX Green/Deep Red | General Oxidative Stress | Photostable and can be used in fixed cells.[16] | Reacts with a broad range of ROS. |
Detailed Protocol for Live-Cell Imaging of ROS with HPF
This protocol provides a general framework for using HPF to image hROS in adherent mammalian cells. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.
Materials
-
Hydroxyphenyl Fluorescein (HPF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.[17]
-
Positive and negative control reagents.
Workflow Overview
Caption: Experimental workflow for live-cell imaging with HPF.
Step-by-Step Protocol
-
Reagent Preparation:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
-
Probe Loading:
-
On the day of the experiment, prepare a fresh working solution of HPF by diluting the stock solution in serum-free, phenol red-free medium or a suitable buffer (e.g., HBSS) to a final concentration of 5-10 µM.[1][2] The optimal concentration should be determined empirically for your specific cell type.
-
Remove the culture medium from the cells and wash once with warm PBS or HBSS.
-
Add the HPF working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1][6]
-
-
Washing:
-
ROS Induction and Imaging:
-
Replace the wash buffer with fresh, pre-warmed imaging medium (phenol red-free).
-
For positive controls or experimental treatments, add the ROS-inducing agent at this stage.
-
Immediately proceed to image the cells using a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂).[18][19]
-
Acquire images using a filter set appropriate for fluorescein, with excitation and emission wavelengths around 490 nm and 515 nm, respectively.[1][13]
-
Imaging Parameters
To minimize phototoxicity and photobleaching, it is essential to use the lowest possible excitation light intensity and exposure time that provide a good signal-to-noise ratio.[19] Time-lapse imaging should be performed with the longest possible intervals that still capture the dynamics of the ROS production in your system.
Data Analysis and Interpretation
Quantitative analysis of fluorescence intensity is key to obtaining meaningful results.
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of individual cells or regions of interest.
-
Background Subtraction: Correct for background fluorescence by measuring the intensity of a cell-free region in each image and subtracting this value from the cellular fluorescence measurements.
-
Normalization: To account for variations in cell number or probe loading, you can normalize the fluorescence intensity to a cell count or to the fluorescence of a co-loaded, stable fluorescent dye.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed changes in fluorescence between different experimental groups.
An increase in green fluorescence intensity in your experimental group compared to the negative control indicates an increase in the intracellular levels of •OH or ONOO⁻.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete removal of extracellular probe.[1] Autofluorescence from cells or medium.[12] HPF stock solution has degraded. | Ensure thorough washing after probe loading. Use phenol red-free imaging medium.[17] Prepare fresh HPF working solutions for each experiment and protect from light.[1] |
| Low or No Signal | Inefficient probe loading. Low level of ROS production. Incorrect filter set or imaging parameters. | Optimize HPF concentration and incubation time.[1] Validate your ROS induction method with a positive control.[1] Ensure you are using the correct excitation and emission wavelengths for fluorescein.[2] |
| Phototoxicity/Cell Death | Excessive excitation light exposure. High concentration of HPF. | Reduce light intensity and exposure time.[19] Use a lower concentration of HPF. |
| Signal Specificity Concerns | Off-target reactions of the probe. | Include appropriate negative controls with non-hROS generators (e.g., H₂O₂ alone, superoxide generators) to confirm the specificity of the signal for hROS.[1] |
Conclusion: A Powerful Tool for Redox Biology
Hydroxyphenyl Fluorescein offers a significant advancement in our ability to visualize the most reactive and damaging species of ROS in living cells. Its high specificity and reliability, when combined with careful experimental design and execution, make it an invaluable tool for researchers across various disciplines. By following the protocols and guidelines outlined in this application note, scientists can confidently investigate the intricate roles of hydroxyl radicals and peroxynitrite in cellular health and disease, paving the way for new discoveries and therapeutic strategies.
References
- Online Inhibitor. (2025, December 27). HPF: Advanced Fluorescent Probe for Highly Reactive Oxyge...
- National Institutes of Health. (n.d.). Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC.
- PubMed. (n.d.). Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein.
- JoVE. (2018, April 2). A protocol for in vivo detection of reactive oxygen species.
- protocols.io. (2022, September 21). Live-cell imaging: Reactive oxygen species (Superoxide).
- AAT Bioquest. (n.d.). ROS Brite™ HPF Optimized for Detecting Reactive Oxygen Species (ROS).
- Invitrogen. (n.d.). HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL | Buy Online.
- JoVE. (2021, January 5). ROS Live Cell Imaging During Neuronal Development.
- Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA).
- Emulate Bio. (2019, April 4). Protocol for Emulate Organ-Chips: Live Staining of Reactive Oxygen Species Using CellROX®.
- Thermo Fisher Scientific. (2005, May 9). Indicators for Highly Reactive Oxygen Species.
- PubMed. (n.d.).
- MedchemExpress. (n.d.). Hydroxyphenyl Fluorescein (HPF) | ROS Probe.
- Goryo Chemical, Inc. (n.d.). Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe.
- National Institutes of Health. (n.d.).
- PubMed Central. (n.d.). Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions.
- Selleck Chemicals. (n.d.). Hydroxyphenyl Fluorescein | Dyes chemical | CAS 359010-69-8.
- PubMed Central. (n.d.).
- ResearchGate. (2025, August 6). The Use of Fluorescent Probes to Detect ROS in Photodynamic Therapy.
- Inhibitor Research Hub. (2025, November 24). Illuminating Cellular Complexity: Harnessing HPF (Hydroxy....
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- Hello Bio. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.
- MASI Longevity Science. (2025, June 1). Fluorescence Probes for ROS Detection: Overview.
- ResearchGate. (n.d.). Quantifying ROS levels using CM-H2DCFDA and HyPer | Request PDF.
- PubMed. (n.d.). Identification of ROS using oxidized DCFDA and flow-cytometry.
- PubMed Central. (2022, June 27).
- Journal of Cell Science. (n.d.). Live-cell microscopy – tips and tools.
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- Thermo Fisher Scientific. (n.d.). Cell Imaging Support—Troubleshooting | US.
- IU Indianapolis eArchives. (n.d.). Live Cell Imaging.
- ResearchGate. (n.d.). Concerns in the application of fluorescent probes DCDHF-DA, DHR 123 and DHE to measure reactive oxygen species in vitro | Request PDF.
- ResearchGate. (2022, July 7). How to get rid of high mitochondrial (?) autofluorescence during live cell imaging?.
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Step-by-step guide for HPF staining in flow cytometry
A Step-by-Step Guide to Quantifying Highly Reactive Oxygen Species using Hydroxyphenyl Fluorescein (HPF) Staining in Flow Cytometry
Introduction: The Critical Role of Highly Reactive Oxygen Species (hROS) and Their Detection
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1][2] In biological systems, ROS play a dual role; at low to moderate concentrations, they function as critical signaling molecules involved in various physiological processes. However, excessive production of ROS leads to oxidative stress, a deleterious process that can damage cellular structures, including lipids, proteins, and nucleic acids.[1][2][3][4] This oxidative damage is implicated in a wide range of pathological conditions, from neurodegenerative diseases and aging to cancer and cardiovascular disease.[1][4][5] Therefore, the accurate detection and quantification of specific ROS are paramount for researchers in basic science and drug development.
Hydroxyphenyl fluorescein (HPF) is a cell-permeable, fluorescent probe specifically designed for the detection of highly reactive oxygen species (hROS), primarily the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[6][7][8][9] Unlike broader ROS indicators such as H2DCFDA, which can be oxidized by a variety of ROS, HPF exhibits greater specificity and stability.[10][11] HPF itself is non-fluorescent but is oxidized by •OH or ONOO⁻ to yield a highly fluorescent product, fluorescein, which can be readily detected by flow cytometry.[8] This specificity makes HPF an invaluable tool for dissecting the roles of these particularly damaging ROS in cellular physiology and pathology.[7][8][12]
This guide provides a comprehensive, step-by-step protocol for the use of HPF in flow cytometry to quantify intracellular hROS levels. It is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for assessing oxidative stress in cell populations.
Mechanism of HPF Action
HPF's utility lies in its selective reactivity. The probe is engineered to remain in a non-fluorescent state until it specifically interacts with highly reactive oxygen species like the hydroxyl radical or peroxynitrite. Upon this interaction, HPF undergoes an oxidation reaction that converts it into the well-characterized and highly fluorescent molecule, fluorescein. This process allows for a direct correlation between the intensity of the fluorescent signal and the intracellular concentration of these specific hROS.
Caption: Mechanism of HPF-based detection of hROS.
Experimental Protocol: HPF Staining for Flow Cytometry
This protocol is a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.
I. Reagent Preparation
-
HPF Stock Solution (10 mM):
-
HPF Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM HPF stock solution in a serum-free cell culture medium or PBS to the desired final concentration. A typical starting concentration is 5 µM.
-
Causality: Serum components can interfere with the probe and may contain esterases that can affect the staining. Therefore, a serum-free medium is crucial for the loading step. The optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the ideal concentration for your specific assay.
-
-
Flow Cytometry Staining Buffer (FACS Buffer):
-
Phosphate-Buffered Saline (PBS)
-
0.5% Bovine Serum Albumin (BSA)
-
0.05% Sodium Azide (NaN₃)
-
Store at 4°C.
-
II. Cell Preparation and Staining
The following protocol is optimized for a cell concentration of 1 x 10⁶ cells/mL.
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Apply experimental treatments (e.g., drug compounds, stimuli) for the desired duration.
-
Include appropriate controls:
-
Unstained Control: Cells not treated with HPF. This is essential for setting the baseline fluorescence of your cell population.
-
Negative Control: Cells treated with vehicle (e.g., DMSO) but not the experimental compound.
-
Positive Control: Cells treated with a known inducer of hydroxyl radicals or peroxynitrite (e.g., H₂O₂ with an iron source for the Fenton reaction, or SIN-1 for peroxynitrite generation). This validates that the HPF probe is working correctly.
-
-
-
Cell Harvesting:
-
Suspension Cells: Gently pellet the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.[5][10]
-
Adherent Cells: Wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or by gentle scraping. Avoid using trypsin if possible, as it can induce cellular stress and ROS production. If trypsin must be used, neutralize it promptly with a trypsin inhibitor or serum-containing medium.
-
-
Washing:
-
Wash the cell pellet twice with 1 mL of ice-cold PBS to remove any residual media and treatment compounds.[10] Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
HPF Staining:
-
Resuspend the cell pellet in 1 mL of the pre-warmed (37°C) HPF working solution.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.[6]
-
Causality: Incubation at 37°C facilitates the active uptake of the cell-permeant HPF probe. Protecting the cells from light during this step is critical to prevent photo-oxidation of the probe, which can lead to false-positive signals.[3][7]
-
-
Post-Staining Wash:
-
Resuspension for Analysis:
-
Resuspend the final cell pellet in 300-500 µL of ice-cold FACS buffer.
-
Keep the cells on ice and protected from light until analysis.[13]
-
Causality: Keeping the cells on ice slows down cellular processes and helps to preserve the fluorescent signal.
-
III. Flow Cytometry Data Acquisition
-
Instrument Setup:
-
Gating Strategy:
-
Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris and dead cells.
-
Use the unstained control sample to set the negative gate for fluorescence.
-
-
Data Acquisition:
-
Acquire data for all samples, including controls. It is recommended to acquire at least 10,000 events per sample for statistically significant results.
-
Analyze samples promptly after staining for the most accurate results.
-
Caption: Experimental workflow for HPF staining in flow cytometry.
Data Analysis and Interpretation
The primary output from the flow cytometer will be the Mean Fluorescence Intensity (MFI) or the percentage of HPF-positive cells.
-
Histograms: Visualize the fluorescence intensity of the cell population. A shift to the right in the histogram of a treated sample compared to the negative control indicates an increase in intracellular hROS.[16][17]
-
Quantitative Analysis: Compare the MFI of treated samples to the negative control. The fold change in MFI is a common metric for quantifying the increase in hROS. Alternatively, you can quantify the percentage of cells that have a fluorescence intensity above the gate set by the unstained or negative control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Low antigen (hROS) expression. | Use a positive control to ensure the assay is working. If the positive control works, the experimental samples may not be generating detectable levels of hROS. |
| Degraded HPF probe. | Ensure proper storage of the HPF stock solution at -20°C, protected from light. Avoid multiple freeze-thaw cycles. | |
| Insufficient probe concentration or incubation time. | Titrate the HPF working solution concentration (1-10 µM) and optimize the incubation time (15-60 minutes) for your cell type. | |
| High Background Fluorescence | Autofluorescence of cells. | Use an unstained control to assess the level of autofluorescence and set the negative gate accordingly. |
| HPF probe concentration is too high. | Reduce the concentration of the HPF working solution.[18][19] | |
| Inadequate washing. | Ensure thorough washing after staining to remove all extracellular probe.[18] | |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure accurate cell counting and aliquot the same number of cells for each sample. |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps precisely.[20] | |
| Cell clumping. | Ensure single-cell suspension before staining and analysis.[19] If necessary, filter the cells through a nylon mesh. |
Conclusion
The Hydroxyphenyl Fluorescein (HPF) staining protocol detailed in this guide offers a specific and reliable method for the quantification of highly reactive oxygen species by flow cytometry. By understanding the mechanism of the probe and adhering to the self-validating steps outlined, researchers in academic and industrial settings can generate high-quality, reproducible data. This enables a deeper understanding of the role of oxidative stress in their biological systems of interest and provides a robust tool for screening compounds that may modulate hROS production, which is particularly relevant in the field of drug discovery.[21]
References
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Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. PubMed. [Link]
-
Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry. STAR Protocols. [Link]
-
Flow cytometry analysis of hydroxyl radical generation was detected using HPF assay. ResearchGate. [Link]
-
HPF: Advanced Fluorescent Probe for Highly Reactive Oxyge... Online Inhibitor. [Link]
-
The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia. PubMed. [Link]
-
Analysis of High-Throughput Flow Cytometry Data Using plateCore. PMC - NIH. [Link]
-
Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. PMC - NIH. [Link]
-
(A) Determination of ·OH radical generation via detection of HPF by... ResearchGate. [Link]
-
Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. PMC - NIH. [Link]
-
Research Article Analysis of High-Throughput Flow Cytometry Data Using plateCore. ResearchGate. [Link]
-
Identification of ROS using oxidized DCFDA and flow-cytometry. PubMed. [Link]
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Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. SpringerLink. [Link]
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Production and Detection of Reactive Oxygen Species (ROS) in Cancers. PMC - NIH. [Link]
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Flow Cytometric Detection of Reactive Oxygen Species | Request PDF. ResearchGate. [Link]
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Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy. PMC - NIH. [Link]
-
FIGURE 2 | (A) Hydroxyl radical measurement by HPF method. ResearchGate. [Link]
-
GENERAL CELL STAINING PROTOCOL FOR FLOW CYTOMETRY. UConn Health. [Link]
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Flow Cytometry Protocol. Boster Bio. [Link]
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Troubleshooting Flow Cytometry. Hycult Biotech. [Link]
-
Flow Cytometry Cell Surface Staining Protocol. Abbexa. [Link]
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Validation of High-sensitivity Flow Cytometry for Reliable Immune Cell Analysis in Real-world Laboratory Settings. NIH. [Link]
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]
-
Flow Cytometry Troubleshooting Tips. ResearchGate. [Link]
-
The Detection Methods of Hydroxyl Radical: A Review. E3S Web of Conferences. [Link]
-
High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. PMC - PubMed Central. [Link]
-
Quantifying ROS levels using CM-H2DCFDA and HyPer | Request PDF. ResearchGate. [Link]
-
The evolution of guidelines for the validation of flow cytometric methods. ResearchGate. [Link]
-
H62 Validation of Assays Performed by Flow Cytometry; Ed1. YouTube. [Link]
-
Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Yenepoya Research Centre. [Link]
-
An approach to the validation of flow cytometry methods. PubMed. [Link]
-
ROS Staining & Antibody Methods: Visualizing Oxidative Stress. Beta LifeScience. [Link]
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- 1. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ROS Brite™ HPF *Optimized for Detecting Reactive Oxygen Species (ROS)* | AAT Bioquest [aatbio.com]
- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Hydroxyphenyl Fluorescein | HPF | ROS Detection | TargetMol [targetmol.com]
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Optimizing HPF Probe Concentration for Robust ROS Detection in Neurons: An Application Note and Protocol
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Highly Reactive Oxygen Species in Neuronal Function and Pathology
Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism. In the central nervous system, they are crucial signaling molecules that modulate a host of physiological processes, including synaptic plasticity and memory formation. However, the delicate redox balance in neurons, with their high metabolic rate and rich lipid composition, makes them particularly vulnerable to oxidative stress. An overabundance of highly reactive oxygen species (hROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), can inflict irreversible damage to lipids, proteins, and nucleic acids, and has been implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as in acute neuronal injury from events like ischemic stroke[1][2].
To dissect the intricate roles of hROS in neuronal health and disease, researchers require tools that can detect these fleeting and highly reactive molecules with both high sensitivity and specificity. Hydroxyphenyl fluorescein (HPF) has emerged as a superior fluorescent probe for this purpose. Unlike traditional ROS indicators such as DCFH-DA, which can be prone to auto-oxidation and react with a broad range of ROS, HPF exhibits minimal intrinsic fluorescence and is specifically designed to react with •OH and ONOO⁻[3]. This targeted reactivity provides a clearer window into the specific mechanisms of oxidative stress, making HPF an invaluable tool for neuroscientists and drug development professionals.
This application note provides a comprehensive guide to utilizing HPF for the optimal detection of hROS in neuronal cultures. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols for primary neuron cultures, and offer insights into data interpretation and troubleshooting, ensuring a self-validating system for your research.
Mechanism of Action: How HPF Selectively Detects Highly Reactive Oxygen Species
HPF is a cell-permeable molecule that, in its native state, is non-fluorescent. Upon entering the cell, it can be oxidized by the highly reactive hydroxyl radical or peroxynitrite. This reaction cleaves a protective group from the fluorescein backbone, resulting in a highly fluorescent molecule with excitation and emission maxima of approximately 490 nm and 515 nm, respectively. The intensity of the green fluorescence is directly proportional to the amount of •OH and ONOO⁻ present, allowing for a quantitative assessment of these specific hROS. A key advantage of HPF is its non-reactivity with less potent ROS like superoxide and hydrogen peroxide, a crucial feature for dissecting specific oxidative stress pathways[4].
dot
Caption: HPF Mechanism of Action.
Key Considerations for Neuronal Cultures
Primary neurons are notoriously sensitive and require specific handling to ensure viability and physiological relevance. When using HPF, several factors must be considered:
-
Phenol Red-Free Media: Many standard culture media contain phenol red, a pH indicator that exhibits intrinsic fluorescence and can interfere with the HPF signal. It is imperative to use phenol red-free media during the probe loading and imaging steps to minimize background fluorescence[5].
-
Serum-Free Conditions: Serum contains esterases that can potentially cleave the HPF molecule extracellularly, leading to increased background. Performing the experiment in a serum-free medium is highly recommended[5].
-
Phototoxicity: Neurons are susceptible to phototoxicity, especially during live-cell imaging. It is crucial to minimize light exposure by using the lowest possible laser power and exposure times that still provide a detectable signal. The use of imaging media specifically designed to reduce phototoxicity can also be beneficial[6][7].
-
Cytotoxicity: While HPF is generally well-tolerated, excessively high concentrations can be cytotoxic. It is recommended not to exceed a concentration of 20 µM[4]. The optimal, non-toxic concentration should be determined for each specific neuronal cell type and experimental condition.
Experimental Protocols
Protocol 1: Preparation of HPF Stock Solution
Rationale: Proper preparation and storage of the HPF stock solution are critical for maintaining its stability and ensuring reproducible results. Using a non-protic solvent like anhydrous DMSO is essential for preventing premature hydrolysis of the probe. Aliquoting the stock solution minimizes freeze-thaw cycles, which can degrade the compound.
Materials:
-
Hydroxyphenyl fluorescein (HPF) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Allow the vial of HPF powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1-5 mM stock solution of HPF in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of HPF (MW ~424.4 g/mol ) in approximately 2.36 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles[4].
Protocol 2: Staining Primary Neurons with HPF for Fluorescence Microscopy
Rationale: This protocol is designed for staining primary neurons, such as hippocampal or cortical neurons, cultured on coverslips. The working concentration of HPF needs to be carefully optimized to achieve a balance between a strong signal and minimal cytotoxicity. A titration experiment is highly recommended as a first step. The incubation time is also a critical parameter that may require optimization.
Materials:
-
Primary neuronal cultures on poly-D-lysine coated coverslips
-
Phenol red-free neuronal culture medium (e.g., Neurobasal or BrainPhys)
-
HPF stock solution (1-5 mM in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Positive control (optional): A known inducer of hROS (e.g., a combination of FeSO₄ and H₂O₂ to generate hydroxyl radicals via the Fenton reaction)
-
Negative control: Untreated cells and cells treated with the DMSO vehicle alone.
Procedure:
-
Prepare HPF Working Solution: On the day of the experiment, thaw an aliquot of the HPF stock solution. Dilute the stock solution in pre-warmed, phenol red-free, serum-free neuronal culture medium to the desired final concentration. A starting range of 5-10 µM is recommended for initial optimization. For example, to make a 10 µM working solution from a 1 mM stock, add 10 µL of the stock to 990 µL of medium.
-
Cell Loading: Aspirate the existing culture medium from the neurons and gently wash once with pre-warmed PBS. Replace the PBS with the HPF working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light[3].
-
Washing: After incubation, gently aspirate the HPF working solution and wash the cells twice with pre-warmed PBS to remove any extracellular probe.
-
Imaging: Replace the PBS with pre-warmed, phenol red-free imaging medium. Image the cells immediately using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~515 nm).
-
Controls: It is crucial to include both positive and negative controls in your experiment to validate the results. For a positive control, treat a separate set of cells with a known hROS inducer after HPF loading. For negative controls, image unstained cells to assess autofluorescence and cells treated with the DMSO vehicle to ensure it does not induce ROS production.
dot
Caption: Experimental Workflow for HPF Staining.
Data Interpretation and Troubleshooting
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| HPF Stock Concentration | 1-5 mM in anhydrous DMSO | High concentration for stable, long-term storage and easy dilution. |
| HPF Working Concentration | 5-10 µM (optimization required) | Balances signal intensity with potential cytotoxicity in sensitive neuronal cultures. |
| Incubation Time | 30-60 minutes | Allows for sufficient probe uptake and de-esterification without excessive stress to the cells. |
| Excitation Wavelength | ~490 nm | Optimal for exciting the fluorescent product of the HPF reaction. |
| Emission Wavelength | ~515 nm | Peak emission of the fluorescent product, allowing for clear detection. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of extracellular probe.- Use of phenol red-containing medium.- Autofluorescence of cells or media components. | - Ensure thorough washing steps.- Use phenol red-free medium for loading and imaging.- Image unstained cells to establish a baseline for autofluorescence and subtract this from your measurements. |
| Low or No Signal | - HPF concentration is too low.- Insufficient ROS production in the experimental model.- Photobleaching. | - Perform a concentration titration to find the optimal HPF concentration.- Validate your ROS induction method with a positive control.- Minimize light exposure during imaging; use an anti-fade mounting medium if fixing cells. |
| Patchy or Uneven Staining | - Uneven loading of the probe.- Cell stress or death in certain areas of the culture. | - Ensure the coverslip is fully and evenly covered with the HPF working solution.- Assess cell viability with a live/dead stain to correlate with HPF signal. |
| Signal in Control (Untreated) Cells | - Basal level of ROS production.- Phototoxicity from the microscope light source inducing ROS. | - This is expected to some degree. Quantify the fluorescence intensity and compare it to treated groups.- Minimize light exposure and use the lowest possible laser power. |
Conclusion
HPF is a powerful and specific tool for the detection of highly reactive oxygen species in neurons. By understanding its mechanism of action and carefully optimizing the protocol for the specific needs of neuronal cultures, researchers can obtain reliable and reproducible data. The protocols and guidelines presented in this application note provide a solid foundation for investigating the role of •OH and ONOO⁻ in neuronal function and pathology. Remember that for sensitive primary neuronal cultures, empirical determination of the optimal HPF concentration and incubation time is paramount for achieving high-quality, trustworthy results.
References
-
The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia. PubMed. [Link]
- HPF: Advanced Fluorescent Probe for Highly Reactive Oxygen Species Detection. Online Inhibitor.
-
Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. PubMed. [Link]
-
ROS Live Cell Imaging During Neuronal Development. PubMed Central. [Link]
-
Monitoring neuronal activity with voltage-sensitive fluorophores. PubMed Central. [Link]
- Establishing a Protocol to Culture Primary Hippocampal Neurons.
- ROS Assay Kit Protocol. Cell Biolabs.
-
High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures. PubMed Central. [Link]
-
Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging. PubMed Central. [Link]
-
Reactive oxygen species (ROS) detection in cultured cortical neurones... ResearchGate. [Link]
-
Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging. PubMed. [Link]
Sources
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- 3. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Antioxidants Using Hydroxyphenyl Fluorescein (HPF)
Authored by: Senior Application Scientist
Introduction: The Challenge in Antioxidant Discovery
The identification of novel antioxidant compounds is a critical objective in the development of therapeutics for a wide range of pathologies driven by oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Reactive oxygen species (ROS) are key mediators of cellular damage. Among the most deleterious are the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), highly reactive species that indiscriminately damage lipids, proteins, and nucleic acids.[1][2] Traditional methods for assessing antioxidant capacity can be laborious and are often not amenable to the large-scale screening required for modern drug discovery.[3] High-throughput screening (HTS) methodologies, which allow for the rapid testing of extensive compound libraries, are essential for accelerating this process.[4][5] Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, speed, and adaptability to miniaturized formats.[6][7][]
This application note provides a detailed guide to utilizing Hydroxyphenyl Fluorescein (HPF), a selective fluorescent probe, for the high-throughput screening of compounds that scavenge •OH and ONOO⁻.
The HPF Probe: Superior Specificity for High-Impact ROS
Hydroxyphenyl Fluorescein (HPF, Ex/Em: ~490/515 nm) is a chemical probe designed for the detection of highly reactive ROS (hROS).[9][10] Unlike general ROS indicators such as H2DCFDA, which can react with a broad range of less reactive species, HPF exhibits preferential reactivity with the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[9][11][12] This specificity is a distinct advantage, as it allows for the targeted identification of antioxidants capable of neutralizing the most damaging ROS. The probe itself is cell-permeable, virtually non-fluorescent, and chemically stable, minimizing auto-oxidation and ensuring a high signal-to-noise ratio.[9][12]
Principle of the Assay
The assay is based on a reaction-driven change in fluorescence. In its native state, HPF is non-fluorescent. Upon direct reaction with •OH or ONOO⁻, the probe undergoes an irreversible oxidation that yields a highly fluorescent fluorescein product.[9][10]
An antioxidant compound present in the reaction mixture will compete with HPF for the scavenging of these hROS. The efficacy of the antioxidant is therefore measured as a reduction in the fluorescence signal compared to a control reaction lacking the antioxidant. This inverse relationship—where higher antioxidant activity results in lower fluorescence—forms the basis of the screening assay.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Hydroxyphenyl Fluorescein (HPF) | MedChemExpress, Goryo Chemical | Fluorescent probe for hROS |
| Assay Buffer | In-house preparation | Phosphate Buffered Saline (PBS), pH 7.4 |
| ROS Generating System | Sigma-Aldrich | e.g., Fenton Reaction: FeSO₄ and H₂O₂ |
| Positive Control | Sigma-Aldrich | Trolox or Ascorbic Acid |
| Solvent for Compounds/Probes | Goryo Chemical, Sigma-Aldrich | Dimethylformamide (DMF) is recommended over DMSO[12] |
| Microplates | BMG LABTECH, Corning | Black, clear-bottom 96-well or 384-well plates[13] |
| Plate Reader | BMG LABTECH, Tecan | Fluorescence intensity detection (Ex/Em: 490/515 nm) |
Causality Behind Reagent Choices:
-
HPF Probe: Chosen for its high specificity towards •OH and ONOO⁻, which are often implicated in severe cellular damage.[12][14]
-
Fenton Reaction (FeSO₄ + H₂O₂): A well-established and cost-effective method for generating hydroxyl radicals in a controlled, cell-free environment.
-
DMF Solvent: DMSO is a known scavenger of hydroxyl radicals and can interfere with the assay, making DMF a more suitable solvent for stock solutions.[12]
-
Black Microplates: Essential for fluorescence assays to minimize well-to-well crosstalk and reduce background noise, thereby increasing the signal-to-noise ratio.[13]
High-Throughput Screening Protocol
This protocol is optimized for a 96-well plate format and can be scaled for 384-well plates.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control (e.g., Trolox) in assay buffer.
-
Dispense 10 µL of each compound dilution into the appropriate wells of a 96-well black, clear-bottom plate.
-
For control wells, add 10 µL of assay buffer containing the same concentration of solvent (vehicle control) or a known antioxidant (positive control).
-
-
Probe Addition:
-
Prepare a working solution of HPF at 20 µM in assay buffer. Protect from light.
-
Add 50 µL of the HPF working solution to all wells. The final concentration of HPF will be 10 µM in a 100 µL final reaction volume.[9]
-
-
Initiation of ROS Generation:
-
Prepare fresh Fenton reaction reagents. For example, a 2X solution containing 200 µM FeSO₄ and 400 µM H₂O₂ in assay buffer.
-
To initiate the reaction, add 40 µL of the Fenton reagent solution to all wells. The final volume should be 100 µL.
-
Rationale: Adding the ROS generating system last ensures that all components, including the test compounds, are present to react immediately, providing a more accurate measure of competitive inhibition.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Rationale: This incubation period allows for sufficient ROS generation and reaction with either the HPF probe or the antioxidant compounds. The time may be optimized depending on the kinetics of the specific ROS-generating system used.
-
-
Fluorescence Measurement:
Data Analysis and Interpretation
The antioxidant activity is expressed as the percent inhibition of HPF oxidation.
-
Define Controls:
-
Maximum Signal (F_max): Vehicle control wells (HPF + ROS generator, no antioxidant). This represents 0% inhibition.
-
Background Signal (F_bkg): Wells with HPF in assay buffer only (no ROS generator). This signal should be subtracted from all other readings.
-
-
Calculate Percent Inhibition:
-
For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = (1 - (F_sample - F_bkg) / (F_max - F_bkg)) * 100 Where F_sample is the fluorescence of the well containing the test compound.
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the log of the test compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the HPF oxidation.
-
Example Data Presentation:
| Compound | Concentration (µM) | Avg. Fluorescence (RFU) | % Inhibition |
| Vehicle Control | - | 52,800 | 0% |
| Positive Control (Trolox) | 25 | 8,500 | 84.5% |
| Test Compound A | 1 | 45,100 | 15.2% |
| Test Compound A | 10 | 26,400 | 50.0% |
| Test Compound A | 100 | 6,200 | 88.8% |
| Background | - | 1,200 | - |
From this data, the IC₅₀ for Test Compound A is determined to be 10 µM.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescent test compounds. 2. Contaminated buffer or reagents. 3. Old or improperly stored HPF probe. | 1. Pre-read the plate after compound addition but before HPF addition to identify and flag interfering compounds. 2. Use fresh, high-purity reagents and sterile-filtered buffers. 3. Store HPF stock solution at -20°C or -80°C, protected from light and avoid repeated freeze-thaw cycles.[9] |
| Low Z-Factor (<0.5) | 1. High variability in control wells. 2. Insufficient dynamic range (F_max is too close to F_bkg). | 1. Ensure precise and automated liquid handling. Mix plate thoroughly before reading. 2. Optimize the concentration of the ROS generating system to increase the maximum signal without saturating the detector. |
| Inconsistent Results | 1. Light-induced degradation of the probe. 2. Instability of ROS generating reagents. 3. Edge effects in the microplate. | 1. Protect the plate from ambient light during all incubation steps. 2. Prepare ROS generating solutions immediately before use. 3. Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions to minimize evaporation. |
Conclusion
The Hydroxyphenyl Fluorescein (HPF)-based assay provides a robust, sensitive, and highly specific method for the high-throughput screening of antioxidants targeting hydroxyl radicals and peroxynitrite. Its compatibility with automated liquid handling systems and standard fluorescence plate readers makes it an invaluable tool in the primary stages of drug discovery and the functional characterization of novel antioxidant compounds.[4] By following the detailed protocol and validation guidelines presented here, researchers can efficiently identify promising lead candidates for further development.
References
-
Setsukinai, K., Urano, Y., Kakinuma, K., Majima, H. J., & Nagano, T. (2003). Development of novel fluorescence probes for detecting specific reactive oxygen species, singlet oxygen, and hydroxyl radical. Journal of Biological Chemistry, 278(5), 3170-3175. (Note: While this specific paper isn't in the search results, the general principle of HPF's specificity is widely cited. The provided search results[11][12][14] confirm this specificity.)
-
Goryo Chemical, Inc. (n.d.). Hydroxyphenyl Fluorescein (HPF) / Aminophenyl Fluorescein (APF) Reactive oxygen species (ROS) detecting probe. Retrieved from [Link]
-
Wang, L., et al. (2022). Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Geng, Y., & Wang, Z. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews. Retrieved from [Link]
-
Ghiselli, A., Serafini, M., Natella, F., & Scaccini, C. (2001). High-throughput fluorescence screening of antioxidative capacity in human serum. Journal of Biochemical and Biophysical Methods, 49(1-3), 15-24. Retrieved from [Link]
-
Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., & Zheng, W. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. Retrieved from [Link]
-
Agilent. (n.d.). Agilent RapidFire High-throughput MS System - Troubleshooting Guide. Retrieved from [Link]
-
Zhang, X., & Li, Y. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Combinatorial Science, 22(10), 479-496. Retrieved from [Link]
-
ResearchGate. (n.d.). DPPH antioxidant assay in 96-well plate layout. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Retrieved from [Link]
-
PubMed. (2024). High-Throughput Screening of Antioxidant Drug Candidates from Natural Antioxidants with a "Zero" Intrinsic Fluorescence Peroxynitrite Sensing Precursor. Retrieved from [Link]
-
Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification. Retrieved from [Link]
-
Mezler, M., et al. (2012). Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers. Journal of Biomolecular Screening, 17(5), 629-637. Retrieved from [Link]
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ResearchGate. (n.d.). Non-fluorescent hydroxyphenyl fluorescein (HPF) oxidized by hydroxyl radical. Retrieved from [Link]
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ResearchGate. (2014). Can anybody provide the precise protocol for an antioxidant assay in 96 well format?. Retrieved from [Link]
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ResearchGate. (2012). Development and Validation of a Fluorescence-Based HTS Assay for the Identification of P/Q-Type Calcium Channel Blockers | Request PDF. Retrieved from [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
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ACS Publications. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Retrieved from [Link]
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PubMed. (n.d.). Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. Retrieved from [Link]
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Biotechnology International. (2019). A 96 WELL-MICROTITER PLATE ABTS BASED ASSAY FOR ESTIMATION OF ANTIOXIDANT ACTIVITY IN GREEN LEAFY VEGETABLES. Retrieved from [Link]
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Wiley Online Library. (2013). Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part I. Retrieved from [Link]
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Leica Biosystems. (n.d.). Troubleshooting Routine Histology: A Guide on How to Avoid Common Mistakes. Retrieved from [Link]
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U.S. Food & Drug Administration. (2023). Performance Test Methods for Evaluation of Fluorescence Imaging Systems. Retrieved from [Link]
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Measuring Mitochondrial Reactive Oxygen Species with High Specificity Using the HPF Probe
Application Note and Protocol
Abstract
Mitochondria are primary sites of reactive oxygen species (ROS) production, which play crucial roles in both physiological signaling and pathological states. Accurate measurement of specific ROS species within this organelle is critical for understanding cellular health and disease. This document provides a detailed guide for the use of hydroxyphenyl fluorescein (HPF), a fluorescent probe with high specificity for highly reactive oxygen species (hROS), particularly the hydroxyl radical (•OH) and peroxynitrite (ONOO-). We will delve into the chemical basis of HPF's selectivity, provide a validated, step-by-step protocol for its application in cultured cells, and discuss best practices for data acquisition and interpretation.
Introduction: The Challenge of Measuring Mitochondrial ROS
Mitochondrial respiration, while essential for ATP production, inevitably leads to the generation of ROS as byproducts. The primary ROS produced is the superoxide anion (O2•−), which is rapidly dismutated to hydrogen peroxide (H2O2) by superoxide dismutase (SOD). While H2O2 is relatively stable and membrane-permeable, it can be converted into more potent and damaging species. Of particular interest are the hydroxyl radical (•OH), formed via the Fenton reaction, and peroxynitrite (ONOO-), resulting from the reaction of O2•− with nitric oxide (•NO). These non-radical and radical species are highly reactive and can cause significant oxidative damage to lipids, proteins, and nucleic acids.
Many fluorescent probes for ROS suffer from a lack of specificity, reacting with multiple ROS types, or are prone to auto-oxidation, leading to experimental artifacts. Dihydrorhodamine 123 and DCFH-DA, for instance, are oxidized by a broad range of species and can be influenced by various cellular redox-active compounds. This highlights the need for probes with greater selectivity.
The HPF Probe: A Specific Detector for Highly Reactive ROS
Hydroxyphenyl fluorescein (HPF) was specifically designed to overcome these limitations. Unlike other probes, HPF shows minimal reactivity towards common ROS like superoxide (O2•−), hydrogen peroxide (H2O2), and nitric oxide (•NO). Its fluorescence is specifically triggered by a reaction with highly reactive species like •OH and ONOO-. This selectivity is conferred by the fluorescein scaffold, which is maintained in a non-fluorescent, closed lactone form until it undergoes irreversible oxidation by these potent oxidants, yielding a highly fluorescent product.
The chemical mechanism involves the oxidation of the probe, which breaks the spiro-lactone ring and allows for the formation of the extended π-conjugation system characteristic of fluorescein's bright green fluorescence. This "off-on" switching mechanism provides a high signal-to-noise ratio.
Figure 1: Simplified mechanism of HPF activation. HPF remains in a non-fluorescent state until it is oxidized by highly reactive oxygen species (hROS) like hydroxyl radical or peroxynitrite, converting it into a highly fluorescent compound.
Experimental Protocol: Staining and Imaging
This protocol is optimized for adherent mammalian cells in a 96-well plate format suitable for high-content imaging or plate reader analysis. It can be adapted for other formats, such as chamber slides for confocal microscopy.
Required Materials
-
Reagents:
-
Hydroxyphenyl fluorescein (HPF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (e.g., phenol red-free DMEM)
-
Cell culture medium appropriate for the cell line
-
Hoechst 33342 or other nuclear counterstain (optional)
-
MitoTracker™ Red CMXRos or other mitochondrial co-stain (optional, for co-localization)
-
Inducers of mitochondrial ROS (e.g., Antimycin A, Rotenone, Menadione) for positive controls.
-
ROS scavengers (e.g., N-acetylcysteine, Tiron) for negative controls.
-
-
Equipment:
-
Fluorescence microscope or high-content imager with appropriate filter sets (see Table 1)
-
Incubator (37°C, 5% CO2)
-
Plate reader with fluorescence detection (optional)
-
Standard cell culture equipment and consumables
-
Reagent Preparation
-
HPF Stock Solution (10 mM): Dissolve the HPF solid in high-quality, anhydrous DMSO. Mix thoroughly by vortexing. Aliquot into small volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
HPF Working Solution (10 µM): On the day of the experiment, dilute the 10 mM HPF stock solution 1:1000 in pre-warmed (37°C) HBSS or your chosen imaging buffer. It is critical to prepare this solution fresh for each experiment.
Step-by-Step Staining Protocol
Figure 2: General experimental workflow for measuring mitochondrial ROS with HPF.
-
Cell Seeding: Seed cells onto an appropriate imaging plate or slide (e.g., black-walled, clear-bottom 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Treatment (Optional): If investigating the effect of a compound, remove the culture medium and add the compound diluted in fresh, pre-warmed medium or buffer. Include appropriate vehicle controls. The incubation time will depend on the experimental design.
-
Positive and Negative Controls: It is essential to include controls to validate the assay.
-
Positive Control: Treat cells with a known inducer of mitochondrial ROS, such as Antimycin A (a complex III inhibitor), to confirm that the probe is responsive in your system.
-
Negative Control: Co-incubate cells with your treatment and a broad-spectrum ROS scavenger like N-acetylcysteine (NAC) to confirm that the observed signal is due to ROS.
-
-
HPF Loading: Remove the medium from all wells. Wash the cells once with pre-warmed HBSS. Add the 10 µM HPF working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time may need to be determined empirically for your specific cell type.
-
Wash: After incubation, remove the HPF solution and wash the cells twice with pre-warmed HBSS to remove any extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. The oxidized product of HPF has excitation and emission spectra similar to fluorescein.
Imaging and Data Acquisition
Proper setup of the imaging system is crucial for obtaining reliable data.
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~490 nm | Aligns with the peak excitation of the oxidized, fluorescent form of HPF. |
| Emission Wavelength | ~515 nm | Captures the peak fluorescence emission, maximizing signal detection. |
| Filter Set | Standard FITC / GFP filter cube | Widely available and provides a good spectral match for HPF fluorescence. |
| Objective | 20x or 40x air objective | Provides sufficient magnification to resolve individual cells for image-based quantification. |
| Exposure Time | As low as possible to minimize phototoxicity and bleaching. | Keep exposure constant across all wells (control and treated) within an experiment for valid comparison. |
Table 1: Recommended settings for fluorescence microscopy of HPF.
Co-localization (Optional): To specifically confirm the mitochondrial origin of the ROS signal, co-staining can be performed. Use a mitochondrial-specific dye like MitoTracker™ Red CMXRos, which has spectrally distinct fluorescence (Ex/Em ~579/599 nm). Load the MitoTracker probe according to the manufacturer's instructions before or concurrently with the HPF probe.
Data Analysis and Interpretation
The primary output of this assay is the fluorescence intensity of the oxidized HPF.
-
Image-Based Analysis: Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), define the cellular boundaries (Regions of Interest, ROIs) for each cell. If a nuclear stain is used, it can help in segmenting individual cells.
-
Quantification: For each ROI, measure the mean fluorescence intensity.
-
Normalization: To account for variations in cell number, the total fluorescence intensity per image can be normalized to the cell count (obtained from the nuclear stain). The results are typically presented as a fold change in mean fluorescence intensity relative to the untreated control group.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between experimental groups.
Key Considerations and Troubleshooting
-
Probe Specificity: While HPF is highly specific for •OH and ONOO-, it does not differentiate between them. Further pharmacological or genetic manipulation (e.g., using nitric oxide synthase inhibitors) may be needed to dissect the specific ROS involved.
-
Cellular Localization: HPF is cell-permeable and will detect hROS throughout the cell. Co-localization with a mitochondrial marker is crucial for specifically implicating mitochondria as the source.
-
Phototoxicity: The excitation light can itself induce ROS production. Use the lowest possible light intensity and exposure time that still provides a good signal.
-
No Signal in Positive Control:
-
Check the viability of the cells.
-
Confirm the activity of the ROS inducer.
-
Ensure the HPF stock solution has not degraded. Use a fresh aliquot.
-
-
High Background Fluorescence:
-
Ensure thorough washing after HPF loading.
-
Check the imaging buffer for autofluorescence. Use phenol red-free medium.
-
Conclusion
The HPF probe is a powerful tool for the specific detection of highly reactive oxygen species (•OH and ONOO-) within cells. Its high specificity and "off-on" fluorescence response offer significant advantages over less specific ROS indicators. By following a carefully controlled protocol, including appropriate positive and negative controls and co-localization markers, researchers can obtain reliable and quantifiable data on the production of these damaging oxidants in mitochondria, providing valuable insights into cellular redox biology and the mechanisms of disease.
References
-
Title: Mitochondrial production of reactive oxygen species. Source: Antioxidants & Redox Signaling URL: [Link]
-
Title: Reactive Oxygen Species (ROS) and Their Detrimental Role in Ali's Diseases. Source: Antioxidants URL: [Link]
-
Title: Critical evaluation of the use of hydroethidine as a measure of superoxide. Source: Methods in Enzymology URL: [Link]
-
Title: Highly specific fluorescent probes for peroxynitrite. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Aminophenyl fluorescein (APF) and hydroxyphenyl fluorescein (HPF): a new class of fluorescent probes for the detection of reactive oxygen species. Source: Journal of the American Chemical Society URL: [Link]
Application Note: Quantifying Peroxynitrite in Cancer Cells Using the Hydroxyphenyl Fluorescein (HPF) Assay
Introduction: The Dichotomous Role of Peroxynitrite in Oncology
Within the complex tumor microenvironment (TME), a delicate and often dysregulated balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS) dictates cellular fate. Among these, peroxynitrite (ONOO⁻) emerges as a pivotal molecule of interest.[1] Formed by the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻), peroxynitrite is a potent oxidizing and nitrating agent.[2] Its role in cancer is multifaceted; it can inflict cytotoxic damage to cancer cells by modifying proteins, lipids, and DNA, potentially leading to apoptosis. Conversely, peroxynitrite is also implicated in promoting immune evasion. By altering the profile of antigens presented by tumor cells, it can render them less visible to cytotoxic T lymphocytes, thereby contributing to tumor survival and resistance to immunotherapy.[2][3]
Given its fleeting nature and low steady-state concentrations, direct measurement of peroxynitrite in living cells is technically challenging.[4] This necessitates highly sensitive and specific tools. The Hydroxyphenyl Fluorescein (HPF) assay provides a robust method for detecting peroxynitrite and other highly reactive oxygen species (hROS), such as the hydroxyl radical (•OH), offering researchers a window into the real-time redox state of cancer cells.[5][6][7] This guide details the principles and protocols for leveraging the HPF assay to quantify peroxynitrite dynamics in cancer cell models.
Principle of the HPF Assay
Hydroxyphenyl Fluorescein (HPF) is a cell-permeable probe that is virtually non-fluorescent in its native state.[5][8] Upon reacting with highly reactive species like peroxynitrite or hydroxyl radicals, HPF undergoes an irreversible oxidation to yield fluorescein, a compound with strong, stable green fluorescence.[5][9][10]
A key advantage of HPF is its selectivity. It does not significantly react with other common ROS/RNS such as superoxide, hydrogen peroxide (H₂O₂), or nitric oxide (NO), minimizing confounding signals and allowing for a more specific assessment of hROS.[5][10] The resulting fluorescence can be quantified using standard fluorescence microscopy, high-content imaging, microplate readers, or flow cytometry, making it a versatile tool for cancer research.[5][11]
Caption: Mechanism of HPF-based peroxynitrite detection in a cancer cell.
Materials and Reagents
| Item | Supplier Example | Purpose |
| Hydroxyphenyl Fluorescein (HPF) | MedChemExpress (HY-D1211) | Primary fluorescent probe |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D2650) | Solvent for HPF stock solution |
| Cancer Cell Line of Interest | ATCC | Biological sample |
| Complete Cell Culture Medium | Varies by cell line | Cell maintenance |
| Phenol Red-Free Medium/Buffer | Thermo Fisher Scientific | Assay medium to reduce background |
| Phosphate-Buffered Saline (PBS) | Varies | Washing buffer |
| SIN-1 (Peroxynitrite Donor) | Cayman Chemical (82220) | Positive control |
| Uric Acid | Sigma-Aldrich (U2625) | Peroxynitrite scavenger for specificity control |
| Black, clear-bottom microplates | Corning (3603) | For microscopy or plate reader assays |
| Flow cytometry tubes | Falcon (352052) | For flow cytometry assays |
Detailed Step-by-Step Protocols
Protocol 1: Live-Cell Fluorescence Microscopy
This protocol is designed for visualizing and quantifying peroxynitrite production in adherent cancer cells.
A. Reagent Preparation:
-
HPF Stock Solution (1-5 mM): Dissolve 1 mg of HPF powder in an appropriate volume of anhydrous DMSO (e.g., 470 µL for a 5 mM stock).[10] Aliquot into single-use tubes and store at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.[5]
-
HPF Working Solution (5-10 µM): Immediately before use, dilute the HPF stock solution into warm (37°C) serum-free, phenol red-free medium or buffer (e.g., HBSS).[5][8] Rationale: Serum and phenol red can increase background fluorescence and interfere with the assay.[8][12][13]
-
Positive Control (SIN-1): Prepare a stock solution of SIN-1 in a suitable solvent as per the manufacturer's instructions. Further dilute in assay medium to a working concentration (typically 100-500 µM).
-
Specificity Control (Uric Acid): Prepare a stock solution of uric acid. A final working concentration of 100-500 µM is often effective. Uric acid acts as a natural scavenger of peroxynitrite.[1][14][15]
B. Cell Staining and Treatment Workflow:
-
Cell Plating: Seed cancer cells onto black, clear-bottom microplates (e.g., 96-well) or glass-bottom dishes. Culture until they reach the desired confluency (typically 60-80%).
-
Wash: Gently wash the cells twice with warm PBS to remove residual serum and medium.
-
Probe Loading: Add the HPF working solution (5-10 µM) to the cells and incubate for 30-60 minutes at 37°C in the dark.[5][8]
-
Wash: Gently wash the cells twice with the warm assay medium to remove excess extracellular probe.[5][12] Rationale: Thorough washing is critical to minimize background fluorescence from non-internalized probe.[13]
-
Treatment (Controls):
-
Negative Control: Add fresh assay medium only.
-
Positive Control: Add medium containing SIN-1.
-
Specificity Control: Pre-incubate a set of cells with uric acid for 30-60 minutes before and during the addition of an inducer (like SIN-1 or an experimental drug).
-
Experimental Group: Add the therapeutic agent or condition being tested.
-
-
Incubation: Incubate for the desired treatment period (e.g., 30 minutes to several hours), protected from light.
C. Image Acquisition:
-
Microscope Setup: Use a fluorescence microscope equipped with a standard FITC/GFP filter set.
-
Imaging Parameters: Acquire images using excitation at ~490 nm and collecting emission at ~515 nm.[5][10]
-
Consistency is Key: Use identical acquisition settings (e.g., exposure time, gain, light intensity) for all wells within an experiment to ensure data comparability.[16] Check the image histogram to avoid signal saturation.[17]
Caption: Experimental workflow for HPF assay using fluorescence microscopy.
Protocol 2: Flow Cytometry Analysis
This protocol allows for the quantification of peroxynitrite in a large population of suspension or trypsinized adherent cells.
A. Reagent Preparation:
-
Prepare HPF stock and working solutions as described in section 4.1.A.
-
Prepare controls (SIN-1, Uric Acid) as needed.
-
FACS Buffer: PBS supplemented with 0.5-1% BSA and 2-5 mM EDTA. Keep on ice. Rationale: EDTA helps prevent cell clumping.[18]
B. Cell Staining and Treatment Workflow:
-
Cell Preparation: Prepare a single-cell suspension of your cancer cells at a concentration of approximately 1 million cells/mL in phenol red-free medium.[9]
-
Probe Loading: Add HPF working solution to the cell suspension to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light, with occasional mixing.
-
Treatment: Add experimental compounds or controls directly to the cell suspension and incubate for the desired duration.
-
Wash: Centrifuge the cells (e.g., 400 x g for 5 minutes).[11] Discard the supernatant and wash the cell pellet twice with ice-cold FACS buffer.[11]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold FACS buffer and transfer to flow cytometry tubes.[18] Keep samples on ice and protected from light until analysis.
C. Data Acquisition:
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser for excitation.
-
Signal Detection: Collect the fluorescence signal in the channel typically used for FITC or GFP (e.g., 515-530 nm bandpass filter).
-
Gating: Gate on the main population of single, viable cells using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and cell aggregates.
-
Data Analysis: Analyze the geometric mean fluorescence intensity (MFI) of the gated population for each sample.
Data Interpretation and Essential Controls
Robust data interpretation hinges on the inclusion of proper controls.
| Control Type | Purpose | Expected Outcome |
| Unstained Cells | To measure baseline cellular autofluorescence. | Low fluorescence signal. Used to set voltage/gain on the detector. |
| Negative Control | Cells loaded with HPF but without any treatment. | Represents basal peroxynitrite levels in the cancer cells. |
| Positive Control | Cells treated with a peroxynitrite donor like SIN-1. | A significant increase in fluorescence, confirming the assay is working. |
| Specificity Control | Cells pre-treated with a scavenger (Uric Acid) before induction. | Attenuation or complete inhibition of the fluorescence signal induced by SIN-1, demonstrating the signal is specific to peroxynitrite/hROS.[1] |
Quantitative Analysis: Express results as Relative Fluorescence Units (RFU) or as a fold-change in Mean Fluorescence Intensity (MFI) relative to the negative control group.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| High Background Fluorescence | 1. Incomplete removal of extracellular probe.[13]2. Spontaneous oxidation of HPF.[13]3. Autofluorescence from medium (phenol red).[13][19] | 1. Ensure thorough washing steps after probe loading.2. Prepare HPF working solution fresh and protect from light.3. Use phenol red-free medium for the assay. |
| Weak or No Signal | 1. Sub-optimal probe concentration or loading time.2. Low levels of peroxynitrite production.3. Photobleaching.[20] | 1. Titrate HPF concentration (1-10 µM) and incubation time (30-90 min).2. Confirm assay functionality with a positive control (SIN-1).3. Minimize light exposure during incubation and imaging. Use lower excitation intensity and shorter exposure times. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density.2. Uneven probe loading or washing.3. Microscope illumination is not uniform.[20] | 1. Ensure a homogenous single-cell suspension before plating.2. Be consistent with pipetting and washing techniques.3. Check microscope alignment and use appropriate correction methods (e.g., flat-field correction). |
Conclusion
The Hydroxyphenyl Fluorescein (HPF) assay is a powerful and specific tool for investigating the role of peroxynitrite and other highly reactive oxygen species in cancer biology.[5][16] By providing a quantitative measure of this critical RNS, the assay enables researchers to dissect its contribution to oxidative stress, cell signaling, and immune modulation within the tumor microenvironment. Careful adherence to the detailed protocols, inclusion of rigorous controls, and mindful optimization will yield reliable and reproducible data, advancing our understanding of redox biology in cancer and aiding in the development of novel therapeutic strategies.
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HPF: Advanced Fluorescent Probe for Highly Reactive Oxygen Species Detection. (2025). Online Inhibitor. [Link]
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Reactive Oxygen Species Detection. (n.d.). Interchim. [Link]
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Peroxynitrite promotes immune evasion by reducing tumor antigenicity. (2022). National Institutes of Health (NIH). [Link]
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). National Institutes of Health (NIH). [Link]
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A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. (n.d.). National Institutes of Health (NIH). [Link]
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The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia. (n.d.). PubMed. [Link]
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Detection of ONOO with hydroxyphenyl fluorescein (HPF) fluorescence. (n.d.). ResearchGate. [Link]
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Uric acid, a natural scavenger of peroxynitrite, in experimental allergic encephalomyelitis and multiple sclerosis. (1998). Proceedings of the National Academy of Sciences. [Link]
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Different kinetics of HPF sensitive ROS generation by two different doses of NE. (n.d.). ResearchGate. [Link]
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Production of peroxynitrite by cancer-associated immune cells can be detected with a fluorescence-based assay. (n.d.). BMG Labtech. [Link]
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FP Assay Troubleshooting? (2023). ResearchGate. [Link]
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Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. (n.d.). PubMed. [Link]
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Reaction of Uric Acid with Peroxynitrite and Implications for the Mechanism of Neuroprotection by Uric Acid. (n.d.). ResearchGate. [Link]
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Peroxynitrite in the tumor microenvironment changes the profile of antigens allowing escape from cancer immunotherapy | Request PDF. (2022). ResearchGate. [Link]
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Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe. (n.d.). Goryo Chemical, Inc. [Link]
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Target-cancer cell specific activatable fluorescence imaging Probes: Rational Design and in vivo Applications. (2010). National Institutes of Health (NIH). [Link]
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Uric acid, a natural scavenger of peroxynitrite, in experimental allergic encephalomyelitis and multiple sclerosis. (1998). PubMed. [Link]
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Observation of peroxynitrite overproduction in cells during 5-fluorouracil treatment via a ratiometric fluorescent probe. (n.d.). Royal Society of Chemistry. [Link]
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Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol. (n.d.). MDPI. [Link]
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Uric Acid: The Oxidant-Antioxidant Paradox. (n.d.). Taylor & Francis Online. [Link]
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Peroxynitrite in the tumor microenvironment changes the profile of antigens allowing escape from cancer immunotherapy. (n.d.). PubMed. [Link]
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Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
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Flow Cytometry Sample Prep Guidelines. (n.d.). Indiana University Melvin and Bren Simon Comprehensive Cancer Center. [Link]
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The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
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The Role of Peroxiredoxins in Cancer Development. (n.d.). MDPI. [Link]
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Microscope Camera Best Practices for Fluorescence Imaging. (n.d.). Olympus LS. [Link]
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The peroxynitrite scavenger uric acid prevents inflammatory cell invasion into the central nervous system in experimental allergic encephalomyelitis through maintenance of blood-central nervous system barrier integrity. (2000). PubMed. [Link]
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Chemical Biology of Peroxynitrite: Kinetics, Diffusion, and Radicals. (n.d.). ACS Publications. [Link]
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Development of Highly Efficient Estrogen Receptor β-Targeted Near-Infrared Fluorescence Probes Triggered by Endogenous Hydrogen Peroxide for Diagnostic Imaging of Prostate Cancer. (2023). MDPI. [Link]
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Application and Protocol Guide: Leveraging HPF for Advanced Fluorescence Microscopy of Oxidative Stress
Introduction: The Imperative for Precise Oxidative Stress Detection
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical determinant of cell fate and tissue homeostasis.[1][2][3] Among the diverse family of ROS, highly reactive species (hROS) such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻) are particularly significant due to their potent ability to inflict irreversible damage to biomolecules and modulate critical signaling pathways.[4][5] Consequently, the precise detection and quantification of these specific hROS are paramount for researchers in basic science, drug development, and translational medicine to unravel the complexities of numerous pathological conditions, including neurodegenerative disorders, cancer, and cardiovascular diseases.[5][6]
This guide provides a comprehensive overview and detailed protocols for the application of Hydroxyphenyl Fluorescein (HPF), a highly specific fluorescent probe, for the visualization and analysis of •OH and ONOO⁻ in live-cell imaging via fluorescence microscopy.[7][8] Unlike broader ROS indicators such as DCFH-DA, HPF offers superior specificity, enabling a more nuanced understanding of the specific oxidative stress profile within a cellular system.[9][10][11]
The Chemistry of Detection: Understanding HPF's Mechanism of Action
HPF is a cell-permeable derivative of fluorescein that is essentially non-fluorescent in its reduced state.[4][12] Upon interaction with highly reactive oxygen species, specifically hydroxyl radicals or peroxynitrite, HPF undergoes an oxidative conversion to fluorescein, a highly fluorescent molecule.[4][12] This "turn-on" fluorescent response provides a direct and robust signal for the presence of these damaging radicals.
A key advantage of HPF is its remarkable selectivity. It exhibits minimal to no reactivity with other, less reactive ROS such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO).[12][13][14] This specificity allows researchers to distinguish the contributions of •OH and ONOO⁻ from the general landscape of cellular oxidative stress.
Diagram 1: HPF Activation by Highly Reactive Oxygen Species
Caption: Oxidative conversion of non-fluorescent HPF to highly fluorescent fluorescein.
Experimental Design and Key Considerations
Before proceeding with the detailed protocol, it is crucial to consider several aspects of experimental design to ensure data integrity and reproducibility.
-
Positive and Negative Controls: The inclusion of appropriate controls is non-negotiable. A positive control can be established by treating cells with a known inducer of •OH or ONOO⁻, such as a combination of a pro-oxidant (e.g., H₂O₂) and a Fenton reaction catalyst (e.g., Fe²⁺) or a peroxynitrite donor (e.g., SIN-1).[15] For a negative control, cells can be pre-treated with a potent antioxidant, such as N-acetylcysteine (NAC), to quench ROS and confirm that the observed fluorescence is indeed due to oxidative stress.
-
Cell Line and Culture Conditions: Different cell types exhibit varying susceptibilities to oxidative stress and may have different baseline ROS levels. It is essential to optimize the protocol for the specific cell line being investigated. Furthermore, ensure that cell culture conditions are consistent and that the medium used during the experiment does not contain components that may interfere with the assay, such as phenol red.[16][17]
-
Microscopy Setup: A fluorescence microscope equipped with standard FITC/GFP filter sets is suitable for detecting the fluorescence of oxidized HPF.[17] The excitation and emission maxima for HPF are approximately 490 nm and 515 nm, respectively.[9][10][18] It is critical to keep illumination intensity and exposure times to a minimum to avoid phototoxicity and photobleaching of the probe.[19]
Detailed Protocol for Live-Cell Imaging of Oxidative Stress with HPF
This protocol provides a step-by-step guide for staining adherent cells with HPF for subsequent analysis by fluorescence microscopy.
Materials
-
Hydroxyphenyl Fluorescein (HPF)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) of anhydrous, high quality[17]
-
Adherent cells cultured in appropriate vessels (e.g., glass-bottom dishes or multi-well plates)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Positive and negative control reagents (as determined in the experimental design)
-
Fluorescence microscope with appropriate filter sets
Reagent Preparation
-
HPF Stock Solution (1-10 mM): Dissolve 1 mg of HPF in the appropriate volume of high-quality DMSO or DMF to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 1 mg of HPF in the calculated volume of solvent).[9][10] Store the stock solution at -20°C to -80°C, protected from light.[9][10] Avoid repeated freeze-thaw cycles.[9][10] Note: Some sources recommend DMF over DMSO as DMSO can act as a hydroxyl radical scavenger.[17]
-
HPF Working Solution (1-10 µM): On the day of the experiment, dilute the HPF stock solution in serum-free cell culture medium or PBS to the final working concentration.[9][11] The optimal concentration should be determined empirically for each cell type and experimental condition, but a starting concentration of 5-10 µM is generally recommended.[4][11]
Staining Procedure
Diagram 2: Experimental Workflow for HPF Staining in Adherent Cells
Caption: Step-by-step workflow for HPF-based fluorescence microscopy.
-
Cell Seeding: Seed adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency.
-
Cell Washing: Carefully remove the culture medium and wash the cells once with pre-warmed serum-free medium or PBS.[9]
-
HPF Loading: Add the freshly prepared HPF working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4][7][8]
-
Removal of Excess Probe: After incubation, aspirate the HPF working solution and wash the cells twice with pre-warmed serum-free medium or PBS to remove any excess probe.[9][18]
-
Imaging: Add fresh, pre-warmed serum-free medium or PBS to the cells. Immediately proceed to image the cells using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~490/515 nm).[9][18]
Data Analysis and Interpretation
The primary output of this experiment will be fluorescence images of the cells. An increase in green fluorescence intensity in the experimental group compared to the negative control is indicative of an increase in the intracellular levels of hydroxyl radicals and/or peroxynitrite. For quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity of individual cells or defined regions of interest. It is crucial to maintain consistent imaging parameters (e.g., exposure time, gain) across all samples to allow for accurate comparisons.
Troubleshooting and Advanced Applications
-
Low Signal: If the fluorescence signal is weak, consider increasing the concentration of the HPF working solution or extending the incubation time. However, be mindful that excessively high concentrations or prolonged incubation may lead to artifacts.
-
High Background: High background fluorescence can result from incomplete removal of the HPF probe. Ensure thorough washing after the incubation step.
-
Distinguishing Between •OH and ONOO⁻: While HPF reacts with both hydroxyl radicals and peroxynitrite, it is possible to infer the dominant species by using specific scavengers. For instance, the use of a hydroxyl radical scavenger like DMSO can help to assess the contribution of •OH to the overall fluorescence signal.[19][20]
-
Flow Cytometry: In addition to fluorescence microscopy, HPF can also be utilized for the quantitative analysis of oxidative stress in cell suspensions using flow cytometry.[9][18]
Conclusion
HPF is a powerful and specific tool for the detection of highly reactive oxygen species in living cells.[4] By following the detailed protocols and considering the key experimental design elements outlined in this guide, researchers can confidently and accurately visualize and quantify the intricate roles of hydroxyl radicals and peroxynitrite in a wide array of biological processes and disease models. The superior specificity of HPF over traditional ROS probes empowers a more precise understanding of the complex landscape of oxidative stress, paving the way for new discoveries and therapeutic interventions.[9][21]
References
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Price, M., Reiners Jr, J. J., Santiago, A. M., & Kessel, D. (2009). Monitoring singlet oxygen and hydroxyl radical formation with fluorescent probes during photodynamic therapy. Photochemistry and photobiology, 85(5), 1177–1181. [Link]
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PubMed. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. [Link]
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Online Inhibitor. HPF: Advanced Fluorescent Probe for Highly Reactive Oxygen Species Detection. [Link]
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MASI Longevity Science. Fluorescence Microscopy for ROS Detection. [Link]
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PubMed. Methods to monitor ROS production by fluorescence microscopy and fluorometry. [Link]
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Wiley Analytical Science. Fluorescence imaging detects stress in cells. [Link]
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Optics & Photonics News. Multispectral Imaging of Oxidative Stress. [Link]
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Springer Nature Experiments. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. [Link]
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PubMed. The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia. [Link]
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Goryo Chemical, Inc. Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe. [Link]
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Interchim. Reactive Oxygen Species Detection. [Link]
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PubMed. Monitoring singlet oxygen and hydroxyl radical formation with fluorescent probes during photodynamic therapy. [Link]
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ResearchGate. (A) Hydroxyl radical measurement by HPF method. [Link]
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MDPI. A Red-Emitting Fluorescence Probe for Rapid Detecting Exogenous and Endogenous Peroxynitrite in Living Cells with High Sensitivity and Selectivity. [Link]
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Inhibitor Research Hub. Illuminating Cellular Complexity: Harnessing HPF (Hydroxyphenyl Fluorescein) for Advanced Therapeutic Validation. [Link]
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Frontiers. A Highly Selective NIR Fluorescent Turn-on Probe for Hydroxyl Radical and Its Application in Living Cell Images. [Link]
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Goryo Chemical, Inc. Hydroxyphenyl Fluorescein (HPF) Aminophenyl Fluorescein (APF). [Link]
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GenNext Technologies. Structural Investigation of Therapeutic Antibodies Using Hydroxyl Radical Protein Footprinting Methods. [Link]
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An Ultrafast Fluorescent Probe for the Detection of Peroxynitrite in Living Cells. [Link]
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PubMed. BODIPY-based fluorescent probe for peroxynitrite detection and imaging in living cells. [Link]
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MDPI. Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. [Link]
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PMC - NIH. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. [Link]
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bioRxiv. Measurement of Oxidative Stress in Huh-7 Cell Line to Determine the Effectiveness of PNPLA3 Targeted Gene Therapy for Mitigation. [Link]
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Application Notes & Protocols: Co-Staining with Hydroxyphenyl Fluorescein (HPF) for In-Situ Detection of Highly Reactive Oxygen Species (hROS) and Cellular Markers
Authored by: Gemini, Senior Application Scientist
Introduction
The study of cellular redox biology is fundamental to understanding health and disease. Highly reactive oxygen species (hROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO-), are transient but potent molecules implicated in signaling pathways, immune responses, and pathological processes like neurodegeneration and cancer. Detecting these specific hROS at the subcellular level is critical for elucidating their precise roles.
Hydroxyphenyl Fluorescein (HPF) is a highly specific, cell-permeable probe designed for this purpose. Unlike general ROS indicators such as H2DCFDA, HPF exhibits minimal fluorescence until it reacts directly with •OH or ONOO-, yielding a stable, bright green fluorescent product.[1][2][3] This specificity provides a clearer window into the activity of the most damaging hROS.
However, identifying the source of hROS is as important as detecting their presence. Co-staining HPF with markers for specific organelles (e.g., mitochondria, lysosomes) or proteins allows researchers to spatially correlate hROS production with distinct cellular compartments and events. This guide provides a comprehensive framework and detailed protocols for performing robust co-staining experiments, addressing the critical challenge of combining a live-cell hROS probe with markers that often require cell fixation.
Core Principles & Mechanistic Insights
HPF Mechanism of Action
HPF is engineered to remain in a non-fluorescent state until it undergoes oxidation by specific, highly reactive oxygen species. The probe's design provides high selectivity for hydroxyl radicals and peroxynitrite over other, more stable ROS like hydrogen peroxide (H₂O₂) or superoxide (O₂•⁻).[4] Upon reaction, HPF is converted to fluorescein, a well-characterized fluorophore with a high quantum yield.
Caption: Mechanism of HPF activation by hROS.
The Live-Cell vs. Fixed-Cell Conundrum
A crucial aspect of experimental design is understanding that HPF measures a dynamic, live-cell event (hROS production), whereas immunofluorescence (IF) for protein markers requires cell fixation and permeabilization.[5][6] Fixation terminates biological processes and can compromise the fluorescence of live-cell dyes. Therefore, two primary workflows must be considered, each with distinct advantages and applications.
Caption: Two primary workflows for co-staining experiments with HPF.
Materials and Reagents
| Reagent | Recommended Solvent/Concentration | Storage | Key Considerations |
| Hydroxyphenyl Fluorescein (HPF) | 1-10 mM stock in anhydrous DMF or DMSO | -20°C or -80°C, desiccated, protected from light | DMF is recommended as DMSO can act as a hydroxyl radical scavenger, potentially reducing signal sensitivity.[4] |
| Live Organelle Dyes | Per manufacturer's instructions (e.g., MitoTracker™ Deep Red, LysoTracker™ Deep Red) | Per manufacturer | Choose dyes with emission spectra that do not overlap with HPF (e.g., red or far-red). |
| Cell Culture Medium | Appropriate for cell line | 4°C | For staining, use serum-free, phenol red-free medium to reduce background fluorescence. |
| Buffers | PBS (Ca²⁺/Mg²⁺-free), HBSS | 4°C or Room Temp | |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | 4°C (prepare fresh or use stabilized) | Aldehyde fixatives cross-link proteins and are common for IF.[5] |
| Permeabilization Agent | 0.1-0.5% Triton™ X-100 or 0.5% Saponin in PBS | Room Temp | Triton X-100 is stringent; Saponin is milder and preferred for some cytoplasmic antigens.[5] |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS | 4°C | Crucial for preventing non-specific antibody binding in IF.[7] |
| Primary Antibodies | Optimized dilution (e.g., anti-TOMM20, anti-LAMP1) | 4°C or -20°C | Highly specific, validated antibodies are essential. |
| Secondary Antibodies | Optimized dilution, conjugated to far-red fluorophores (e.g., Alexa Fluor™ 647) | 4°C, protected from light | Must be spectrally compatible and cross-adsorbed to minimize cross-reactivity. |
| Nuclear Counterstain | Hoechst 33342 or DAPI | 4°C, protected from light | For cell segmentation and counting. |
| ROS Inducer (Positive Control) | e.g., 100 µM Menadione, 1 mM H₂O₂ | Per manufacturer | To validate HPF probe activity.[8] |
| ROS Scavenger (Negative Control) | e.g., 5 mM N-acetylcysteine (NAC) | Room Temp | To validate signal specificity. |
Protocol 1: Co-staining HPF with Live-Cell Organelle Dyes
This protocol is ideal for correlating hROS production with intact, functional organelles like mitochondria or lysosomes in real-time.
1. Cell Preparation: a. Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to desired confluency. b. On the day of the experiment, remove the culture medium and wash cells once with warm, serum-free, phenol red-free medium.
2. Controls Setup: a. Negative Control: Pre-incubate a subset of cells with an antioxidant like 5 mM N-acetylcysteine (NAC) for 1 hour before proceeding to the staining step. b. Positive Control: Prepare to treat a subset of cells with a known ROS inducer (e.g., menadione) during the final incubation step to confirm HPF is responsive.
3. Staining: a. Prepare a fresh, combined staining solution in warm, serum-free medium containing:
- 5-10 µM HPF
- Live-cell organelle dye at its recommended concentration (e.g., 100-200 nM MitoTracker™ Deep Red). b. Add the combined staining solution to the cells and incubate for 30 minutes at 37°C, protected from light. c. For the positive control, add the ROS inducer for the final 15-20 minutes of the incubation.
4. Wash and Image: a. Remove the staining solution and wash the cells twice with warm, serum-free medium. b. Add fresh medium or a live-cell imaging solution to the cells. c. Immediately proceed to imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., FITC/GFP for HPF, Cy5 for Deep Red dyes). Acquire images with minimal light exposure to prevent photobleaching.[9]
Protocol 2: Sequential Staining: Live-Cell HPF Imaging Followed by Immunofluorescence
This advanced workflow allows for the definitive co-localization of hROS signals with specific protein targets identified by antibodies.
1. Live-Cell HPF Staining & Imaging (Critical Phase): a. Plate cells on high-quality glass coverslips and mark or record the position of the desired fields of view. b. Wash cells as described in Protocol 1 (Step 1b). c. Prepare a 5-10 µM HPF working solution in warm, serum-free medium. d. Incubate cells with the HPF solution for 30 minutes at 37°C. Include positive/negative controls on separate coverslips. e. Wash cells twice with warm medium. f. IMMEDIATELY acquire fluorescence images of the HPF signal in the pre-selected fields of view. This live-cell image is your definitive hROS data.
2. Fixation and Permeabilization: a. After imaging, immediately fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each. c. Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10 minutes. d. Wash three times with PBS for 5 minutes each.
3. Immunofluorescence Staining: a. Block non-specific binding by incubating cells in Blocking Buffer for 1 hour at room temperature. b. Dilute the primary antibody in Blocking Buffer to its optimal concentration. c. Aspirate the blocking solution and add the primary antibody solution. Incubate overnight at 4°C in a humidified chamber. d. The next day, wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each. e. Dilute the spectrally compatible secondary antibody (e.g., Alexa Fluor™ 647 conjugate) and a nuclear counterstain (e.g., Hoechst) in Blocking Buffer. f. Incubate for 1-2 hours at room temperature, protected from light. g. Wash three times with PBST for 5 minutes each, followed by a final rinse with PBS.
4. Mounting and Re-imaging: a. Mount the coverslips onto glass slides using an anti-fade mounting medium. b. Return to the microscope and re-locate the exact same fields of view that were imaged in the live-cell stage. c. Acquire images for the immunofluorescence and nuclear channels.
Data Acquisition & Analysis
Effective co-staining requires rigorous data acquisition and quantitative analysis to move beyond qualitative observation.
Microscopy Settings
-
Channels: Use distinct, non-overlapping channels. A typical setup would be:
-
Channel 1 (Blue): DAPI/Hoechst (Ex: ~405 nm, Em: ~460 nm)
-
Channel 2 (Green): HPF/Fluorescein (Ex: ~488 nm, Em: ~515 nm)
-
Channel 3 (Far-Red): IF/MitoTracker (Ex: ~640 nm, Em: ~670 nm)
-
-
Sequential Scanning: To prevent bleed-through, acquire each channel sequentially.
-
Consistency: Keep all acquisition settings (laser power, gain, exposure time) identical across all experimental conditions and controls for valid comparison.
Quantitative Analysis
Image analysis software such as Fiji (ImageJ) or CellProfiler is essential for quantification.[10]
| Parameter | Description | Interpretation |
| Mean Fluorescence Intensity (MFI) | The average pixel intensity of the HPF signal within a defined Region of Interest (ROI), such as the whole cell or a specific organelle.[11] | Provides a quantitative measure of hROS levels. Compare treatment groups to controls. |
| Corrected Total Cell Fluorescence (CTCF) | CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background) | Normalizes MFI for cell size and background noise, providing a more accurate comparison between cells. |
| Co-localization Coefficient (e.g., Pearson's) | A statistical measure of the linear correlation between the pixel intensities of the HPF signal and the cellular marker signal.[12] | A value near +1.0 indicates strong positive co-localization (hROS are produced at the marked location). A value near 0 indicates random overlap. |
Validation & Troubleshooting
A self-validating protocol is built on robust controls and an understanding of potential pitfalls.
Caption: A logical workflow for troubleshooting common co-staining issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No HPF Signal | 1. HPF probe degraded by light/improper storage. 2. Antioxidants in media scavenging hROS. 3. DMSO solvent quenching hydroxyl radicals.[4] 4. Incorrect microscope filter set. | 1. Use a fresh aliquot of HPF; always store protected from light. 2. Ensure all staining and wash steps use fresh, serum-free medium. 3. Prepare HPF stock solution in anhydrous DMF instead of DMSO. 4. Verify use of a standard FITC/GFP filter cube. |
| High Background Fluorescence | 1. HPF concentration too high. 2. Insufficient washing. 3. Autofluorescence from cells or media (phenol red).[13][14] | 1. Titrate HPF concentration down (e.g., to 1-5 µM). 2. Increase the number and duration of wash steps post-incubation. 3. Use phenol red-free medium. Image unstained cells to establish a baseline for autofluorescence. |
| HPF Signal Lost After Fixation | This is an expected chemical outcome. Aldehyde fixation can alter fluorophores. | This is why Workflow B is critical . The definitive HPF signal must be captured before fixation. Post-fixation images of HPF should be considered unreliable. |
| Poor Immunofluorescence Signal | 1. Sub-optimal primary antibody concentration. 2. Epitope masking by fixation. 3. Ineffective permeabilization. | 1. Titrate the primary antibody to find the optimal signal-to-noise ratio. 2. While not always necessary for IF, consider antigen retrieval methods if the epitope is known to be sensitive. 3. Ensure permeabilization agent and time are sufficient for the antibody to access its target.[5][6] |
| Spectral Bleed-through | Overlap between emission spectra of the fluorophores. | Use high-quality bandpass filters. Acquire images sequentially, not simultaneously. Choose fluorophores with maximal spectral separation (e.g., green and far-red). |
References
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Maeda, H., et al. The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia. PubMed. [Link]
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ResearchGate. Co-staining with HAF and the dye MitoTracker Deep Red confirms staining... | Download Scientific Diagram. [Link]
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Akbari, S., et al. HyperSpectral imaging microscopy for identification and quantitative analysis of fluorescently-labeled cells in highly autofluorescent tissue. NIH. [Link]
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Goryo Chemical. Hydroxyphenyl Fluorescein (HPF) Aminophenyl Fluorescein (APF). [Link]
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ResearchGate. (A) Non-fluorescent hydroxyphenyl fluorescein (HPF) oxidized by... [Link]
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Kalinina, S., et al. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. PMC - PubMed Central. [Link]
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FluoroFinder. Guide to Fixation and Permeabilization. [Link]
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Bio-Rad Antibodies. Permeabilization & Fixation - Flow Cytometry Guide. [Link]
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The Physiological Society. High content screening microscopy: It's all about numbers. [Link]
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Biocompare. Mitochondrial Staining and Immunofluorescence Using MitoTracker Deep Red. [Link]
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Agilent. Automated Detection of Drug-Induced Lysosomal Cytotoxicity. [Link]
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Illuminating Oxidative Stress: A Researcher's Guide to In Vivo Imaging of Highly Reactive Oxygen Species with HPF
Introduction: The Double-Edged Sword of Reactive Oxygen Species
Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism. It is now well-established that they are critical signaling molecules involved in a myriad of physiological processes. However, the overproduction of ROS, leading to a state of oxidative stress, is a key pathogenic driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Among the diverse family of ROS, highly reactive oxygen species (hROS) such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻) are particularly damaging due to their high reactivity with biomolecules.[2][3] Understanding the spatiotemporal dynamics of these specific hROS in a living organism is paramount for elucidating disease mechanisms and developing targeted therapeutics. This guide provides a comprehensive overview and detailed protocols for the in vivo imaging of hROS using Hydroxyphenyl Fluorescein (HPF), a highly specific and stable fluorescent probe.
The Probe: Why HPF is a Superior Tool for In Vivo hROS Detection
The ideal fluorescent probe for in vivo ROS imaging must possess several key characteristics: high specificity for the target ROS, stability in a complex biological environment, cell permeability, and a robust fluorescent signal upon reaction with the analyte. While probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) have been widely used, they suffer from a lack of specificity, reacting with a broad range of ROS, and are prone to auto-oxidation, leading to potential artifacts.[4][5]
HPF emerges as a superior alternative for the detection of •OH and ONOO⁻.[6][7] It is a cell-permeable molecule that is virtually non-fluorescent in its native state.[8] Upon selective reaction with •OH or ONOO⁻, HPF is oxidized to a highly fluorescent fluorescein derivative, emitting a bright green signal.[9][10] Crucially, HPF shows minimal reactivity towards other ROS such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO), ensuring that the detected signal is a true representation of the hROS population.[6][11] Furthermore, HPF exhibits greater stability and resistance to auto-oxidation compared to H2DCFDA, making it a more reliable tool for in vivo applications.[4][12]
Key Advantages of HPF:
-
High Specificity: Selectively detects hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[11]
-
Low Basal Fluorescence: Minimizes background noise, leading to a high signal-to-noise ratio.
-
Photostability: More resistant to light-induced oxidation than traditional ROS probes.[1]
-
Cell Permeability: Enables the detection of intracellular hROS.[11]
Principle of Detection: From Non-Fluorescent to Bright Green
The mechanism of HPF activation is a targeted chemical reaction. The non-fluorescent HPF molecule contains a hydroxyphenyl group that acts as a reaction site for hROS. When HPF encounters a hydroxyl radical or peroxynitrite, these highly reactive species abstract a hydrogen atom from the hydroxyphenyl moiety. This initiates an oxidative cyclization reaction, converting HPF into its highly fluorescent counterpart, fluorescein.[10] This "turn-on" fluorescence mechanism provides a direct and quantifiable measure of hROS levels.
Caption: HPF activation by highly reactive oxygen species (hROS).
Experimental Protocols: A Step-by-Step Guide for In Vivo Imaging
The following protocols provide a general framework for in vivo hROS imaging using HPF in animal models. It is crucial to note that optimal parameters, including probe concentration, administration route, and imaging settings, may need to be empirically determined for each specific animal model and experimental design. All animal procedures must be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).[13]
Materials and Reagents:
-
Hydroxyphenyl Fluorescein (HPF)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (high purity)[11]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Animal model of interest (e.g., mouse, rat, zebrafish)
-
In vivo imaging system equipped with appropriate fluorescence filters (Excitation: ~490 nm, Emission: ~515 nm)
Protocol 1: Systemic Administration of HPF for Whole-Body Imaging in Rodents
This protocol is suitable for investigating systemic oxidative stress or hROS production in specific organs.
-
Probe Preparation:
-
Prepare a stock solution of HPF (e.g., 5-10 mM) by dissolving it in high-purity DMSO or DMF.[4][12] It is recommended to avoid DMSO if hydroxyl radical is the primary target, as DMSO can act as a scavenger.[11]
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
-
On the day of the experiment, dilute the HPF stock solution in sterile PBS to the desired final concentration. The optimal concentration should be determined through pilot studies, but a starting range of 5-10 mg/kg body weight is suggested.
-
-
Animal Preparation:
-
HPF Administration:
-
Administer the diluted HPF solution to the animal. Common routes of administration include:
-
Intraperitoneal (i.p.) injection: Allows for systemic distribution.
-
Intravenous (i.v.) injection (tail vein): Provides rapid systemic delivery.[15]
-
-
The volume of injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
-
Incubation:
-
Allow the probe to circulate and accumulate in the tissues of interest. An incubation period of 30-60 minutes is a good starting point, but this may require optimization.
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate filter set (Excitation: ~490 nm, Emission: ~515 nm).[4]
-
It is crucial to acquire a baseline image before HPF injection to account for autofluorescence.
-
Optimize imaging parameters such as exposure time and gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.[16]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (ROI).
-
Express the data as a fold-change over baseline or compare the signal between experimental groups.
-
Protocol 2: Local Administration of HPF for Targeted Imaging (e.g., Wound Healing Models)
This protocol is designed for studying localized hROS production.
-
Probe Preparation:
-
Prepare the HPF solution as described in Protocol 1. A lower concentration may be sufficient for local application.
-
-
Animal Preparation:
-
Anesthetize the animal and prepare the site of interest (e.g., create a dermal wound).[17]
-
-
HPF Administration:
-
Topically apply or locally inject a small volume of the HPF solution to the area of interest.
-
-
Incubation:
-
A shorter incubation time (e.g., 15-30 minutes) may be sufficient for local applications.
-
-
In Vivo Imaging and Data Analysis:
-
Follow steps 5 and 6 from Protocol 1, focusing the imaging and analysis on the site of HPF administration.
-
Protocol 3: Imaging hROS in Zebrafish Larvae
Zebrafish are a powerful model for in vivo imaging due to their optical transparency.[18]
-
Probe Preparation:
-
Prepare a working solution of HPF (e.g., 5-10 µM) in embryo medium.
-
-
Larvae Treatment:
-
Incubate zebrafish larvae (e.g., 3-5 days post-fertilization) in the HPF working solution for 30-60 minutes at 28.5°C, protected from light.[19]
-
-
Washing:
-
Gently wash the larvae with fresh embryo medium to remove excess probe.
-
-
Imaging:
-
Mount the larvae in a small drop of low-melting-point agarose on a glass-bottom dish.
-
Image using a fluorescence microscope or a high-content imaging system with the appropriate filter set.
-
Data Interpretation and Validation: Ensuring Scientific Rigor
-
Controls are Critical: Always include appropriate controls in your experimental design.
-
Vehicle Control: Administer the vehicle (e.g., PBS with a small percentage of DMSO) without HPF to assess background autofluorescence.
-
Positive Control: Induce oxidative stress using a known agent (e.g., lipopolysaccharide) to validate the responsiveness of the probe in your model.
-
Negative Control: Use a ROS scavenger (e.g., N-acetylcysteine) to confirm that the observed fluorescence is indeed due to ROS.
-
-
Ex Vivo Confirmation: Whenever possible, correlate in vivo imaging data with ex vivo measurements of oxidative stress markers in tissues of interest.
-
Quantitative Analysis: Utilize imaging software to perform quantitative analysis of fluorescence intensity in defined regions of interest.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High Background Signal | Autofluorescence of tissues. | Acquire a pre-injection baseline image and subtract it from the post-injection image. Use an imaging system with spectral unmixing capabilities if available. |
| Probe auto-oxidation. | Prepare fresh HPF solutions for each experiment. Protect the probe from light. | |
| Low Signal | Insufficient probe concentration or incubation time. | Optimize the dose of HPF and the incubation period in pilot studies. |
| Inefficient delivery to the target tissue. | Consider alternative administration routes. | |
| Rapid clearance of the probe. | Perform a time-course imaging experiment to determine the optimal imaging window. | |
| Signal Variability | Uneven probe distribution. | Ensure consistent and accurate administration of the probe. |
| Animal movement during imaging. | Ensure the animal is adequately anesthetized and secured.[14] |
Advanced Applications and Future Directions
The use of HPF in conjunction with advanced imaging modalities, such as intravital microscopy and two-photon microscopy, can provide unprecedented insights into the subcellular dynamics of hROS in living animals.[13] Furthermore, the development of next-generation hROS probes with improved brightness, photostability, and targeting capabilities will continue to push the boundaries of in vivo oxidative stress research.[20][21]
Conclusion
HPF is a powerful and reliable tool for the in vivo imaging of highly reactive oxygen species. By providing high specificity and stability, it overcomes many of the limitations of older-generation ROS probes. The protocols and guidelines presented in this application note offer a solid foundation for researchers to embark on their own in vivo hROS imaging studies. Through careful experimental design, rigorous validation, and thoughtful data interpretation, the use of HPF will undoubtedly continue to illuminate the intricate roles of oxidative stress in health and disease.
References
-
Goryo Chemical, Inc. Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe. [Link]
-
Pramanik, A., & Gao, R. M. (2014). High-Resolution In Vivo Imaging of Fluorescent Proteins Using Window Chamber Models. In Methods in Molecular Biology (Vol. 1098, pp. 65–79). Humana Press. [Link]
-
ResearchGate. (A) Non-fluorescent hydroxyphenyl fluorescein (HPF) oxidized by... [Link]
-
University of North Carolina at Charlotte. Guidelines: In Vivo Optical Imaging of Mice and Rats. [Link]
-
Yamato, M., et al. (2020). Imaging of Hydroxyl-Radical Generation Using Dynamic Nuclear Polarization-Magnetic Resonance Imaging and a Spin-Trapping Agent. Antioxidants, 9(11), 1081. [Link]
-
Cui, L., et al. (2020). Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide. Chemical Communications, 56(88), 13511-13524. [Link]
-
Anderson, R. M., et al. (2017). An In Vivo Zebrafish Model for Interrogating ROS-Mediated Pancreatic β-Cell Injury, Response, and Prevention. Oxidative Medicine and Cellular Longevity, 2017, 8675354. [Link]
-
Reeder, B. J., et al. (2011). Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes. International Journal of Molecular Sciences, 12(7), 4473–4491. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Suter, D. M., et al. (2021). ROS Live Cell Imaging During Neuronal Development. Journal of Visualized Experiments, (168), e62210. [Link]
-
Kalyanaraman, B., et al. (2012). Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species. Antioxidants & Redox Signaling, 17(1), 130–166. [Link]
-
Li, P., et al. (2021). Fluorescent probe for the imaging of superoxide and peroxynitrite during drug-induced liver injury. Chemical Science, 12(23), 8129–8137. [Link]
-
Wang, W., et al. (2013). Imaging ROS signaling in cells and animals. Journal of Molecular Cell Biology, 5(5), 339–342. [Link]
-
Creative Bioarray. Protocol for in Vivo Imaging in Mice. [Link]
-
He, H., et al. (2020). Doxorubicin induces endotheliotoxicity and mitochondrial dysfunction via ROS/eNOS/NO pathway. Frontiers in Pharmacology, 10, 1573. [Link]
-
Wang, W., et al. (2013). Imaging ROS signaling in cells and animals. ResearchGate. [Link]
-
Zhang, K., et al. (2021). Unimolecular chemo-fluoro-luminescent probe for simultaneous detection and imaging of peroxynitrite and hypochlorite in vitro and in vivo. Sensors and Actuators B: Chemical, 347, 130609. [Link]
-
Rice, W. L. (2016). In Vivo Fluorescence Imaging: Methods and Protocols. ResearchGate. [Link]
-
Nazarewicz, R. R., et al. (2014). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 1198, 235–246. [Link]
-
Lai, C., et al. (2022). Real-Time Detection of Hydroxyl Radical Generated at Operating Electrodes via Redox-Active Adduct Formation Using Scanning Electrochemical Microscopy. Journal of the American Chemical Society, 144(42), 19536–19545. [Link]
-
ResearchGate. FIGURE 2 | (A) Hydroxyl radical measurement by HPF method. [Link]
-
Rabbani, P. S., et al. (2018). In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model. Journal of Visualized Experiments, (141), 58450. [Link]
-
Wardman, P. (2007). The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells. ResearchGate. [Link]
-
Grootveld, M., & Halliwell, B. (1987). The detection of hydroxyl radicals in vivo. Free Radical Research Communications, 3(4-5), 237–244. [Link]
-
YouTube. (2024). Training video: In vivo fluorescence imaging (FLI). [Link]
-
JoVE. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. [Link]
Sources
- 1. ROS Brite™ HPF *Optimized for Detecting Reactive Oxygen Species (ROS)* | AAT Bioquest [aatbio.com]
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- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence response of APF, HPF and H2DCFDA to various reactive oxygen species (ROS)—Table 18.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Hydroxyphenyl fluorescein solution ROS Detector [sigmaaldrich.com]
- 7. HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL | Buy Online | Invitrogen™ [thermofisher.com]
- 8. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]
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- 19. An In Vivo Zebrafish Model for Interrogating ROS-Mediated Pancreatic β-Cell Injury, Response, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging ROS signaling in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with HPF Probe
Welcome to the technical support center for the Hydroxyphenyl Fluorescein (HPF) probe. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low or absent fluorescence signals during experiments aimed at detecting highly reactive oxygen species (hROS). As your partner in research, we understand that robust and reliable data are paramount. This guide moves beyond a simple checklist to provide in-depth, mechanistically grounded advice to ensure your experiments are both successful and rigorously validated.
Understanding the HPF Probe: The Foundation of Effective Troubleshooting
Before delving into troubleshooting, it is crucial to understand the principles of the HPF probe. HPF is a cell-permeable, non-fluorescent molecule specifically designed to detect hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).[1][2][3] Upon reaction with these specific hROS, HPF is oxidized to fluorescein, a highly fluorescent compound with excitation and emission maxima at approximately 490 nm and 515 nm, respectively.[1][4] This specificity is a key advantage over older probes like DCFH-DA, which react with a broader range of reactive oxygen species and are prone to auto-oxidation.[1][5] A low signal, therefore, can stem from issues with the probe itself, the cellular model, the detection method, or a genuine lack of the specific hROS that HPF detects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may be facing. We will proceed through a logical workflow, from initial probe handling to final data acquisition and interpretation.
Q1: My fluorescence signal is extremely low or completely absent. Where do I even begin?
This is a common starting point, and a systematic approach is key. We can break down the potential issues into three main categories: the probe and its preparation, the cells and the experimental conditions, and the imaging or detection setup.
Here is a logical troubleshooting workflow to follow:
Caption: A step-by-step workflow for troubleshooting low HPF fluorescence signals.
Q2: How can I be sure my HPF probe is active and correctly prepared?
The viability of your probe is the absolute first checkpoint. Improper storage or preparation is a frequent cause of failed experiments.
Causality: HPF is a sensitive chemical. The aminofluorescein derivative can be compromised by light exposure, repeated freeze-thaw cycles, and improper solvent preparation.[1][4] Once the stock solution is made, its stability can be limited.
Troubleshooting Steps & Validation:
-
Check Storage Conditions: HPF solid should be stored at -20°C, protected from light.[4] Stock solutions (typically 1-5 mM in high-quality, anhydrous DMSO or ethanol) should also be stored at -20°C in small, single-use aliquots to avoid freeze-thaw cycles.[3][4]
-
Prepare Working Solution Fresh: Always prepare the final working solution (typically 5-10 µM) immediately before use by diluting the stock into a suitable buffer or serum-free medium.[2][3][4] Do not store or reuse diluted HPF solutions.
-
Perform a Cell-Free Validation Test: To confirm the probe's reactivity, you can perform a simple in-vitro test.
-
Add your working concentration of HPF (e.g., 10 µM) to a buffer solution in a microplate well.
-
Induce hROS generation directly in the well using a classic method like the Fenton reaction (e.g., 100 µM FeSO₄ and 1 mM H₂O₂).[5][6]
-
Measure the fluorescence on a plate reader. You should observe a significant increase in fluorescence in the presence of the hROS generator compared to the HPF-only control. A lack of signal here points directly to a problem with your probe or its preparation.
-
| Parameter | Recommendation | Rationale |
| Stock Solution | 1-5 mM in anhydrous DMSO/Ethanol | High-quality solvent prevents probe degradation. |
| Storage | -20°C, protected from light, single-use aliquots | Prevents freeze-thaw damage and photobleaching.[4] |
| Working Conc. | 5-10 µM in buffer/serum-free media | Optimal for cell permeability and signal detection.[2][4] |
| Preparation | Prepare fresh immediately before each experiment | Diluted probe is not stable for long-term storage.[2] |
Q3: I've confirmed my probe is active, but I'm still not seeing a signal in my cells. What's next?
Now, we turn our attention to the biological component of the experiment: your cells and the probe loading procedure.
Causality: For HPF to work, it must efficiently enter the cells and remain there during imaging. Cell health is paramount; stressed or dying cells may not retain the probe or respond appropriately to stimuli. Furthermore, the loading conditions themselves can significantly impact the final signal.
Troubleshooting Steps & Validation:
-
Assess Cell Viability: Ensure your cells are healthy and not overly confluent before and after the experiment. Run a simple viability test (e.g., Trypan Blue exclusion or a live/dead stain) on a parallel sample. Dead cells can lead to artifacts and a loss of signal.[7]
-
Optimize Probe Loading:
-
Concentration: While 5-10 µM is a standard starting point, this may need optimization for your specific cell type.[4][5] Try a concentration gradient (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) to find the optimal balance between signal and potential cytotoxicity.[4]
-
Time and Temperature: A typical incubation is 30-60 minutes at 37°C.[2][8] If the signal is low, you might try extending the incubation time. Conversely, if you observe cellular stress, reduce the time.
-
Loading Buffer: Load cells in a simple, serum-free buffer like HBSS or PBS.[2] Components in full culture medium, particularly phenol red and serum, can interfere with the assay and increase background fluorescence.[2][5]
-
-
Verify Probe Loading with a Positive Control: Before testing your experimental conditions, ensure the cells can actually be loaded with the probe.
-
Load one set of cells with HPF.
-
Treat these cells with a potent, known inducer of hydroxyl radicals or peroxynitrite (e.g., H₂O₂ with a peroxidase, or a chemical generator like SIN-1).[4]
-
If you see a strong signal in this positive control but not in your experimental group, it confirms that loading is successful and the issue lies with your specific experimental stimulus.
-
Caption: Mechanism of HPF activation within a cell.
Q4: My positive control works, but my experimental sample shows no signal. Does this mean there's no hROS?
Not necessarily. This result is significant as it narrows the problem down to the specific stimulus you are using. The key here is to differentiate between a true negative result and an experimental artifact.
Causality: HPF is highly specific to •OH and ONOO⁻.[2][4] Your experimental condition may be generating other forms of ROS, such as superoxide (O₂⁻•) or hydrogen peroxide (H₂O₂), which do not directly react with HPF.[4][5] It's also possible your stimulus is too weak or that the generated hROS are being rapidly scavenged by endogenous antioxidants.
Troubleshooting Steps & Validation:
-
Use a Broad-Spectrum ROS Probe: In a parallel experiment, use a less specific probe like DCFH-DA. If you get a signal with DCFH-DA but not with HPF, it strongly suggests that your stimulus is generating ROS, but not the specific highly reactive species detected by HPF.
-
Increase Stimulus Dose/Duration: Your treatment may be suboptimal. Perform a dose-response or time-course experiment to see if a stronger or longer treatment can elicit an HPF-positive signal.
-
Consider Antioxidant Effects: If your experimental system has a very high antioxidant capacity, the transient hROS may be quenched before they can react with HPF. You could test this by co-treating with an inhibitor of a major antioxidant enzyme (e.g., a glutathione synthesis inhibitor), though this adds complexity and must be interpreted with caution.
-
Validate with an Orthogonal Method: If possible, confirm hROS production using a different technique, such as electron paramagnetic resonance (EPR) spectroscopy, which is the gold standard for specific radical detection.
Q5: I can see a faint signal, but it's very weak and noisy. How can I improve my signal-to-noise ratio (SNR)?
A poor SNR can obscure real results and make quantification impossible. This is often an instrumentation and imaging issue.
Causality: The signal-to-noise ratio is a measure of how strong your desired signal (fluorescein fluorescence) is compared to the background noise.[9] Low signal can be due to insufficient excitation or inefficient detection, while high noise can come from detector noise, stray light, or cellular autofluorescence.[9]
Troubleshooting Steps & Validation:
-
Check Your Filter Sets: Ensure you are using the correct filter cube for fluorescein (FITC). The excitation filter should be centered around 490 nm and the emission filter around 515 nm. A mismatch is a very common source of low signal.[10]
-
Optimize Microscope/Plate Reader Settings:
-
Increase Exposure Time/Integration Time: This allows the detector to collect more photons, increasing the signal. However, be mindful of photobleaching.[9]
-
Increase Gain/Detector Sensitivity: This amplifies the detected signal. Be aware that this also amplifies noise, so find a balance.
-
Use an Appropriate Objective: For microscopy, use a high numerical aperture (NA) objective, as it will collect more light.
-
-
Minimize Photobleaching: Fluorescein is susceptible to photobleaching (the irreversible destruction of the fluorophore by light).[11]
-
Address Background and Autofluorescence:
-
Run a "Cells Only" Control: Image untreated cells without any probe to assess their natural autofluorescence in your channel of interest.
-
Thorough Washing: Ensure you have washed the cells sufficiently after loading to remove any extracellular probe, which contributes to background.[4][5]
-
Use Phenol Red-Free Medium: As mentioned, phenol red is fluorescent and will increase your background.[2]
-
By systematically working through these potential issues, you can confidently diagnose the source of your low HPF signal, leading to robust, interpretable, and publishable data.
References
- APExBIO. (2026, January 9). HPF: Precision Fluorescent Probe for Highly Reactive Oxygen Species Detection. Inhibitor Research Hub.
- Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6.
- Re R, et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. Chemical Science, 11(45), 12285-12293.
- Re R, et al. (2020).
- Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively.
- LI-COR Biosciences. (2024, September 19). Troubleshooting | Fluorescence: Detection. YouTube.
- Re R, et al. (2020, November 18). Universal quenching of common fluorescent probes by water and alcohols.
- MedchemExpress. (n.d.). Hydroxyphenyl Fluorescein (HPF) | ROS Probe.
- bioRxiv. (2025, September 29). A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging.
- R&D Systems. (n.d.). Flow Cytometry Troubleshooting Guide.
- PubMed. (n.d.).
- Price, M., et al. (2009). Monitoring singlet oxygen and hydroxyl radical formation with fluorescent probes during photodynamic therapy. Photochemistry and Photobiology, 85(5), 1177-1181.
- PubMed. (n.d.). Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein.
- Sigma-Aldrich. (n.d.). Flow Cytometry Troubleshooting Guide.
- Hycult Biotech. (n.d.). Troubleshooting Flow Cytometry.
- Biocompare. (2022, September 20). Troubleshooting Flow Cytometry Experiments.
- ResearchGate. (2025, August 6). The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells.
- FluoroFinder. (2023, October 3). Flow Cytometry Troubleshooting Guide.
- Goldman, R. D., & Spector, D. L. (Eds.). (2007). Live-cell fluorescence imaging.
- Immudex. (n.d.). The Fluorescence Signal is Too Low.
- Wikipedia. (n.d.). Quenching (fluorescence).
- Thermo Fisher Scientific. (2005, May 9). Indicators for Highly Reactive Oxygen Species.
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Invitrogen. (n.d.). HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL.
- PMC. (n.d.).
- Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening.
- PubMed. (2014, May 21). A New Pyrene Based Highly Sensitive Fluorescence Probe for copper(II)
- ACS Publications. (2019, August 28). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
- BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection.
- Interchim. (n.d.). Reactive Oxygen Species Detection.
- Inhibitor Research Hub. (2026, January 9). HPF: Precision Fluorescent Probe for Highly Reactive Oxygen Species Detection.
- PCR Biosystems. (n.d.). What troubleshooting recommendations are there if no signal is detected?.
- ResearchGate. (n.d.). Effect of the buffer solution on the fluorescence intensity.
- Frontiers. (n.d.). TROUBLESHOOTING GUIDE.
- Benchchem. (n.d.). Troubleshooting low fluorescence signal with 4-Methyl-5-phenyloxazole probes.
- Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide.
- PMC. (n.d.).
- Molecular Instruments. (n.d.). Tips to Boost Performance in Your HCR™ RNA Imaging Experiments.
- ResearchGate. (n.d.). Optimization of probe usage (A) and interpret time (B). Fluorescence....
- ResearchGate. (2025, August 7). Detection and correction of probe-level artefacts on microarrays.
- NIH. (2013, March 31).
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Technical Support Center: Optimizing Fluorescence-Based Protease Assays
A Senior Application Scientist's Guide to Reducing Background Fluorescence and Enhancing Signal-to-Noise Ratio
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for fluorescence-based protease assays. High background fluorescence can often be a significant hurdle, masking the true signal from your enzyme of interest and compromising data quality. Here, we will delve into the common causes of this issue and provide actionable solutions to help you achieve robust and reliable results.
It is a common point of confusion, but "HPF" in the context of fluorescence assays typically refers to Hydroxyphenyl Fluorescein, a probe used for detecting highly reactive oxygen species (hROS)[1][2][3]. While this is a valuable tool in its own right, this guide will focus on troubleshooting fluorescence-based protease assays.
Understanding the Assay Principle: The Foundation of Troubleshooting
Before diving into troubleshooting, it's crucial to understand the fundamental principles of fluorescence-based protease assays. Most of these assays rely on the principle of fluorescence quenching and de-quenching. A fluorophore and a quencher are placed in close proximity on a peptide substrate. In this state, the quencher absorbs the energy from the fluorophore, resulting in a low fluorescence signal. When a protease cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My background fluorescence is very high, even in my no-enzyme control. What are the likely causes and how can I fix this?
High background fluorescence in the absence of enzymatic activity is a common problem that can stem from several sources. Identifying the culprit is the first step toward resolving the issue.
Possible Causes and Solutions:
-
Substrate Instability and Spontaneous Hydrolysis: The fluorescent substrate itself may be unstable and prone to spontaneous breakdown, leading to a high background signal.
-
Solution: Prepare fresh substrate for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock solution. Test the stability of your substrate by incubating it in the assay buffer without the enzyme and monitoring the fluorescence over time. If the signal increases significantly, consider sourcing a more stable substrate or a different fluorophore-quencher pair.
-
-
Autofluorescence from Assay Components: Components of your assay buffer, the microplate itself, or contaminants can contribute to background fluorescence[4].
-
Solution:
-
Assay Buffer: Test the fluorescence of your assay buffer alone. If it is high, try preparing it with fresh, high-purity water and reagents. Some buffer components can be inherently fluorescent, so you may need to test different buffer systems.
-
Microplates: Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate material[5].
-
Contaminants: Ensure all your labware is scrupulously clean. Contaminants from various sources can be fluorescent.
-
-
-
Intrinsic Fluorescence of Test Compounds: If you are screening for protease inhibitors, the compounds themselves may be fluorescent at the excitation and emission wavelengths of your assay[6].
-
Solution: Screen your compound library for intrinsic fluorescence before conducting the main assay. This can be done by measuring the fluorescence of each compound in the assay buffer without the substrate or enzyme. Compounds that exhibit significant fluorescence may need to be excluded or tested in an alternative assay format.
-
Q2: I'm observing a low signal-to-noise ratio. How can I improve it?
A low signal-to-noise ratio means that the fluorescence signal from your enzymatic reaction is not significantly higher than the background noise. This can be due to either a high background (addressed in Q1) or a low signal.
Strategies to Boost Your Signal:
-
Optimize Enzyme and Substrate Concentrations: The concentrations of both the enzyme and the substrate are critical for a robust signal.
-
Solution:
-
Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that gives a strong signal within the linear range of the assay.
-
Substrate Titration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to substrate inhibition or inner filter effects.
-
-
-
Sub-optimal Assay Conditions: The activity of your protease is highly dependent on factors like pH, temperature, and the presence of co-factors or inhibitors.
-
Solution: Review the literature for the optimal conditions for your specific protease. Ensure your assay buffer has the correct pH and contains any necessary co-factors. The incubation temperature should also be optimized for enzyme activity.
-
-
Incorrect Instrument Settings: The settings on your fluorescence plate reader can have a major impact on the signal intensity.
-
Solution:
-
Gain Setting: The gain is an amplification factor for the fluorescence signal. Optimize the gain to maximize the signal from your positive control without saturating the detector[4].
-
Number of Flashes: Increasing the number of flashes per well can average out readings and reduce variability, which can be particularly helpful for low-concentration samples[4].
-
Excitation/Emission Wavelengths: Ensure that the wavelengths are set correctly for your specific fluorophore.
-
-
Experimental Protocols
Protocol 1: Determining the Source of High Background Fluorescence
This protocol will help you systematically identify the source of high background in your assay.
Materials:
-
Black, opaque 96-well microplate
-
Your assay buffer
-
Your fluorescent substrate
-
Your enzyme
-
Any test compounds (if applicable)
Procedure:
-
Prepare the following controls in triplicate in your microplate:
-
Buffer Only: Assay buffer alone.
-
Substrate Only: Assay buffer + fluorescent substrate.
-
Enzyme Only: Assay buffer + enzyme.
-
Compound Only (if applicable): Assay buffer + test compound.
-
No-Enzyme Control: Assay buffer + fluorescent substrate.
-
Positive Control: Assay buffer + fluorescent substrate + enzyme.
-
-
Incubate the plate under your standard assay conditions (time and temperature).
-
Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
-
Analyze the data:
-
Compare the "Buffer Only" reading to the "Substrate Only" reading. A significant increase indicates that your substrate may be unstable or impure.
-
A high reading in the "Buffer Only" well suggests a problem with the buffer itself or the microplate.
-
High fluorescence in the "Compound Only" well indicates that your test compound is intrinsically fluorescent.
-
Protocol 2: Optimizing Enzyme Concentration
This protocol will help you determine the optimal enzyme concentration for your assay.
Materials:
-
Black, opaque 96-well microplate
-
Your assay buffer
-
Your fluorescent substrate (at a fixed, non-limiting concentration)
-
A serial dilution of your enzyme
Procedure:
-
Prepare a serial dilution of your enzyme in assay buffer. Recommended starting concentrations might range from 10 nM to 200 nM[6].
-
In a microplate, set up reaction wells in triplicate, including a "no-enzyme" control for background subtraction. [6]
-
Add the fluorescent substrate to all wells at a fixed concentration. [6]
-
Add the different concentrations of your enzyme to the appropriate wells.
-
Incubate the plate at the optimal temperature for a set period (e.g., 60 minutes), protected from light. [6]
-
Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths. [6]
-
Plot the fluorescence signal (minus background) against the enzyme concentration. The optimal concentration will be in the linear range of this curve, providing a strong signal without saturating the detector.
Data Presentation
| Parameter | Recommendation | Rationale |
| Microplate Type | Black, opaque walls, clear bottom | Minimizes background fluorescence and well-to-well crosstalk. |
| Substrate Concentration | At or near Km | Maximizes enzyme velocity and signal generation. |
| Enzyme Concentration | In the linear range of the assay | Ensures a proportional relationship between enzyme concentration and signal. |
| Gain Setting | Optimized for maximum signal without saturation | Prevents data loss due to detector saturation. |
Visualizations
Diagram 1: Principle of a Fluorescence-Based Protease Assay
Caption: Mechanism of a typical fluorescence protease assay.
Diagram 2: Troubleshooting Flowchart for High Background Fluorescence
Caption: A logical approach to diagnosing high background fluorescence.
References
-
Workman, C. J., & Voss, E. W., Jr. (1995). Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. BioTechniques, 19(3), 434-438. [Link]
-
Workman, C. J., & Voss, E. W., Jr. (1995). Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. BioTechniques, 19(3), 434-438. [Link]
-
G-Biosciences. (2020, November 17). Examining the Fluorescent Protease Protection Assay. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Protease Assays. [Link]
-
Wadle, S., Rubenwolf, S., Lehnert, M., & von Stetten, F. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(25), 3073-3081. [Link]
-
Loh, K. H., & Loo, S. C. J. (2017). Recent developments in protease activity assays and sensors. Analyst, 142(9), 1421-1429. [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Cole, R. W., & Ridsdale, J. A. (2013). Live-cell fluorescence imaging. Methods in molecular biology (Clifton, N.J.), 931, 203–227. [Link]
-
Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube. [Link]
Sources
- 1. Fluorescence response of APF, HPF and H2DCFDA to various reactive oxygen species (ROS)—Table 18.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Incubation Times in HPF Primary Cell Cultures
Welcome to the technical support center for optimizing Human Pluripotent Stem Cell (hPSC) Feeder-Free (HPF) primary cell cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical aspect of incubation time. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to ensure the robustness and reproducibility of your experiments.
Introduction: The Critical Role of Incubation Time in HPF Cultures
The transition to feeder-free culture systems for human pluripotent stem cells (hPSCs) has been a significant advancement, offering greater control and consistency. However, this transition also introduces new variables that require careful optimization, with incubation time being one of the most critical. From the initial coating of culture vessels to the enzymatic dissociation during passaging, precise timing is paramount for maintaining the delicate balance of pluripotency and viability in primary cell cultures. This guide will walk you through the nuances of optimizing these incubation periods to achieve healthy, stable, and high-quality hPSC cultures.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues related to incubation times in HPF primary cell cultures.
Q1: How long should I incubate my culture plates with the coating matrix?
A1: The optimal incubation time for your coating matrix is crucial for proper cell attachment. Insufficient incubation can lead to poor cell adherence, while excessive incubation is generally less problematic but can be inefficient. The duration depends on the specific matrix being used. For instance, Vitronectin XF™ may require a shorter incubation period compared to Matrigel®. Always refer to the manufacturer's protocol as a starting point.[1] It's also important to ensure that tissue culture-treated plates are used for matrices like Corning® Matrigel®, while non-tissue culture-treated plates are suitable for Vitronectin XF™.[1]
Q2: My cells are not attaching properly after seeding. Could this be related to incubation time?
A2: Yes, improper timing during the seeding process can significantly impact cell attachment. One common issue is allowing the matrix-coated plate to dry out between removing the coating solution and adding the cell suspension.[2] To avoid this, work with a few wells or plates at a time to minimize the interval.[2] Additionally, for some cell types, a pre-incubation of the scaffold or matrix in culture medium can enhance cell attachment and proliferation.[3]
Q3: What is the ideal incubation time for dissociating hPSC colonies with passaging reagents?
A3: The ideal incubation time for dissociation reagents like Accutase, ReLeSR™, or TrypLE™ is highly dependent on the cell line and colony size.[1][4] Over-incubation can lead to excessive cell dissociation and the formation of single-cell suspensions when aggregates are desired, which may impact reattachment.[1][5] Conversely, under-incubation will result in aggregates that are too large, making it difficult to achieve the correct seeding density.[1] It is recommended to start with the manufacturer's suggested time and then optimize by observing the cell morphology under a microscope. For dense colonies that are difficult to break up, you can increase the incubation time by 1-2 minutes.[1]
Q4: How does incubation time affect spontaneous differentiation in my cultures?
A4: While multiple factors contribute to spontaneous differentiation, prolonged incubation periods outside the optimal incubator conditions can be a stressor. For example, keeping the culture plate out of the incubator for more than 15 minutes at a time should be avoided.[1] Furthermore, inconsistent incubation times during passaging can lead to unevenly sized cell aggregates, which can contribute to differentiation.[1]
Q5: Can I adjust feeding schedules and incubation times for different feeder-free media?
A5: Yes, different feeder-free media have varying nutrient stabilities and support different feeding schedules. For example, with mTeSR™ Plus, the medium can be changed daily, every other day, or even every third day, whereas mTeSR™1 typically requires daily feeding.[5] Adjusting your feeding schedule will inherently alter the total incubation time of your cells in a specific medium formulation, which can influence their growth and health. Always follow the specific protocol for the medium you are using.
Troubleshooting Guide
This section provides a more in-depth look at specific problems related to incubation time and offers step-by-step solutions.
Problem 1: Poor Cell Attachment and Viability After Thawing
Causality: Primary cells are particularly fragile after cryopreservation.[2] The thawing process, including the timing of each step, is critical to minimizing cell stress and maximizing viability.
Troubleshooting Protocol:
-
Rapid Thawing: Thaw the cryovial in a 37°C water bath for no more than 1-2 minutes, just until a small ice crystal remains.[6] Prolonged exposure to the high concentration of cryoprotectant at room temperature is toxic to cells.[7]
-
Gentle Dilution: Slowly add pre-warmed complete growth medium to the cell suspension in a drop-wise manner to avoid osmotic shock.[2]
-
Avoid Centrifugation (for sensitive cells): For extremely fragile cells like primary neurons, it is recommended to plate the entire cell suspension without centrifugation to remove the cryoprotectant.[2] The medium can be changed the following day to remove residual DMSO.[8]
-
Optimal Seeding Density: Ensure you are seeding at the recommended density. Too low a density can hinder recovery and attachment.[2]
Problem 2: Inconsistent Cell Aggregate Size During Passaging
Causality: The incubation time with the dissociation reagent is the primary determinant of aggregate size. Cell line variability and colony density also play significant roles.
Optimization Workflow:
Detailed Steps:
-
Initial Test: Begin with the standard incubation time recommended in the protocol for your specific passaging reagent.[1]
-
Microscopic Observation: Towards the end of the incubation period, monitor the colonies under a phase-contrast microscope. Healthy dissociation will show the edges of the colonies beginning to lift and separate.
-
Adjust Incubation Time:
-
If aggregates are too large: Increase the incubation time in 1-2 minute increments.[1]
-
If you have too many single cells: Decrease the incubation time in 30-60 second increments.
-
-
Record and Standardize: Once you have determined the optimal time for your specific cell line and culture conditions, record it and maintain consistency in subsequent passages.
Problem 3: Excessive Spontaneous Differentiation
Causality: While differentiation can be multifactorial, inconsistent culture conditions, including prolonged exposure to suboptimal environments during handling, can be a significant trigger.
Preventative Measures:
-
Minimize Time Outside Incubator: Plan your work efficiently to ensure culture plates are not outside the controlled incubator environment for more than 15 minutes at a time.[1]
-
Consistent Feeding Schedule: Adhere to a strict feeding schedule appropriate for your culture medium to avoid nutrient depletion, which can induce differentiation.
-
Optimal Confluency for Passaging: Passage cultures when they reach the optimal confluency (typically 70-85%). Overgrowth can lead to increased differentiation.[1] Visually assess cultures every 1-2 days to monitor their growth.[5]
Data Summary Table
| Parameter | Incubation Time | Key Considerations |
| Matrix Coating (e.g., Matrigel) | 1-2 hours at 37°C or overnight at 4°C | Do not allow the surface to dry out before adding cells.[2] |
| Matrix Coating (e.g., Vitronectin XF) | ~1 hour at room temperature | Use non-tissue culture-treated plates.[1] |
| Thawing Cryopreserved Cells | 1-2 minutes at 37°C | Thaw rapidly to minimize DMSO toxicity.[6][7] |
| Dissociation (e.g., Accutase, ReLeSR) | 1-8 minutes (cell line dependent) | Optimize for desired aggregate size; avoid creating single-cell suspensions.[1] |
| Time Outside Incubator | < 15 minutes | Minimize to reduce cellular stress.[1] |
Experimental Protocol: Optimizing Matrix Coating Incubation Time
This protocol provides a framework for determining the optimal coating time for a new matrix or cell line.
-
Plate Preparation: Prepare multiple wells of a 6-well plate.
-
Matrix Coating: Add the matrix solution to each well according to the manufacturer's instructions.
-
Staggered Incubation: Incubate the wells for varying durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) at the recommended temperature.
-
Cell Seeding: At the end of each incubation period, remove the coating solution and immediately seed with your primary cells at a consistent density.
-
Attachment Assessment: After 24 hours, visually inspect the wells under a microscope to assess the percentage of attached cells and their morphology.
-
Viability and Proliferation Assay: At 48-72 hours post-seeding, perform a viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) and assess proliferation to quantify the success of each coating incubation time.
-
Analysis: Determine the shortest incubation time that results in the highest cell attachment, viability, and proliferation.
References
-
Li, H., Poser, S., Hockemeyer, D., Soldner, F., & Busquets, O. (2022). Feeder-free culturing of hPSCs. Protocols.io. [Link]
-
García-Acha, N., et al. (2017). Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells. Stem Cell Research & Therapy. [Link]
-
STEMCELL Technologies. (2020). How to Maintain and Assess Morphology of Human Pluripotent Stem Cells (hPSCs) in mTeSR™ Plus. YouTube. [Link]
-
New York Stem Cell Foundation. (2010). PROTOCOLS FOR HUMAN PLURIPOTENT STEM CELL WORK. [Link]
-
Theunissen, T. W., et al. (2021). Feeder-free culture of naive human pluripotent stem cells retaining embryonic, extraembryonic and blastoid generation potential. bioRxiv. [Link]
-
Taelman, J., et al. (2019). Robust protocol for feeder-free adaptation of cryopreserved human pluripotent stem cells. In Vitro Cellular & Developmental Biology - Animal. [Link]
-
Ebrahimian, A., et al. (2024). Parameter Optimization and Capacitance-Based Monitoring of In Situ Cell Detachment in Microcarrier Cultures. Bioengineering. [Link]
-
Martínez-García, C., et al. (2022). Improvement of Cell Culture Methods for the Successful Generation of Human Keratinocyte Primary Cell Cultures Using EGF-Loaded Nanostructured Lipid Carriers. Pharmaceutics. [Link]
-
Hagiwara, M., et al. (2019). Preconditioning the Initial State of Feeder-free Human Pluripotent Stem Cells Promotes Self-formation of Three-dimensional Retinal Tissue. Scientific Reports. [Link]
-
PromoCell. (2017). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. [Link]
-
MolecularCloud. (2023). Primary Cell Culture Problems and Solutions. [Link]
-
Amirikia, M., Shariatzadeh, S. M. A., Jorsaraei, S. G. A., & Soleimani, M. (2017). Impact of pre-incubation time of silk fibroin scaffolds in culture medium on cell proliferation and attachment. Tissue and Cell. [Link]
-
Krishgen Biosystems. (n.d.). 13 Technical Tips for Successful Primary Cell Culture. Retrieved from [Link]
-
Bitesize Bio. (2022). How and Why to Use Feeder Cells When Culturing Primary Cells. [Link]
-
ScienCell Research Laboratories. (2016). The Advantages and Difficulties of Working with Primary Cells. [Link]
-
ResearchGate. (n.d.). Impact of Pre-incubation Time of Silk Fibroin Scaffolds in Culture Medium on Cell Proliferation and Attachment. Retrieved from [Link]
-
Theunissen, T. W., et al. (2021). Feeder-free culture of naive human pluripotent stem cells retaining embryonic, extraembryonic and blastoid generation potential. bioRxiv. [Link]
-
abm Inc. (n.d.). Cell Culture – Viability and Cell Attachment. Retrieved from [Link]
Sources
- 1. stemcell.com [stemcell.com]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Impact of pre-incubation time of silk fibroin scaffolds in culture medium on cell proliferation and attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feeder-free culturing of hPSCs [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. promocell.com [promocell.com]
- 7. Cell Culture – Viability and Cell Attachment | abm Inc. [info.abmgood.com]
- 8. krishgen.com [krishgen.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Microscopy
Welcome to the technical support center dedicated to enhancing the signal-to-noise ratio (SNR) in your fluorescence microscopy experiments. This resource is designed for researchers, scientists, and drug development professionals seeking to overcome the challenges of background noise and achieve publication-quality images. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to elevate the quality of your fluorescence imaging data.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in fluorescence microscopy?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal to the level of background noise.[1] In fluorescence microscopy, the "signal" is the fluorescence emitted from your specific target, while "noise" is the unwanted background signal that can obscure your target.[2] A high SNR is crucial because it allows for the clear identification and accurate measurement of the true signal from your sample.[1] Conversely, a low SNR can make it difficult to distinguish the actual signal, leading to unreliable data and ambiguous results.
Q2: What are the primary sources of noise in fluorescence microscopy?
A2: Noise in fluorescence microscopy can be broadly categorized into two main types: photon noise (or shot noise) and detector noise (or read noise).[3][4] Photon noise is an inherent property of light and is signal-dependent, meaning it increases with the intensity of the fluorescence signal.[3][4] Detector noise is signal-independent and originates from the electronic components of the camera or detector.[3][4] Other significant sources of noise include autofluorescence from the sample or culture medium, and stray light from the environment.[2][5][6]
Q3: How does a high-pass filter improve the signal-to-noise ratio?
A3: In the context of fluorescence microscopy, a high-pass filter, more commonly referred to as a long-pass emission filter, plays a pivotal role in enhancing SNR. Its primary function is to selectively transmit the longer wavelength fluorescence emitted from the sample while blocking the shorter wavelength excitation light.[7] By effectively removing the intense excitation light from reaching the detector, the background is significantly reduced, thereby improving the detection sensitivity of the fluorescence signal and increasing the overall SNR.[7]
Q4: Can adjusting the camera gain improve my SNR?
A4: It's a common misconception that increasing the camera gain will improve the SNR. While increasing the gain amplifies the signal, it also amplifies the noise by the same factor. Therefore, simply increasing the gain does not inherently improve the signal-to-noise ratio.[1][8] The primary way to improve SNR is to increase the number of photons collected from the sample.[3][4]
Q5: Is there a quick way to check if my signal is saturated?
A5: Yes, the image histogram is an excellent tool for this. A histogram displays the distribution of pixel intensities in your image. If you see a sharp peak at the maximum intensity value on the histogram, it indicates that parts of your image are saturated.[1] Saturation means the detector has reached its maximum capacity for counting photons in those pixels, leading to a loss of quantitative information. To correct this, you can reduce the exposure time or the excitation light intensity.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence Obscuring the Signal
High background fluorescence is a common culprit for poor SNR, making it difficult to discern the true signal from your labeled structures.
Causality: Background fluorescence can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, and extracellular matrix components.[6]
-
Media and Reagents: Phenol red and riboflavin in cell culture media are common sources of background fluorescence.[9] Unbound fluorescent dyes or antibodies also contribute to a diffuse background signal.[2]
-
Mounting Medium and Coverslips: Some mounting media and plastic coverslips can exhibit inherent fluorescence.[2][10]
Troubleshooting Steps & Protocols:
-
Optimize Washing Steps: After staining, ensure thorough washing of the sample with a buffered saline solution like PBS to remove unbound fluorophores.[2][11]
-
Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution during image acquisition.[2][12]
-
Select Appropriate Fluorophores: If sample autofluorescence is an issue, choose fluorophores that emit in a spectral region where autofluorescence is minimal (e.g., red or far-red).[2]
-
Use Antifade Reagents and High-Quality Mounting Media: These reagents not only reduce photobleaching but can also help to quench some background fluorescence.[10] Whenever possible, use glass-bottom dishes or high-quality coverslips with low intrinsic fluorescence.[2]
-
Implement Background Subtraction: In post-processing, you can acquire an image of a cell-free region and subtract this "background" image from your experimental images.[12] More advanced computational methods like "Top-Hat" or "Surface Fit" background subtraction are also available in many imaging software packages.[12]
Issue 2: Weak Signal Resulting in a "Grainy" Image
A "grainy" or "noisy" appearance in your images is often a sign of a low photon count, where the signal is not significantly stronger than the inherent noise of the system.
Causality: The primary cause of a weak signal is an insufficient number of photons reaching the detector. This can be due to:
-
Low Fluorophore Concentration or Quantum Yield: The brightness of your signal is directly proportional to the number of fluorophores present and their efficiency in emitting photons (quantum yield).
-
Suboptimal Excitation and Emission: Inefficient excitation of the fluorophore or inefficient collection of the emitted fluorescence will result in a weaker signal.
-
Short Exposure Times or Low Excitation Intensity: While desirable for reducing phototoxicity, these can lead to an insufficient number of photons being collected.[1]
Troubleshooting Steps & Protocols:
-
Optimize Staining Protocol: Titrate your fluorescent dye or antibody concentration to find the optimal balance between bright, specific signal and low background.[2]
-
Select a High Numerical Aperture (NA) Objective: The NA of an objective lens determines its light-gathering ability. Using a higher NA objective will capture more of the emitted fluorescence, leading to a stronger signal.[1]
-
Optimize Excitation and Exposure Time:
-
Protocol for Optimizing Exposure:
-
Gradually increase the exposure time until the signal is clearly distinguishable from the background noise.[13][14]
-
Use the image histogram to monitor the signal intensity and ensure you are not saturating the detector.[1]
-
If the required exposure time is impractically long, incrementally increase the excitation intensity.[1][13]
-
-
Use High-Performance Optical Filters: Ensure that your excitation and emission filters are well-matched to the spectral properties of your fluorophore. High-quality bandpass emission filters can improve SNR by rejecting more out-of-band noise compared to longpass filters.[15]
Issue 3: Noise Introduced by the Imaging System
Even with a perfectly prepared sample, the imaging hardware itself can be a significant source of noise.
Causality: The primary sources of system-related noise are:
-
Detector Noise: This includes read noise , which is generated during the conversion of charge to a digital signal, and dark noise , which results from the thermal generation of electrons in the detector.[5][16]
-
Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector and follows a Poisson distribution.[5][17]
Troubleshooting Steps & Protocols:
-
Cool the Camera: For sensitive detectors like CCD cameras, cooling the sensor can significantly reduce dark noise.[8][14]
-
Optimize Camera Binning: Binning combines the charge from adjacent pixels into a single "super-pixel." This increases the signal-to-noise ratio, but at the cost of reduced spatial resolution.[1]
-
Image Averaging and Accumulation:
-
Post-Processing Denoising Algorithms:
-
Deconvolution: This computational method can reassign out-of-focus light back to its source, which can increase both resolution and SNR.[18]
-
Denoising Filters: Various algorithms, such as Gaussian, median, and more advanced wavelet-based or dictionary-based methods, can be applied to reduce noise in post-processing.[19][20] However, these should be used with caution as they can sometimes remove fine details from the image.
-
Visualizations and Data Presentation
Diagram: Key Factors Influencing Signal-to-Noise Ratio
Caption: Factors contributing to an improved signal-to-noise ratio in fluorescence microscopy.
Table: Impact of Acquisition Parameters on SNR and Image Quality
| Parameter | Effect on Signal | Effect on Noise | Effect on SNR | Potential Drawbacks |
| Exposure Time | Increases | Increases shot noise | Generally Improves | Increased photobleaching and phototoxicity |
| Excitation Intensity | Increases | Increases shot noise | Generally Improves | Increased photobleaching and phototoxicity; fluorophore saturation |
| Camera Gain | Amplifies | Amplifies | No Improvement | Can introduce electronic noise at very high levels |
| Binning | Increases | Reduces read noise influence | Improves | Decreases spatial resolution |
| Averaging | No change | Reduces random noise | Improves | Increases acquisition time; can increase photobleaching |
References
-
Improving signal-to-noise ratio of structured light microscopy based on photon reassignment. (n.d.). Optica Publishing Group. Retrieved January 21, 2026, from [Link]
-
Imaging in focus: An introduction to denoising bioimages in the era of deep learning. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
Noise - Introduction to Bioimage Analysis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Signal-to-Noise Considerations. (n.d.). Evident Scientific. Retrieved January 21, 2026, from [Link]
-
Signal-to-Noise Ratio (SNR). (n.d.). Scientific Volume Imaging. Retrieved January 21, 2026, from [Link]
-
Noise · Analyzing fluorescence microscopy images with ImageJ. (n.d.). Retrieved January 21, 2026, from [Link]
-
Microscope Camera Best Practices for Fluorescence Imaging. (n.d.). Olympus LS. Retrieved January 21, 2026, from [Link]
-
Optimizing Fluorescence Imaging for Clear Results. (2025, April 7). PreciPoint. Retrieved January 21, 2026, from [Link]
-
What Does a High Pass Filter Do?. (2024, July 31). Retrieved January 21, 2026, from [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 4). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
A beginner's guide to improving image acquisition in fluorescence microscopy. (2020, December 7). The Biochemist. Retrieved January 21, 2026, from [Link]
-
Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity. (2024, August 7). EurekAlert!. Retrieved January 21, 2026, from [Link]
-
HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. (n.d.). Retrieved January 21, 2026, from [Link]
-
Less Can Be More: Optimization of the Acquisition Range to Enhance Phasor Analysis in Fluorescence Lifetime Imaging Microscopy. (2025, March 25). PubliCatt. Retrieved January 21, 2026, from [Link]
-
Wavelet-based background and noise subtraction for fluorescence microscopy images. (2021, January 22). Optica Publishing Group. Retrieved January 21, 2026, from [Link]
-
9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI Bio. Retrieved January 21, 2026, from [Link]
-
A dictionary-based approach to reduce noise in fluorescent microscopy images. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Cameras for fluorescence imaging: A comparative guide. (2018, March 29). Scientifica. Retrieved January 21, 2026, from [Link]
-
Sample Preparation for Fluorescence Microscopy: An Introduction. (2015, July 27). Agilent. Retrieved January 21, 2026, from [Link]
-
Fluorescence microscopy image noise reduction using a stochastically-connected random field model. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Method for Increasing the SNR and Resolution of Images. (2018, April 3). AZoM.com. Retrieved January 21, 2026, from [Link]
-
A beginner's guide to improving image acquisition in fluorescence microscopy. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. Retrieved January 21, 2026, from [Link]
-
Holistic Improvement of Image Acquisition and Reconstruction in Fluorescence Microscopy. (2022, December 7). Retrieved January 21, 2026, from [Link]
-
Optimizing Fluorescence Signal Quality. (n.d.). IonOptix. Retrieved January 21, 2026, from [Link]
-
Fast and accurate sCMOS noise correction for fluorescence microscopy. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Interference Filters for Fluorescence Microscopy. (n.d.). Evident Scientific. Retrieved January 21, 2026, from [Link]
-
Specialized Microscopy Techniques - Fluorescence Filter Combinations. (n.d.). Molecular Expressions. Retrieved January 21, 2026, from [Link]
-
Handbook of Optical Filters for Fluorescence Microscopy. (2013, August 6). Semrock. Retrieved January 21, 2026, from [Link]
-
Smoothing of a Noisy Image Using Different Low Pass Filters. (n.d.). IJCST. Retrieved January 21, 2026, from [Link]
-
Compression of fluorescence microscopy images based on the signal-to-noise estimation. (n.d.). Purdue University Cytometry Laboratories. Retrieved January 21, 2026, from [Link]
-
Automatic quality assessment for fluorescence microscopy images. (n.d.). MURAL - Maynooth University Research Archive Library. Retrieved January 21, 2026, from [Link]
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- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
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- 4. petebankhead.gitbooks.io [petebankhead.gitbooks.io]
- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. researchgate.net [researchgate.net]
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- 10. microscopyfocus.com [microscopyfocus.com]
- 11. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 14. precipoint.com [precipoint.com]
- 15. Interference Filters for Fluorescence Microscopy [evidentscientific.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. OPG [opg.optica.org]
- 20. semanticscholar.org [semanticscholar.org]
Navigating the Challenges of HPF Probe Photostability: A Technical Guide
Welcome to the technical support center for addressing photostability issues with Hydroxyphenyl Fluorescein (HPF) probes during live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals who rely on the accurate detection of highly reactive oxygen species (hROS). Here, we will delve into the common challenges associated with HPF photostability, provide in-depth troubleshooting guides in a practical question-and-answer format, and offer scientifically grounded protocols to enhance the reliability and reproducibility of your experimental data.
Understanding HPF and the Challenge of Photostability
Hydroxyphenyl Fluorescein (HPF) is a valuable tool for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻) in living cells. Its appeal lies in its low intrinsic fluorescence and high specificity for hROS, which, upon reaction, converts the probe into a highly fluorescent fluorescein molecule.[1] However, like all fluorophores, the fluorescent product of HPF is susceptible to photobleaching—a light-induced chemical degradation that results in the irreversible loss of fluorescence.[2] This can lead to a diminished signal-to-noise ratio, making it difficult to accurately quantify hROS levels and interpret experimental results.[3]
This guide will equip you with the knowledge and techniques to mitigate photobleaching and acquire high-quality, reliable data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your imaging experiments with HPF.
Question 1: My HPF signal is fading very quickly, almost immediately after I start imaging. What's causing this rapid photobleaching?
Answer: Rapid photobleaching is often a sign of excessive excitation light intensity. The high energy of the excitation light can quickly overwhelm the fluorophore, leading to its rapid degradation. Several factors can contribute to this:
-
Laser Power/Light Source Intensity is Too High: This is the most common culprit. Many researchers start with high laser power to get a bright initial signal, but this is often counterproductive.
-
Exposure Time is Unnecessarily Long: A longer exposure time means the sample is illuminated for a longer duration, increasing the total light dose and accelerating photobleaching.
-
Objective with High Numerical Aperture (NA): While high NA objectives are excellent for collecting emitted light, they also focus the excitation light more intensely on the sample, which can exacerbate photobleaching.
Solutions:
-
Reduce Laser Power: Start with the lowest possible laser power that gives you a detectable signal above background. You can gradually increase it if necessary, but often a lower power setting combined with a more sensitive detector is more effective.
-
Shorten Exposure Time: Use the shortest exposure time that provides an adequate signal-to-noise ratio. Modern sensitive cameras can often detect a clear signal with very short exposure times.[4]
-
Optimize Detector Gain: Instead of increasing laser power, try increasing the gain on your detector (e.g., PMT or camera). This amplifies the detected signal without increasing the excitation light on your sample. Be mindful that excessive gain can increase noise.
-
Use a Neutral Density (ND) Filter: If your light source is still too intense at the lowest setting, use an ND filter to attenuate the excitation light.
Question 2: I'm performing a time-lapse experiment, and my HPF signal gradually decreases over time, making it difficult to compare later time points to the initial ones. How can I maintain a more stable signal?
Answer: A gradual decrease in signal during time-lapse imaging is a classic sign of cumulative photobleaching and potential phototoxicity. The repeated exposure to excitation light, even at low levels, will eventually lead to signal loss.
Solutions:
-
Reduce the Frequency of Image Acquisition: Only capture images as frequently as your experimental question demands. Unnecessary imaging increases the total light exposure.
-
Implement an Intermittent Imaging Protocol: If you are observing a slow biological process, consider acquiring images in bursts with longer dark intervals in between.
-
Employ Antifade Reagents: For live-cell imaging, incorporating an antifade reagent into your imaging medium can significantly reduce photobleaching.[5] These reagents work by scavenging reactive oxygen species that are generated during the fluorescence process and contribute to photobleaching.
-
Optimize Your Imaging Medium: Standard cell culture media can sometimes contribute to background fluorescence and may lack components that protect against phototoxicity.[6] Consider using a specialized live-cell imaging solution or a phenol red-free medium, as phenol red can be a source of autofluorescence.[6]
Question 3: My images have a high background fluorescence, which is making it hard to see the specific HPF signal. What can I do to improve the signal-to-noise ratio?
Answer: High background can originate from several sources, including unbound probe, cellular autofluorescence, and the imaging medium itself.
Solutions:
-
Optimize Probe Concentration and Incubation Time: Using too high a concentration of HPF or incubating for too long can lead to non-specific staining and high background.[7] A typical starting concentration for HPF is between 5-10 µM, with an incubation time of 15-30 minutes at 37°C.[7]
-
Thorough Washing: After incubating with HPF, ensure you wash the cells thoroughly with fresh, pre-warmed buffer or medium to remove any unbound probe.
-
Use a Phenol Red-Free Medium: As mentioned earlier, phenol red in standard culture media can contribute to background fluorescence. Switching to a phenol red-free formulation for imaging can significantly improve your signal-to-noise ratio.[6]
-
Check for Autofluorescence: Run a control experiment with unstained cells to assess the level of natural cellular autofluorescence. If it's high, you may need to use a different excitation wavelength if your experimental setup allows, or employ image analysis techniques to subtract the background.
-
Optimize Imaging Settings: Adjusting the offset or black level on your detector can help to reduce the contribution of background noise to your final image.
Experimental Protocols
To provide a practical framework for your experiments, here are detailed protocols for HPF staining and the use of antifade reagents.
Protocol 1: Standard HPF Staining for Live-Cell Imaging
Materials:
-
Hydroxyphenyl Fluorescein (HPF)
-
DMSO or ethanol for stock solution preparation
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Live-cell imaging solution (optional, recommended for long-term imaging)
-
Cells of interest cultured on a suitable imaging dish or slide
Procedure:
-
Prepare HPF Stock Solution: Dissolve HPF in high-quality DMSO or ethanol to create a 1-5 mM stock solution.[1] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare HPF Working Solution: On the day of the experiment, dilute the HPF stock solution in serum-free medium or PBS to a final working concentration of 5-10 µM.[7] It is crucial to prepare this solution fresh.
-
Cell Loading:
-
Remove the culture medium from your cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the HPF working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
-
Washing:
-
Remove the HPF working solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
-
Imaging:
-
Replace the wash solution with fresh, pre-warmed live-cell imaging solution or serum-free medium.
-
Proceed with imaging using a standard FITC filter set (Excitation: ~490 nm, Emission: ~515 nm).[7]
-
Protocol 2: Incorporating an Antifade Reagent for Enhanced Photostability
This protocol integrates the use of a commercial live-cell antifade reagent with HPF staining.
Materials:
-
All materials from Protocol 1
-
Commercial live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent)
Procedure:
-
Perform HPF Staining: Follow steps 1-4 of Protocol 1 to stain your cells with HPF.
-
Prepare Antifade Imaging Solution: Prepare your imaging medium (e.g., live-cell imaging solution or serum-free medium) containing the antifade reagent according to the manufacturer's instructions.
-
Incubate with Antifade Reagent:
-
After the final wash step in the HPF staining protocol, replace the wash solution with the antifade imaging solution.
-
Incubate the cells for the time recommended by the antifade reagent manufacturer (typically 15-90 minutes) at 37°C, protected from light.[5]
-
-
Imaging:
-
You can now proceed with your imaging experiment. The antifade reagent will help to protect the HPF signal from photobleaching during image acquisition.
-
Data Presentation: Optimizing Imaging Parameters
Finding the right balance between signal strength and photostability is key. The following table provides a starting point for optimizing your imaging parameters.
| Parameter | Starting Recommendation | Rationale |
| Laser Power | 1-5% of maximum | Minimize phototoxicity and photobleaching.[4] |
| Exposure Time | 50-200 ms | A shorter exposure reduces the light dose per image.[4] |
| Detector Gain | Adjust to achieve a good signal without excessive noise | Amplifies the signal without increasing excitation light. |
| Pinhole (Confocal) | 1 Airy Unit | Provides a good balance between resolution and signal collection. |
| Scan Speed | Moderate to fast | Reduces the dwell time of the laser on any single point. |
| Frame Averaging | 2-4 frames | Improves signal-to-noise ratio without significantly increasing total exposure. |
Note: These are general recommendations. The optimal settings will vary depending on your specific microscope, cell type, and experimental conditions. Always start with lower settings and gradually increase them as needed.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Experimental Workflow for HPF Imaging with Antifade Reagent
Caption: Workflow for HPF staining with an antifade reagent.
The Vicious Cycle of Phototoxicity and Photobleaching
Sources
- 1. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edu-imaging-kits.com [edu-imaging-kits.com]
How to prevent HPF probe leakage from cells
<content_type>
content_type>## Technical Support Center: Preventing HPF Probe Leakage
Introduction
Welcome to the technical support center for fluorescent probe applications. This guide is designed for researchers, scientists, and drug development professionals who utilize Hydroxyphenyl-Fluorescein (HPF) and other related fluorescent probes, such as BCECF, for measuring intracellular pH and other cellular activities. A common and significant challenge in these assays is the unintended leakage of the probe from the cell, which can compromise data integrity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, prevent, and correct for probe leakage, ensuring the accuracy and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding Probe Leakage
Q1: What is HPF probe leakage and why is it a problem?
A: Most HPF-type probes (like BCECF) are introduced to cells in a non-fluorescent, membrane-permeant acetoxymethyl (AM) ester form (e.g., BCECF-AM).[1][2] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now fluorescent and membrane-impermeant probe within the cytoplasm.[1][3] However, "leakage" occurs when this supposedly trapped, active probe is actively transported out of the cell or leaks due to compromised membrane integrity. This leads to a gradual decrease in the intracellular fluorescence signal over time, which can be mistaken for a physiological change (like a drop in pH), thus confounding data interpretation. It also increases background fluorescence in the extracellular medium.
Q2: How do I know if my probe is leaking?
A: The most straightforward method is to monitor the fluorescence intensity of your loaded cells over time under baseline, unstimulated conditions. After an initial loading and de-esterification period, a stable fluorescence signal is expected. If you observe a steady, significant decrease in fluorescence intensity over the course of your experiment (e.g., 30-90 minutes), leakage is the likely culprit. Different cell types exhibit different leakage rates; some can lose 20-40% of the fluorescent label within 90 minutes.[4][5]
Q3: What are the primary causes of probe leakage?
A: There are two main culprits for probe leakage:
-
Active Transport: Healthy cells possess membrane transporters designed to eject foreign molecules (xenobiotics) and metabolic byproducts. The most common transporters involved in dye extrusion are members of the Organic Anion Transporter (OAT) family, which are part of the larger Solute Carrier 22 (SLC22) family.[6][7][8] Once the AM ester is cleaved, the resulting probe is a negatively charged organic anion, making it a perfect substrate for these transporters.[6]
-
Poor Cell Health or Membrane Instability: If cells are unhealthy, stressed, or their membranes are compromised (e.g., due to harsh loading conditions, cytotoxicity of a treatment, or improper handling), the probe can passively leak out into the extracellular medium.
Part 2: Troubleshooting Guide - Diagnosing and Solving Leakage
Use this step-by-step guide to systematically identify and address the cause of probe leakage in your experiments.
Step 1: Assess Baseline Leakage and Cell Health
-
Action: Load a control group of cells with your HPF probe. After washing, incubate them in your standard assay buffer at 37°C. Monitor the fluorescence intensity every 5-10 minutes for the typical duration of your experiment.
-
Interpretation:
-
Rapid Signal Decay (>15-20% loss in 60 min): Suggests a significant leakage problem, likely mediated by active transporters in healthy cells.
-
Concurrent Morphological Changes: If you observe cell rounding, detachment, or blebbing alongside signal loss, this points towards cytotoxicity or poor cell health as the primary cause. Check viability with a dye like Trypan Blue.
-
Step 2: Mitigate Transporter-Mediated Efflux
If cells appear healthy but the signal decays, the most probable cause is active transport.
-
Action: The most common and effective strategy is to use an inhibitor of organic anion transporters. Probenecid is a well-established OAT inhibitor used for this purpose.[3][9][10]
-
Protocol:
-
Prepare a stock solution of Probenecid (e.g., 100-250 mM in 1 M NaOH, then neutralize with HEPES).
-
Incorporate Probenecid at a final working concentration of 1-2.5 mM into your dye-loading buffer and your final assay buffer.
-
Pre-incubate the cells with the Probenecid-containing buffer for 15-30 minutes before adding the HPF probe to ensure the transporters are inhibited.
-
Repeat the baseline leakage assessment from Step 1.
-
-
Expected Outcome: A significant reduction in the rate of fluorescence decay, resulting in a more stable baseline signal.
| Condition | Typical Leakage Rate (% Signal Loss / hr) | Interpretation |
| Control (No Inhibitor) | 20 - 50% | High transporter activity |
| + 2 mM Probenecid | < 10% | Transporter activity successfully inhibited |
| Control (Unhealthy Cells) | > 50% with morphological changes | Leakage due to poor membrane integrity |
This table provides example data; actual rates will vary by cell type and conditions.
Step 3: Optimize Experimental and Loading Conditions
If leakage persists even with Probenecid, or if you suspect poor cell health, optimize your protocol.
-
Reduce Temperature: Lowering the temperature to room temperature (RT) or even 4°C can dramatically slow down active transport processes and passive leakage.[11] Note that this will also slow down cellular metabolism, which may not be suitable for all experimental questions.
-
Minimize Dye Concentration and Loading Time: Use the lowest possible probe concentration and the shortest incubation time that still yields a robust signal. Overloading can be cytotoxic. A typical starting point for BCECF-AM is 3-5 µM for 30-60 minutes at 37°C.[1][2]
-
Check Buffer/Media Components: Ensure your assay buffer is isotonic and at the correct pH. Components in some complex culture media can contribute to background fluorescence or affect cell health.[12] For acute experiments, consider using a simple buffered salt solution (e.g., HBSS).
Part 3: Visualization of Mechanisms and Workflows
Mechanism of Probe Loading and Leakage
The following diagram illustrates the process of loading a cell with an AM-ester probe and the primary pathways responsible for subsequent leakage.
Caption: Workflow of HPF-AM probe loading, activation, and leakage pathways.
Troubleshooting Workflow Diagram
This decision tree provides a logical flow for diagnosing and resolving probe leakage issues.
Caption: A decision tree for troubleshooting HPF probe leakage.
Part 4: Detailed Prevention Protocol
This protocol incorporates best practices to proactively minimize probe leakage from the start of your experiment.
Reagents Required:
-
Cells plated in black-walled, clear-bottom microplates[13]
-
HPF Probe (e.g., BCECF-AM)
-
Anhydrous DMSO
-
Probenecid[13]
-
1 M NaOH
-
1 M HEPES
-
Physiologically appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Protocol Steps:
-
Prepare Probenecid Stock Solution (250 mM):
-
Dissolve Probenecid in 1 M NaOH.
-
Neutralize the pH to ~7.4 using 1 M HEPES.
-
Aliquot and store at -20°C. Note: Probenecid is poorly soluble in aqueous solutions without initial dissolution in a basic solution.
-
-
Prepare Probe Stock Solution (1-5 mM):
-
Dissolve the HPF probe (e.g., BCECF-AM) in anhydrous DMSO. BCECF-AM is highly sensitive to moisture.[2]
-
Aliquot into small, single-use volumes and store desiccated at -20°C.
-
-
Prepare Loading Buffer (with Probenecid):
-
Warm your assay buffer (e.g., HBSS) to your desired experimental temperature (e.g., 37°C).
-
Add Probenecid stock to a final concentration of 2 mM.
-
Vortex to mix.
-
Just before use, dilute the HPF probe stock into the Probenecid-containing buffer to the final working concentration (e.g., 3-5 µM).
-
-
Cell Loading Procedure:
-
Aspirate the culture medium from your plated cells.
-
Wash cells once with the warm assay buffer (containing 2 mM Probenecid but without the probe).
-
Add the complete loading buffer (containing both Probenecid and the HPF probe) to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.[1]
-
-
Wash and Final Incubation:
-
Aspirate the loading buffer.
-
Wash the cells 2-3 times with warm assay buffer containing 2 mM Probenecid to remove all extracellular dye.[1][2]
-
Add the final volume of assay buffer (containing 2 mM Probenecid) for the experiment.
-
Allow cells to rest for 15-30 minutes before starting measurements to ensure complete de-esterification of the probe.
-
By including Probenecid in all steps following the initial media removal, you ensure that the organic anion transporters are continuously inhibited, providing the most stable signal for your measurements.
References
-
Silverman, W., Locovei, S., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
-
Di Virgilio, F., Steinberg, T. H., & Silverstein, S. C. (2018). The History and Future of Probenecid. ResearchGate. [Link]
-
Garrido-Mesa, N., Colomer-Molera, M., & Zarzuelo, A. (2021). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Biomolecules, 11(3), 464. [Link]
-
National Center for Biotechnology Information. (n.d.). Probenecid. PubChem. [Link]
-
Aparicio, C. L., Strong, L. H., Yarmush, M. L., & Berthiaume, F. (1997). Correction for label leakage in fluorimetric assays of cell adhesion. BioTechniques, 23(6), 1056-1060. [Link]
-
Aparicio, C. L., Strong, L. H., Yarmush, M. L., & Berthiaume, F. (1997). Correction for label leakage in fluorimetric assays of cell adhesion. PubMed. [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM. [Link]
-
Silverman, W. R., de Rivero Vaccari, J. P., Locovei, S., Qiu, F., Carlsson, S. K., Scemes, E., ... & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. ResearchGate. [Link]
-
Bouter, A., Griveau, A., & Melesso, F. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. JoVE (Journal of Visualized Experiments), (166), e61993. [Link]
-
Proteopedia. (2024). Organic anion transporters. [Link]
-
Verpillot, R., Camus, S., Le Manach, S., & Le Guevel, X. (2016). Labeling nanoparticles: Dye leakage and altered cellular uptake. Cytometry Part A, 91(8), 760-766. [Link]
-
Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., James, T. D., & Sessler, J. L. (2022). Fluorescent Probes for Disease Diagnosis. Chemical Reviews, 122(13), 11634-11699. [Link]
-
Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. [Link]
-
Yin, J., & Wang, J. (2021). Recent Advances on the Regulations of Organic Anion Transporters. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
An, G., & You, G. (2020). Regulation of organic anion transporters: Role in physiology, pathophysiology, and drug elimination. Pharmacology & Therapeutics, 217, 107647. [Link]
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- 2. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 3. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Correction for label leakage in fluorimetric assays of cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic anion transporters - Proteopedia, life in 3D [proteopedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of organic anion transporters: Role in physiology, pathophysiology, and drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. bmglabtech.com [bmglabtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Best Practices for HPF Probe Storage and Handling
Welcome to the technical support center for High-Pressure Freezing (HPF) specimen carrier (probe) management. This guide is designed for researchers, scientists, and drug development professionals who utilize HPF technology for superior ultrastructural preservation of biological samples. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments. This resource is structured to address common questions and troubleshooting scenarios encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of HPF probes.
Q1: What are the different types of HPF probes and which one should I use?
A1: HPF probes, also known as specimen carriers or planchettes, are primarily made from aluminum or sapphire.[1]
-
Aluminum Carriers: These are the most common type due to their excellent thermal conductivity, which facilitates rapid and even freezing.[1] They are less expensive and ideal for routine applications with tissue fragments, cell pellets, or suspensions.[1]
-
Sapphire Disks: Sapphire carriers offer exceptional mechanical strength, chemical resistance, and, most importantly, optical transparency.[1] This transparency is crucial for correlative light and electron microscopy (CLEM), allowing you to image your live cells on the disk with a light microscope immediately before freezing.[1] They are the standard for experiments involving cultured adherent cells.
| Probe Type | Material | Key Advantages | Primary Applications |
| Standard Carrier | Aluminum | High thermal conductivity, lower cost.[1] | Tissue fragments, cell pellets, suspensions. |
| Sapphire Disk | Synthetic Sapphire | Optical transparency, chemical inertness, durability.[1] | Adherent cell cultures, Correlative Light and Electron Microscopy (CLEM).[1] |
Q2: How should I clean new HPF probes before their first use?
A2: Proper cleaning of new probes is critical to remove manufacturing residues, oils, and dust that can interfere with sample adhesion and freezing. The cleaning protocol differs for aluminum and sapphire carriers.
-
Aluminum Carriers: For new aluminum carriers, a simple yet effective method is to rinse them in a 50/50 solution of isopropanol and acetone, followed by drying with clean, compressed air.[2] This removes organic residues and particulates. For more rigorous cleaning, a low-power plasma or UV cleaning system can be used to eliminate hydrocarbons.[2]
-
Sapphire Disks: Due to their use in cell culture, sapphire disks require a more stringent cleaning and sterilization process. A widely accepted protocol involves acid washing:
-
Place sapphire disks in a Teflon rack.
-
Soak in concentrated (e.g., 4N) hydrochloric acid (HCl) for at least 2 hours, with some protocols recommending up to 3 days for maximal cleaning.[2][3]
-
Thoroughly rinse the disks multiple times with double-distilled water (ddH₂O).[2]
-
Follow with a soak in 70% ethanol.[3]
-
Perform final rinses with ddH₂O and allow to air dry on filter paper in a dust-free environment.[2]
-
Q3: How do I properly sterilize HPF probes for cell culture experiments?
A3: Sterilization is mandatory for any components that will come into contact with live cells.
-
Sapphire Disks: After acid washing and rinsing, sapphire disks can be sterilized. Autoclaving is a reliable method; place the disks in a glass petri dish or a specialized rack and run a dry cycle (e.g., 121°C for 20 minutes).[3][4] Alternatively, dipping the disks in 70% ethanol and then exposing them to UV light in a tissue culture hood for 20-30 minutes is also effective.[4]
-
Aluminum Carriers: While not typically used for direct cell culture, if sterilization is required for a specific application, autoclaving is a suitable method.
Q4: What is the best way to store clean, unused HPF probes?
A4: Proper storage prevents re-contamination of cleaned probes. After cleaning and sterilizing, probes should be stored in a clean, dry, and dust-free environment.
-
Short-term storage: Place probes in sterile, sealed petri dishes or dedicated probe storage boxes.[3]
-
Long-term storage: For sensitive applications, consider storage in a vacuum desiccator to protect against humidity and airborne particulates.[5] Always handle cleaned probes with gloved hands or clean forceps to prevent re-contamination with skin oils.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during HPF probe handling and sample loading.
Issues with Sample Loading and Freezing
Q: My sample doesn't freeze well, and I see ice crystal damage. What could be the cause related to the probe?
A: Poor vitrification can often be traced back to improper sample loading within the probe.
-
Cause: Air bubbles trapped between the sample and the probe surface act as insulators, dramatically slowing heat transfer and leading to ice crystal formation.
-
Solution: Ensure the specimen carrier is completely filled with your sample and any necessary filler or cryoprotectant.[6] There should be no air spaces. When creating a "sandwich" with two carriers, a small amount of excess liquid should be present to ensure a tight, air-free seal when they are brought together.
-
Expert Insight: The principle of HPF relies on the rapid extraction of heat from the sample. Any insulating layer, including air, will compromise the cooling rate.
Q: My sample appears crushed or mechanically damaged after freezing. Why is this happening?
A: Mechanical damage often results from an inappropriate choice of carrier size or overfilling.
-
Cause: The internal dimensions of the probe cavity must be large enough to accommodate the sample without compression.[7]
-
Solution: Choose a probe with a cavity depth that closely matches your sample thickness. Avoid forcing a sample into a carrier that is too small. When using two "welled" carriers, ensure the combined depth is appropriate for your specimen.
Experimental Workflow: Loading a Sample into an HPF Carrier
Caption: Decision tree for troubleshooting the removal of cured epoxy resin from HPF carriers.
References
-
Microscopy and Imaging Core | NICHD. (2019, April 10). Cleaning Coverslips for Tissue Culture. Eunice Kennedy Shriver National Institute of Child Health and Human Development. [Link]
-
Rave Scientific. (n.d.). Best Practices for Cleaning SEM Stubs and Mounts. Retrieved January 21, 2026, from [Link]
-
Agar Scientific. (2015, June 12). Helping Cells and Sections to Stick: Cleaning, Sterilising and Coating Slides and Coverslips. [Link]
-
LePage. (n.d.). How to remove cured epoxy resin – quickly and easily. Retrieved January 21, 2026, from [Link]
-
Protocol Online. (2009, January 30). How to sterilize cover slips (glasses)?[Link]
-
PubMed. (2024, November 27). On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned from rat liver samples. [Link]
-
Reddit. (2023, May 8). Best way to sterilize/clean glass coverslips. r/labrats. [Link]
-
MPI-CBG Publications. (n.d.). “Tips and Tricks” for High-Pressure Freezing of Model Systems. Retrieved January 21, 2026, from [Link]
-
PACE Technologies. (n.d.). Consumables / Metallographic Cleaning. Retrieved January 21, 2026, from [Link]
-
Electron Microscopy Center. (n.d.). Cleaning TEM Holders. Indiana University Bloomington. Retrieved January 21, 2026, from [Link]
-
Wessex Resins & Adhesives. (n.d.). PRO-SET Precautions. Retrieved January 21, 2026, from [Link]
-
Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. Retrieved January 21, 2026, from [Link]
-
Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved January 21, 2026, from [Link]
-
Eye Candy Pigments. (2023, March 29). 6 Epoxy Resin Safety Precautions You Should Be Taking. [Link]
-
ResearchGate. (2015, April 15). How can I preserve sample for scanning electron microscopy (for a long time)?[Link]
-
protocols.io. (2024, March 17). Cryo-fixation and resin embedding of biological samples for electron microscopy and chemical imaging. [Link]
-
ResearchGate. (n.d.). “Tips and Tricks” for High-Pressure Freezing of Model Systems. Retrieved January 21, 2026, from [Link]
-
Maier, H. J., Bickerton, E., Britton, P., & Hawes, P. C. (n.d.). Preparation of Cultured Cells Using High-Pressure Freezing and Freeze Substitution for Subsequent 2D or 3D Visualization in the Transmission Electron Microscope. PMC. [Link]
-
protocols.io. (2024, March 22). Cryo-fixation and resin embedding of biological samples for electron microscopy and chemical imaging. [Link]
-
Microforum. (2019, August 6). Coverslip cleaning prior to live cell imaging. [Link]
-
Micro to Nano. (n.d.). Overview storage for stubs, slides, TEM grids, wafers etc. Retrieved January 21, 2026, from [Link]
-
McDonald, K. L. (n.d.). Practical Methods in High-Pressure Freezing, Freeze-Substitution, Embedding and Immunocytochemistry for Electron Microscopy. University of California, Berkeley. [Link]
-
Tovatech. (2026, January 14). The Ultimate Guide to Ultrasonic Laboratory Equipment Cleaning. [Link]
-
Science Services. (n.d.). HPF Carrier/Platelets. Retrieved January 21, 2026, from [Link]
-
AVS Science & Technology of Materials, Interfaces, and Processing. (2020, March 25). Surface cleaning and sample carrier for complementary high-resolution imaging techniques. [Link]
-
Bec, N., et al. (n.d.). A trace metal cleaning protocol for laboratory equipment to enhance the repeatability of methanotroph cultures. PMC. [Link]
-
Mayo Clinic Laboratories. (n.d.). Electron Microscopy Procedures of Handling Specimens for Electron Microscopy. Retrieved January 21, 2026, from [Link]
-
University of Cambridge. (n.d.). Specimen Preparation. Department of Materials Science & Metallurgy. [Link]
-
Hall, D. H., Hartwieg, E., & Nguyen, K. C. Q. (n.d.). High Pressure Freeze and Freeze Substitution. WormAtlas. [Link]
Sources
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- 5. Electron microscopy storage for stubs, mounts, slides, TEM grids, wafers etc. Micro to Nano [microtonano.com]
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- 7. diyhpl.us [diyhpl.us]
Technical Support Center: Autofluorescence Correction in High-Parameter Flow Cytometry
Welcome to the technical support center for managing autofluorescence (AF) in high-parameter flow cytometry (HPF). As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of why autofluorescence occurs and how to strategically combat it. This resource is intended for researchers and drug development professionals who encounter autofluorescence as a significant hurdle in achieving high-resolution, accurate data.
Part 1: Frequently Asked Questions - The Fundamentals of Autofluorescence
This section addresses the most common questions about the nature of autofluorescence.
Q1: What exactly is autofluorescence?
A: Autofluorescence is the natural tendency of cells to emit light when excited by a laser, even without the addition of any fluorescent labels.[1][2] This phenomenon is caused by endogenous molecules within the cell that have fluorophore-like properties.[2] Think of it as the cell's intrinsic background fluorescence.
Q2: What causes autofluorescence in my cells?
A: The primary sources of autofluorescence are metabolic coenzymes and structural proteins. Common endogenous fluorophores include:
-
Reduced pyridine nucleotides (NADH) and oxidized flavin coenzymes (FMN, FAD): These are abundant in metabolically active cells and are major contributors to AF.[1][3]
-
Aromatic amino acids: Proteins containing tryptophan, phenylalanine, and tyrosine can fluoresce.[1]
-
Lipopigments: Molecules like lipofuscin, which result from lipid oxidation, accumulate in certain cell types and contribute significantly to autofluorescence.[1][4]
-
Extracellular matrix proteins: In tissue samples, structural proteins like collagen and elastin are highly autofluorescent.[1]
These molecules typically absorb light in the UV to blue range (355-488 nm) and emit broadly in the blue to green range (350-550 nm).[5]
Q3: Why is autofluorescence a problem for my flow cytometry data?
A: Autofluorescence is a significant challenge because it acts as background noise, which can obscure the signals from your intended fluorescent markers.[6][7] This leads to several critical issues:
-
Reduced Sensitivity: It becomes difficult to distinguish dimly positive populations from the negative background, potentially causing you to miss important biological information.[1][2]
-
Compromised Resolution: The spread of the autofluorescence signal can diminish the resolution between positive and negative populations.[2]
-
Inaccurate Phenotyping: High autofluorescence can lead to false-positive events, compromising the accurate definition of cellular phenotypes.[2]
This is particularly problematic in HPF and spectral flow cytometry, where the goal is to resolve dozens of markers, including many with dim expression.[1][8]
Part 2: Troubleshooting Guide - Common Autofluorescence-Related Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q: My unstained control shows high background fluorescence, especially in the blue and green channels. What should I do?
A: This is a classic sign of high cellular autofluorescence. Here’s a multi-step approach to mitigate this:
-
Panel Design is Your First Line of Defense:
-
Shift to Redder Fluorochromes: Autofluorescence is most prominent in the shorter wavelength regions of the spectrum.[5] Design your panel to use fluorophores that emit in the far-red (>650nm) and near-infrared regions, where fewer biological components emit light.[2]
-
Use Brighter Dyes: For markers on highly autofluorescent cells (like macrophages), choose the brightest fluorochromes available, such as phycoerythrin (PE) or allophycocyanin (APC) and their tandems.[5][9] A stronger signal-to-noise ratio makes the autofluorescence signal comparatively irrelevant.[5][9]
-
-
Optimize Your Sample Preparation:
-
Exclude Dead Cells: Dead cells are significantly more autofluorescent than live cells.[9] Always include a viability dye in your panel to gate out dead cells before analysis. This is one of the most effective ways to clean up your data.
-
Check Your Buffers: Fetal Calf Serum (FCS) can contribute to background fluorescence. Try titrating the FCS concentration in your staining buffer to the lowest effective concentration (e.g., 1-2%) or switch to Bovine Serum Albumin (BSA).[5]
-
Handle Fixatives with Care: Aldehyde-based fixatives (like PFA) can increase autofluorescence.[5] If fixation is necessary, titrate the PFA to the lowest concentration that preserves your epitopes and analyze samples as soon as possible, ideally within 24 hours.[5]
-
Q: I have a heterogeneous sample with multiple cell types, and they seem to have different levels of autofluorescence. How do I correct for this?
A: This is a common and challenging scenario, especially with tissue digests. A single, average autofluorescence signature will not work for a sample with diverse autofluorescent profiles.[1] This is where the power of spectral flow cytometry becomes indispensable.
-
The Solution is Autofluorescence Extraction: Spectral cytometers measure the full emission spectrum of every cell.[2] This allows the unique spectral signature of autofluorescence to be treated as if it were another fluorophore in your panel.[1] Using an "autofluorescence extraction" algorithm, this signature can be computationally removed from the total signal, a process known as unmixing.[2][10]
-
Heterogeneity Management: Advanced software can even identify and subtract multiple, distinct autofluorescence signatures from different cell populations within the same sample.[11] This requires defining an appropriate autofluorescence reference control that is representative of the populations of interest.[12]
Part 3: In-Depth Protocols for Autofluorescence Correction
Here, we provide detailed methodologies for key experimental workflows.
Protocol 1: Experimental Design to Minimize Autofluorescence
This protocol should be implemented before you begin staining your cells. A well-designed experiment is the most effective way to manage autofluorescence.
Objective: To proactively reduce the impact of autofluorescence through strategic panel design and sample handling.
Materials:
-
Flow cytometry panel design software
-
Viability dye (e.g., a fixable viability dye)
-
Optimized staining buffer (e.g., PBS with 1-2% BSA)
-
Cells for your experiment
Procedure:
-
Characterize Your Sample's Autofluorescence:
-
Run an unstained sample of your cells on the spectral cytometer.
-
Visualize the full spectral signature of the unstained cells. This will show you which lasers excite the autofluorescence and in which detectors the emission is strongest. This is your "autofluorescence map."
-
-
Strategic Fluorophore Selection:
-
Avoid the "Hot Zone": Place your dimmest markers and markers critical for resolving populations in the far-red and near-infrared parts of the spectrum, away from the primary autofluorescence emission.
-
Fight Fire with Fire (Brightness): Assign your brightest fluorophores (e.g., PE, APC) to markers expressed on cells you know to be highly autofluorescent (e.g., macrophages, myeloid cells).[9]
-
Check the Similarity Index: When using a spectral cytometer, ensure that the spectral signature of your chosen fluorophores is sufficiently different from the autofluorescence signature (Similarity Index <0.98).[13]
-
-
Implement Best Practices in Sample Preparation:
-
Always Use a Viability Dye: Add a viability dye early in your staining protocol to ensure dead cells are excluded from your final analysis.
-
Gentle Cell Handling: Minimize stress on cells during preparation to maintain cell health and reduce the number of dead/dying cells.
-
Consistent Protocols: Use the same buffers, fixation methods, and incubation times for your controls and fully stained samples to ensure the autofluorescence profile remains consistent.
-
Diagram: Decision Workflow for Autofluorescence Correction
Caption: A decision tree to guide the selection of an appropriate autofluorescence correction method.
Protocol 2: Autofluorescence Extraction Using a Reference Control (Spectral Flow Cytometry)
This is the state-of-the-art computational method for removing autofluorescence.
Objective: To accurately define the spectral signature of autofluorescence and computationally subtract it from multi-color data.
Causality: The unmixing algorithm requires a pure spectral signature for every fluorescent component in the sample, including autofluorescence. By providing a dedicated "autofluorescence control," you teach the algorithm what the background signal looks like, allowing it to be accurately distinguished from the signals of your fluorescent probes.[1][2]
Procedure:
-
Prepare the Autofluorescence Reference Control:
-
The ideal autofluorescence control is a sample of your experimental cells that has been treated in the exact same way as your stained samples (including all fixation, permeabilization, and blocking steps) but contains no fluorescent antibodies .[14][15]
-
Critical Principle: The autofluorescence of your reference control must be identical to the autofluorescence of the cells in your fully stained sample.[13] Any alteration in the AF profile between the control and the sample will lead to unmixing errors.[11]
-
If your sample contains distinct populations with very different autofluorescence (e.g., lymphocytes and macrophages), you may need to gate on a representative population within your unstained control to define the most relevant AF signature for extraction.[12]
-
-
Acquire Controls on the Cytometer:
-
Run your single-stain reference controls for each fluorophore in your panel.
-
Run your prepared autofluorescence reference control.
-
-
Perform Spectral Unmixing in Software:
-
Load your data into a spectral analysis software (e.g., SpectroFlo™, FlowJo™).
-
In the unmixing wizard, define your single-stain controls as usual.
-
Crucially, define your unstained, fully-treated sample as the "Autofluorescence" reference.
-
The software will now generate a spectral signature for the autofluorescence.
-
When you apply the unmixing matrix to your fully stained samples, the algorithm will subtract the contribution of the autofluorescence signature from the total signal on a cell-by-cell basis, revealing the true signal of your markers.
-
Diagram: Workflow for Autofluorescence Extraction
Caption: The process of preparing controls and using software to extract autofluorescence.
Part 4: Summary & Comparison of Correction Strategies
| Strategy | Principle | Pros | Cons | Best For... |
| Panel Design | Avoids AF by using spectrally distinct or very bright fluorophores. | Proactive; no special software needed; universally applicable. | May limit fluorophore choices; may not be sufficient for extremely high AF. | All flow cytometry experiments, both conventional and spectral. |
| Gating / Dump Channel | Excludes highly autofluorescent cells (e.g., macrophages) from analysis based on scatter or a dedicated channel. | Simple to implement; effective for removing a specific unwanted population. | The excluded cells cannot be analyzed; not a true correction method. | Experiments where the highly autofluorescent population is not of interest. |
| Quenching Dyes | Chemical agents (e.g., Trypan Blue) that can reduce autofluorescence. | Can be effective in reducing background. | May also quench specific signals; requires careful titration; adds another variable. | Specific applications, often in microscopy, but can be adapted for flow.[3] |
| Spectral Unmixing | Computationally subtracts the AF spectral signature from the total signal. | Most powerful and accurate method; removes AF instead of just avoiding it; essential for HPF. | Requires a spectral flow cytometer and appropriate software; dependent on proper controls. | High-parameter experiments, samples with heterogeneous AF, and resolving dim signals. |
Part 5: References
-
Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. (n.d.). Beckman Coulter. [Link]
-
Burton, O. (2024, November 4). Autofluorescence in conventional flow cytometry. Colibri Cytometry. [Link]
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. (n.d.). Boster Bio. [Link]
-
UChicago Flow Cytometry. (2021, July 18). ChUG #8 - Dealing with autofluorescence in spectral flow cytometry [Video]. YouTube. [Link]
-
Mosiman, V. L., et al. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30(3), 151-156. University of Virginia School of Medicine. [Link]
-
Autofluorescence in Flow Cytometry. (2024, December 4). FluoroFinder. [Link]
-
Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]
-
Analysis of cellular autofluorescence in touch samples by flow cytometry: implications for front end separation of trace mixture evidence. (2017, May 18). National Institutes of Health. [Link]
-
Autofluorescence Subtraction. (n.d.). FlowJo v10 Documentation. [Link]
-
Burton, O. (2024, October 21). Autofluorescence: what not to do. Colibri Cytometry. [Link]
-
Controls for Flow Cytometry. (n.d.). Bio-Rad Antibodies. [Link]
-
Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. (2024, October 2). Bitesize Bio. [Link]
-
Roca, C. P., et al. (2025, October 27). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the single-cell level. bioRxiv. [Link]
Sources
- 1. beckman.com [beckman.com]
- 2. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. bosterbio.com [bosterbio.com]
- 5. docs.flowjo.com [docs.flowjo.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. colibri-cytometry.com [colibri-cytometry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. colibri-cytometry.com [colibri-cytometry.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. fortislife.com [fortislife.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Recommended controls for flow cytometry | Abcam [abcam.com]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
A Researcher's Guide to Specific ROS Detection: HPF vs. DCFDA
In the intricate world of cellular signaling and pathology, the precise detection of specific reactive oxygen species (ROS) is paramount. For researchers, scientists, and drug development professionals, the choice of fluorescent probe can be the determining factor in the accuracy and reliability of their experimental outcomes. This guide provides an in-depth, technical comparison of two commonly used ROS indicators: Hydroxyphenyl Fluorescein (HPF) and 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to make an informed decision for your specific research needs, moving beyond a simple cataloging of features to a deeper understanding of the causality behind experimental choices.
The Critical Need for Specificity in ROS Detection
Understanding the Probes: Mechanism of Action
A fundamental understanding of how these probes work is essential for their proper application and for troubleshooting potential issues.
DCFDA: A Widely Used but Non-Specific Indicator
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) is a cell-permeant molecule that has been extensively used for the detection of general oxidative stress.[2][3] Its mechanism involves a two-step process:
-
Cellular Uptake and Deacetylation: DCFDA readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[2]
-
Oxidation to a Fluorescent Product: In the presence of various ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which emits a green fluorescence upon excitation.[2][4]
Caption: Mechanism of HPF for specific ROS detection.
Head-to-Head Comparison: Performance and Specificity
The true value of a fluorescent probe lies in its performance under experimental conditions. Here, we dissect the key differences between HPF and DCFDA.
| Feature | HPF (Hydroxyphenyl Fluorescein) | DCFDA (2',7'-dichlorodihydrofluorescein diacetate) |
| Specificity | Highly specific for hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). [5][6] | Non-specific; reacts with a broad range of ROS, including hydroxyl radicals, peroxyl radicals, and hydrogen peroxide in the presence of peroxidases. [1][2] |
| Sensitivity | Highly sensitive to its target ROS. | Generally sensitive to overall oxidative stress. [3] |
| Photostability | Generally more photostable than DCFDA. [7] | Prone to photobleaching, which can lead to signal loss during imaging. [8] |
| Auto-oxidation | Low susceptibility to auto-oxidation. [9] | Can undergo auto-oxidation, leading to artifactual fluorescence. [7] |
| Signal Interpretation | A fluorescent signal is a strong indicator of the presence of •OH or ONOO⁻. | A fluorescent signal indicates general oxidative stress, but does not identify the specific ROS involved. |
| Artifacts | Less prone to artifacts from experimental conditions. | Susceptible to artifacts from various sources, including media components (phenol red, serum), light exposure, and interactions with certain toxicants. [10][11] |
Delving Deeper: Causality Behind Experimental Choices
The choice between HPF and DCFDA should be driven by the specific biological question being addressed.
When to Choose DCFDA: A General Oxidative Stress Screen
DCFDA's broad reactivity makes it a suitable tool for initial screenings to determine if a particular treatment or condition induces a general state of oxidative stress. [3]Its ease of use and cost-effectiveness are also advantageous for high-throughput applications. [2]However, it is crucial to acknowledge its limitations and to design experiments with appropriate controls to minimize artifacts.
When to Choose HPF: Pinpointing Specific ROS Involvement
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating controls that help ensure the trustworthiness of the data.
Protocol 1: Detection of General Oxidative Stress using DCFDA
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Phenol Red-Free Media
-
Positive control (e.g., H₂O₂)
-
Negative control (vehicle)
-
Black, clear-bottom 96-well plates
Workflow:
Caption: Experimental workflow for DCFDA assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Reagent Preparation: On the day of the experiment, prepare a fresh working solution of DCFDA (e.g., 10-20 µM) in pre-warmed HBSS or phenol red-free media. Protect the solution from light.
-
Cell Washing: Gently aspirate the culture medium from the wells and wash the cells once with pre-warmed HBSS.
-
Probe Loading: Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Aspirate the DCFDA solution and wash the cells twice with pre-warmed HBSS to remove any extracellular probe.
-
Treatment: Add your experimental compounds, including a positive control (e.g., 100 µM H₂O₂) and a vehicle control, to the respective wells.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Self-Validation and Controls:
-
No-Cell Control: Include wells with media and DCFDA but no cells to assess the level of auto-fluorescence and probe oxidation in the media.
-
Unstained Cell Control: Include wells with cells that have not been loaded with DCFDA to measure background cellular autofluorescence.
-
Positive Control: Treatment with a known ROS inducer like H₂O₂ validates that the probe and cellular system are responsive.
Protocol 2: Specific Detection of •OH and ONOO⁻ using HPF
This protocol is also designed for adherent cells.
Materials:
-
Hydroxyphenyl Fluorescein (HPF) stock solution (e.g., 5 mM in DMF)
-
HBSS or Phenol Red-Free Media
-
Positive control for •OH (e.g., Fenton reagent: FeSO₄ and H₂O₂) or ONOO⁻ (e.g., SIN-1)
-
Negative control (vehicle)
-
Black, clear-bottom 96-well plates
Workflow:
Caption: Experimental workflow for HPF assay.
Step-by-Step Methodology:
-
Cell Seeding: Follow the same procedure as for the DCFDA protocol.
-
Reagent Preparation: Prepare a fresh working solution of HPF (e.g., 5-10 µM) in pre-warmed HBSS. Protect from light.
-
Cell Washing: Wash the cells once with pre-warmed HBSS.
-
Simultaneous Staining and Treatment: Add your experimental compounds and the HPF working solution to the wells simultaneously. This allows for the detection of transiently produced ROS.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at excitation and emission wavelengths of approximately 490 nm and 515 nm, respectively. [5] Self-Validation and Controls:
-
Specificity Controls: To distinguish between •OH and ONOO⁻, specific scavengers can be used. For example, pre-treatment with a hydroxyl radical scavenger like dimethyl sulfoxide (DMSO) should attenuate the signal if •OH is the primary species.
-
Positive Controls: Use specific generators of •OH (Fenton reagent) or ONOO⁻ (SIN-1) to confirm the probe's responsiveness in your system.
Trustworthiness: Acknowledging and Mitigating Artifacts
A critical aspect of scientific integrity is the recognition and mitigation of potential experimental artifacts.
The Pitfalls of DCFDA
The non-specific nature of DCFDA makes it susceptible to a variety of artifacts that can lead to false-positive results:
-
Photo-oxidation: DCFH can be oxidized by light, leading to an increase in fluorescence that is independent of cellular ROS production. [8]It is therefore imperative to protect the probe and stained cells from light as much as possible.
-
Interaction with Cellular Components: The oxidation of DCFH can be catalyzed by cellular components like cytochrome c, which can be released during apoptosis, confounding the interpretation of ROS generation in cell death studies.
-
Media and Additive Interference: Components of cell culture media, such as phenol red and serum, can contribute to background fluorescence and interfere with the assay. [10][11]The use of phenol red-free media and minimizing serum concentration during the assay is recommended.
-
Chemical Interactions: Certain chemical compounds can directly oxidize DCFH in a cell-free environment, leading to a misinterpretation of cellular ROS production. [10]
The Reliability of HPF
HPF's higher specificity and stability make it a more trustworthy probe for its target ROS. [7]It is less prone to photo-oxidation and has a lower reactivity with a wide range of cellular components and experimental additives. However, no probe is perfect, and it is always good practice to include appropriate controls to validate the specificity of the signal in your experimental system.
Conclusion: Making the Right Choice for Your Research
The selection of a fluorescent probe for ROS detection is a critical decision that should be guided by the specific research question.
-
For a broad, initial assessment of oxidative stress, DCFDA can be a useful and cost-effective tool, provided that its limitations are understood and appropriate controls are in place to mitigate potential artifacts.
-
For a more definitive and specific investigation into the roles of the highly reactive and damaging hydroxyl radical and peroxynitrite, HPF is the demonstrably superior choice, offering greater specificity, stability, and trustworthiness.
By understanding the mechanisms, performance characteristics, and potential pitfalls of each probe, researchers can design more robust experiments and generate more reliable and reproducible data, ultimately advancing our understanding of the complex roles of reactive oxygen species in health and disease.
References
-
Xue, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. J. Vis. Exp. (160), e60682. Retrieved from [Link]
-
Tetz, L. M., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. J. Pharmacol. Toxicol. Methods, 67(2), 56-60. Retrieved from [Link]
- Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radic. Biol. Med., 52(1), 1-6.
-
Goryo Chemical. (2019). Hydroxyphenyl Fluorescein (HPF) Aminophenyl Fluorescein (APF). Retrieved from [Link]
-
Bio-Techne. (n.d.). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2020). Implications of dichlorofluorescein photoinstability for detection of UVA-induced oxidative stress in fibroblasts and keratinocyte cells. Photochem. Photobiol. Sci., 19(1), 84-95. Retrieved from [Link]
-
OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
- Setsukinai, K., et al. (2003). Real-time imaging of reactive oxygen species and reactive nitrogen species with fluorescent probes. J. Biol. Chem., 278(5), 3170-3175.
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Radi, R. (2001). Unraveling peroxynitrite formation in biological systems. Arch. Biochem. Biophys., 387(2), 275-288. Retrieved from [Link]
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Geng, Y., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chem. Soc. Rev., 52(11), 3873-3926. Retrieved from [Link]
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E3S Web of Conferences. (2024). Comparative Estimation of ROS Levels using DCFDA in Zebrafish Larvae Model on the Treatment of Camphene and Doxorubicin. 481, 01004. Retrieved from [Link]
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ResearchGate. (n.d.). FIGURE 2 | (A) Hydroxyl radical measurement by HPF method. In the.... Retrieved from [Link]
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Eror, D., & Erler, B. S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods Mol. Biol., 594, 75-83. Retrieved from [Link]
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A Researcher's Guide to Cross-Validation of HPF for Accurate Reactive Oxygen Species Detection
For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the accurate detection of Reactive Oxygen Species (ROS) is paramount. These transient and highly reactive molecules are critical mediators in a vast array of physiological and pathological processes. Among the arsenal of available tools, Hydroxyphenyl Fluorescein (HPF) has emerged as a valuable probe for the detection of highly reactive ROS (hROS), specifically the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). However, in the pursuit of scientific rigor, reliance on a single detection method is fraught with peril. This guide provides an in-depth technical comparison of HPF with other common ROS detection methods and outlines a framework for the cross-validation of your findings, ensuring the generation of robust and reliable data.
The Imperative of Cross-Validation in ROS Research
The transient nature and diverse reactivity of ROS present a significant challenge for their accurate detection. Fluorescent probes, while powerful, are susceptible to various artifacts and limitations that can lead to misinterpretation of data.[1] Cross-validation, the practice of using multiple, mechanistically distinct methods to measure the same biological phenomenon, is not merely a suggestion but a cornerstone of trustworthy ROS research. By corroborating HPF-derived data with results from alternative probes, researchers can build a more comprehensive and accurate picture of the cellular redox environment.
Understanding HPF: Mechanism, Strengths, and Caveats
HPF is a non-fluorescent molecule that, upon reaction with hydroxyl radicals or peroxynitrite, is oxidized to the highly fluorescent compound fluorescein.[2] This reaction forms the basis of its utility as a ROS indicator.
Mechanism of Action:
Caption: HPF Oxidation by hROS.
Key Advantages of HPF:
-
High Specificity: HPF exhibits a high selectivity for hydroxyl radicals and peroxynitrite over other ROS species like superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂).[3]
-
Improved Stability: Compared to probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), HPF is more resistant to auto-oxidation, reducing the likelihood of false-positive signals.[2]
Limitations and Considerations:
-
Irreversible Reaction: The oxidation of HPF is an irreversible "turn-on" process, meaning it reflects the cumulative production of hROS over the incubation period rather than real-time fluctuations in their levels.
-
Potential for Photobleaching: Like all fluorophores, the fluorescent product of HPF is susceptible to photobleaching upon intense or prolonged light exposure.
-
Cellular Localization: While generally considered cell-permeable, the specific subcellular localization of HPF can vary depending on cell type and experimental conditions.
A Comparative Analysis of Common ROS Detection Probes
To effectively cross-validate HPF results, a thorough understanding of alternative methods is essential. The following table provides a comparative overview of HPF and three other widely used ROS probes: DCFH-DA, Dihydroethidium (DHE), and MitoSOX Red.
| Feature | Hydroxyphenyl Fluorescein (HPF) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) | Dihydroethidium (DHE) | MitoSOX Red |
| Primary Target ROS | Hydroxyl radical (•OH), Peroxynitrite (ONOO⁻)[4] | General oxidative stress, reacts with various ROS[5] | Superoxide (O₂•⁻)[3] | Mitochondrial Superoxide (O₂•⁻)[6] |
| Mechanism | Oxidation to fluorescent fluorescein[2] | Deacetylation and subsequent oxidation to fluorescent DCF[5] | Oxidation to fluorescent ethidium and 2-hydroxyethidium[3] | Oxidation to fluorescent ethidium and 2-hydroxy-mito-ethidium |
| Specificity | High for •OH and ONOO⁻ | Low; reacts with a broad range of ROS and is prone to artifacts[1] | Relatively specific for O₂•⁻, but can be oxidized by other species.[1] | Targeted to mitochondria, specific for O₂•⁻[6] |
| Key Advantage | High specificity for its target ROS | High sensitivity, widely used | Good specificity for superoxide | Specific for mitochondrial superoxide |
| Major Limitation | Lower sensitivity compared to less specific probes | Lack of specificity, prone to auto-oxidation and photo-oxidation.[1] | Red fluorescence alone is not a definitive measure of superoxide; HPLC analysis is recommended for accurate quantification.[6] | Can be concentration-dependent and may not solely accumulate in mitochondria at higher concentrations.[7] |
| Excitation/Emission (nm) | ~490 / ~515[2] | ~485 / ~530[5] | ~518 / ~605[6] | ~510 / ~580[7] |
Experimental Framework for Cross-Validation
A robust cross-validation experiment involves parallel measurements of ROS production in the same biological model using HPF and at least one other mechanistically distinct probe. Simultaneous staining with multiple probes is generally not recommended due to potential spectral overlap and differing uptake and localization kinetics.[4]
Caption: Cross-Validation Workflow.
Detailed Protocol: Cross-Validation of HPF with DCFH-DA and DHE
This protocol provides a general framework for comparing ROS detection by HPF, DCFH-DA, and DHE in adherent cell cultures. Optimization of probe concentrations and incubation times for your specific cell type is crucial.
Materials:
-
Hydroxyphenyl Fluorescein (HPF)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dihydroethidium (DHE)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
ROS scavenger (e.g., N-acetylcysteine)
-
Multi-well plates suitable for fluorescence microscopy and/or plate reader
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells of interest into appropriate multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Prepare parallel sets of wells for each probe and control condition.
-
Experimental Treatment: Once cells have adhered and reached the desired confluency, replace the culture medium with fresh medium containing your experimental treatment (e.g., drug candidate, toxin). Include appropriate vehicle controls.
-
Positive and Negative Controls:
-
Positive Control: In a separate set of wells, treat cells with a known ROS inducer (e.g., 100 µM H₂O₂ for 30 minutes) to confirm that the probes are responsive.
-
Negative Control: In another set of wells, co-incubate cells with your experimental treatment and a ROS scavenger (e.g., 5 mM N-acetylcysteine) to verify that the observed fluorescence is due to ROS.
-
-
Probe Loading (Perform in Parallel for Each Probe):
-
HPF: Prepare a working solution of HPF (typically 5-10 µM) in serum-free medium or PBS. Remove the treatment medium from the cells, wash once with warm PBS, and add the HPF working solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
DCFH-DA: Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or PBS.[5] Remove the treatment medium, wash once with warm PBS, and add the DCFH-DA working solution. Incubate for 30 minutes at 37°C, protected from light.[8]
-
DHE: Prepare a working solution of DHE (typically 5-10 µM) in serum-free medium or PBS. Remove the treatment medium, wash once with warm PBS, and add the DHE working solution. Incubate for 20-30 minutes at 37°C, protected from light.[9]
-
-
Washing: After incubation with the respective probes, gently wash the cells twice with warm PBS to remove excess probe.
-
Data Acquisition:
-
Fluorescence Microscopy: Immediately image the cells using appropriate filter sets for each probe. Maintain consistent acquisition settings (e.g., exposure time, gain) across all conditions for a given probe.
-
Fluorescence Plate Reader: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for each probe.
-
Flow Cytometry: For suspension cells or trypsinized adherent cells, analyze the fluorescence intensity on a per-cell basis.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each condition.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control.
-
Compare the fold-change in fluorescence observed with HPF to that obtained with DCFH-DA and DHE.
-
Analyze the images for any differences in the subcellular localization of the fluorescent signals.
-
Interpreting Your Cross-Validated Results
Discrepancies between the results obtained with different probes are not necessarily indicative of an error but rather provide deeper insights into the specific types of ROS being generated.
-
HPF positive, DCFH-DA positive, DHE negative: This pattern suggests the presence of hydroxyl radicals and/or peroxynitrite, but not a significant amount of superoxide.
-
HPF negative, DCFH-DA positive, DHE positive: This may indicate the production of superoxide and other ROS that are detected by DCFH-DA, but not the specific hROS detected by HPF.
-
All probes positive: This suggests a general state of oxidative stress involving multiple ROS species.
By carefully designing and executing cross-validation experiments, researchers can move beyond simple ROS detection to a more nuanced understanding of the specific redox signaling pathways at play in their experimental systems. This commitment to scientific rigor is essential for producing high-impact, reproducible research in the dynamic field of redox biology.
References
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Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. Available from: [Link]
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Setsukinai, K., et al. (2003). Development of novel fluorescent probes for the detection of reactive oxygen species. Journal of Biological Chemistry, 278(5), 3170-3175. Available from: [Link]
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Goryo Chemical, Inc. (n.d.). Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe. Retrieved from: [Link]
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Interchim. (n.d.). Reactive Oxygen Species Detection. Retrieved from: [Link]
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ResearchGate. (n.d.). Detection of ONOO with hydroxyphenyl fluorescein (HPF) fluorescence. A:.... Retrieved from: [Link]
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PubMed Central. (n.d.). Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. Retrieved from: [Link]
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PubMed Central. (n.d.). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Retrieved from: [Link]
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National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from: [Link]
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National Center for Biotechnology Information. (2020). Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX. Retrieved from: [Link]
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WUR eDepot. (n.d.). Live-Cell Assessment of Reactive Oxygen Species Levels Using Dihydroethidine. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Retrieved from: [Link]
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A Senior Application Scientist’s Guide to Verifying HPF Probe Performance with Positive and Negative Controls
For researchers, scientists, and drug development professionals investigating the complex roles of oxidative stress, the accurate detection of specific reactive oxygen species (ROS) is paramount. The hydroxyl radical (•OH) and peroxynitrite (ONOO⁻) are among the most potent and damaging highly reactive oxygen species (hROS). Hydroxyphenyl Fluorescein (HPF) has emerged as a valuable tool for detecting these specific hROS, offering greater specificity compared to older-generation probes like H2DCFDA.[1][2] However, like any sophisticated analytical tool, its efficacy is not guaranteed out of the box. Rigorous, in-lab validation is the cornerstone of trustworthy and reproducible data.
This guide provides a comprehensive framework for verifying the performance of your HPF probe. We will move beyond a simple checklist of steps to explain the causality behind each experimental choice, ensuring your validation system is robust, self-verifying, and grounded in sound scientific principles.
The Principle of HPF and the Imperative of Validation
HPF is a cell-permeable probe that is virtually non-fluorescent in its native state.[3] Upon direct reaction with hydroxyl radicals or peroxynitrite, it undergoes an oxidative conversion to fluorescein, a compound with strong, stable green fluorescence (Excitation/Emission maxima: ~490/515 nm).[1][4] This "turn-on" mechanism provides a high signal-to-noise ratio.[5]
However, the cellular environment is a complex milieu. The imperative for validation arises from the need to prove two critical points in your specific experimental model:
-
Sensitivity: Can the probe robustly detect the hROS of interest when they are present?
-
Specificity: Does the probe remain non-responsive to other, less reactive ROS and potential chemical interferents?
Without a well-designed set of controls, it is impossible to definitively attribute an increase in fluorescence to the presence of •OH or ONOO⁻.
Designing a Self-Validating System: The Role of Controls
Diagram: The Logic of HPF Probe Validation
The following diagram illustrates the relationship between the different control groups required to build a self-validating experiment.
Caption: Logical workflow for HPF probe validation using controls.
Part 1: The Positive Control - Confirming Sensitivity
The goal of the positive control is to create a condition where the target hROS are undeniably generated, leading to a strong, measurable increase in HPF fluorescence.[7] This confirms that the probe is functional and responsive.
Causality: Why These Positive Controls Work
-
Cell-Free System (Fenton Reaction): The reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) is a well-established and reliable method for generating hydroxyl radicals in a controlled, acellular environment.[9] This is the cleanest way to test the probe's fundamental chemical reactivity with •OH.
-
Cell-Based System (Chemical Induction): Treating cells with an agent like Phorbol 12-myristate 13-acetate (PMA) or menadione stimulates cellular enzymes (e.g., NADPH oxidase) to produce superoxide (O₂⁻•), which can subsequently lead to the formation of other hROS, including •OH. This tests the probe's performance within the complex intracellular environment.
Experimental Protocol: Cell-Based Positive Control
-
Cell Preparation: Seed your cells of interest (e.g., HeLa or RAW 264.7 cells) on a suitable imaging plate (e.g., 96-well black wall, clear bottom) and culture overnight to allow for adherence.[5]
-
Reagent Preparation:
-
Probe Loading:
-
Washing: Gently wash the cells twice with warm PBS to remove any extracellular probe, which can be a source of background fluorescence.[2][4]
-
Induction: Add fresh media containing the ROS inducer (e.g., 100 nM PMA) to the "Positive Control" wells. To the "Baseline" or "Unstimulated Control" wells, add media with the vehicle (e.g., DMSO) only.
-
Incubation: Incubate for the desired period to allow for ROS generation (e.g., 30-60 minutes).
-
Data Acquisition: Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~490 nm and emission at ~515 nm.[1]
Part 2: The Negative Controls - Establishing Specificity
Negative controls are arguably more critical than the positive control. They provide the evidence needed to trust that a positive signal is both real and specific. We will use two key types of negative controls.
The Untreated/Vehicle Control
This is the most fundamental control. It consists of cells loaded with HPF but not treated with any ROS inducer.[7]
-
Purpose: To establish the baseline fluorescence of the probe in your cells. HPF has minimal intrinsic fluorescence, so this value should be low.[3][10] A high baseline may indicate issues with probe stability, autofluorescence, or light-induced oxidation.[2][4]
The Quenching Control - Proving the Signal Source
This control validates that the fluorescence increase seen in the positive control is genuinely due to the target hROS.
-
Causality: By pre-treating cells with a known scavenger of hydroxyl radicals, we can intercept and neutralize the •OH before it reacts with the HPF probe. If the probe is specific, this pre-treatment should significantly reduce or "quench" the fluorescence signal observed in the positive control. Dimethyl sulfoxide (DMSO) is a well-documented •OH scavenger.[9]
-
Protocol Modification: Amend the positive control protocol by adding a pre-incubation step. Before adding the ROS inducer, incubate a set of wells with media containing a scavenger (e.g., 0.5-1% DMSO) for approximately 30 minutes.[9] Then, proceed with ROS induction in the continued presence of the scavenger.
The Specificity Control - Ruling Out Off-Targets
This control demonstrates that HPF does not react with other common, less-reactive ROS.
-
Causality: HPF is specifically designed to be non-reactive with superoxide (O₂⁻•) and hydrogen peroxide (H₂O₂) alone.[3][12] By treating cells with a compound that primarily generates one of these species (e.g., adding H₂O₂ directly), you can verify this lack of cross-reactivity. A minimal increase in fluorescence compared to the positive control confirms the probe's specificity.
-
Protocol Modification: Set up a separate experimental group where cells are treated with a non-target ROS, such as 100 µM H₂O₂, and compare the resulting fluorescence to both the baseline and the positive control.
Data Presentation and Interpretation
Summarize your quantitative results in a clear, comparative table.
| Experimental Group | Treatment | Expected Outcome | Interpretation |
| Baseline Control | Cells + HPF + Vehicle | Low / Basal Fluorescence | Establishes background signal. |
| Positive Control | Cells + HPF + ROS Inducer (PMA) | High Fluorescence (e.g., >5-fold increase) | Confirms probe is sensitive and functional. |
| Quenching Control | Cells + HPF + Scavenger (DMSO) + ROS Inducer | Low / Basal Fluorescence | Confirms signal is from hydroxyl radicals. |
| Specificity Control | Cells + HPF + Non-target ROS (H₂O₂) | Low / Basal Fluorescence | Confirms probe does not react with H₂O₂ alone. |
A successful validation will show a significant increase in fluorescence only in the Positive Control group. All other groups should exhibit fluorescence levels close to the baseline.
Diagram: Experimental Workflow for HPF Validation
This diagram outlines the complete step-by-step process for a cell-based validation experiment.
Caption: Step-by-step experimental workflow for HPF probe validation.
Conclusion: The Foundation of Reliable ROS Research
References
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Mechanistic Study of the Validity of Using Hydroxyl Radical Probes To Characterize Electrochemical Advanced Oxidation Processes . Environmental Science & Technology - ACS Publications. Available at: [Link]
-
HPF: Advanced Fluorescent Probe for Highly Reactive Oxyge... Online Inhibitor. Available at: [Link]
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Designing a Fluorescence Microscopy Experiment . FluoroFinder. Available at: [Link]
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Biological Controls . McGovern Medical School - UTHealth Houston. Available at: [Link]
-
How to Set Up Proper Controls for Your Flow Cytometry Experiment . Patsnap Synapse. Available at: [Link]
-
Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes . MDPI. Available at: [Link]
-
HPF: Precision Fluorescent Probe for Highly Reactive Oxyg... Inhibitor Research Hub. Available at: [Link]
-
Towards reliable quantification of hydroxyl radicals in the Fenton reaction using chemical probes . RSC Publishing. Available at: [Link]
-
Recent Advances in Detection of Hydroxyl Radical by Responsive Fluorescence Nanoprobes . PubMed. Available at: [Link]
-
Controls for Flow Cytometry . Bio-Rad Antibodies. Available at: [Link]
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Monitoring singlet oxygen and hydroxyl radical formation with fluorescent probes during photodynamic therapy . PubMed. Available at: [Link]
-
HPF (3'-p-(hydroxyphenyl) molecular probe fluorescence change of E.... . ResearchGate. Available at: [Link]
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Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein . PubMed. Available at: [Link]
-
The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia . PubMed. Available at: [Link]
-
Reactive Oxygen Species Detection . Interchim. Available at: [Link]
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A Senior Application Scientist's Guide to High-Pressure Freezing (HPF) Validation Across Diverse Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of High-Pressure Freezing (HPF) validation across a range of biological systems. Moving beyond rote protocols, we will explore the underlying principles and experimental choices that ensure the resulting ultrastructural data is a faithful representation of the native state. Our focus is on establishing self-validating workflows that produce trustworthy and reproducible results for transmission electron microscopy (TEM).
The Core Principle of HPF: Vitrification as the Gold Standard
Conventional chemical fixation methods for electron microscopy, while well-established, can introduce artifacts due to slow fixative penetration and differential reaction rates with cellular components.[1] Cryofixation, by contrast, aims to physically immobilize all cellular constituents simultaneously, providing a "snapshot" of the cell at a specific moment.[2][3]
The primary challenge of cryofixation is the formation of ice crystals, which can severely damage delicate cellular ultrastructures.[4] High-Pressure Freezing (HPF) overcomes this by subjecting the sample to high pressure (~2100 bar) while rapidly cooling it to -196°C.[5] This process slows down ice crystal nucleation and growth, allowing for the vitrification of water—its transition into a glass-like, amorphous state—in samples up to 200 µm thick.[6][7][8] The result is superior ultrastructural preservation compared to conventional methods.[7][9]
A successful HPF experiment hinges on achieving vitrification. The subsequent steps of freeze-substitution, resin infiltration, and imaging are all predicated on the quality of this initial freezing step.
The Universal HPF Workflow: A Self-Validating Process
While specific parameters will vary by sample type, the overall workflow from live sample to TEM grid follows a consistent, multi-stage process. Each stage offers an opportunity to validate the success of the previous one.
Caption: General workflow from sample preparation to TEM analysis.
System-Specific Validation Strategies and Protocols
The optimal HPF protocol is highly dependent on the nature of the biological sample. Here, we compare strategies for common model systems.
Adherent Mammalian Cells (e.g., HeLa, HEK293)
Challenges: Maintaining cell adhesion and morphology during the rapid handling and freezing process. Samples are thin, making them susceptible to drying.
Key Experimental Choices & Validation:
-
Substrate: Cells are grown directly on 3 mm sapphire disks. Sapphire's high thermal conductivity is crucial for rapid heat exchange. Validation involves confirming a confluent, healthy monolayer via light microscopy just before freezing.
-
Cryoprotectant: An extracellular cryoprotectant is essential to prevent ice crystal formation in the surrounding media and to fill any air gaps between the sample and the carrier, which would impede heat transfer.[1] A solution of 15-20% dextran or bovine serum albumin (BSA) in culture medium is commonly used.[10]
-
Freezing Quality Assessment: After freeze-substitution, the resin-embedded sapphire disk should appear translucent and uniformly dark. Any opaque or whitish spots are indicative of ice crystal damage ("devitrification"). At the TEM level, well-preserved cells will show smooth, continuous membranes, finely granulated cytoplasm, and no signs of shrinkage or swelling.[11] The nuclear envelope and mitochondrial cristae are excellent indicators of high-quality freezing.[3]
Protocol: HPF of Adherent HeLa Cells
-
Pre-Freeze: Grow HeLa cells to 70-80% confluency on a 3 mm sapphire disk.
-
Assembly: Just before freezing, aspirate most of the media, leaving a thin film. Add a drop of 20% BSA in media. Place a flat aluminum specimen carrier on top to create a "sandwich".[12]
-
Freezing: Immediately transfer the assembled carrier to the HPF instrument (e.g., Leica EM ICE) and initiate the freezing cycle.[13]
-
Storage: After freezing, the sample "sandwich" is ejected into a liquid nitrogen bath and can be stored in cryovials under liquid nitrogen.[13]
Model Organism: Caenorhabditis elegans
Challenges: The worm's cuticle can be a barrier to cryoprotectant penetration, and its movement can make precise loading difficult. Different developmental stages have varying susceptibility to damage.[14]
Key Experimental Choices & Validation:
-
Sample Loading: Worms can be loaded into cellulose capillary tubes or mixed with a viscous cryoprotectant solution and loaded directly into the carrier cavity.[15] The choice depends on the need to orient the worm or freeze a population. For precise staging, individual embryos can be dissected and loaded.[15]
-
Cryoprotectant: A 20% BSA solution in M9 buffer is effective for filling extracellular space and concentrating the worms within the carrier.[8] For whole worms, a brief incubation with 25 mM levamisole can be used for anesthetization.[15]
-
Freezing Quality Assessment: Validation involves sectioning through the embedded worm and examining different tissues. The pharynx, nerve ring, and gonad are complex structures that are very sensitive to freezing damage. Smooth muscle filaments and intact synaptic vesicles are indicators of excellent preservation. Poor freezing will manifest as jagged membranes and large, empty spaces in the cytoplasm.
Protocol: HPF of C. elegans Adults
-
Preparation: Collect young adult worms from an NGM plate seeded with OP50 E. coli.[16]
-
Cryoprotection & Loading: Suspend worms in a small volume of M9 buffer with 20% BSA.[8] Using a pipette, transfer a dense droplet of the worm suspension into the 100 µm cavity of a type B aluminum planchette.[15]
-
Assembly: Cover with a flat type A planchette to secure the sample.[15]
-
Freezing & Storage: Proceed with the HPF cycle as described for mammalian cells. Store under liquid nitrogen.
Plant Tissues (e.g., Arabidopsis leaf)
Challenges: The rigid cell wall presents a barrier to cryoprotectant infiltration. Air pockets within leaf tissue can compromise freezing. The central vacuole is prone to ice crystal formation.
Key Experimental Choices & Validation:
-
Sample Preparation: Small pieces of tissue (<200 µm thick) must be excised rapidly to minimize stress responses.[12] A gentle vacuum infiltration with a cryoprotectant like 1-hexadecene can help fill air spaces.
-
Cryoprotectant: Non-penetrating cryoprotectants are essential. 1-Hexadecene is often used as a filler fluid to displace air and ensure good thermal contact.
-
Freezing Quality Assessment: The primary validation checkpoint is the preservation of the tonoplast (the vacuolar membrane) and the chloroplasts. In well-frozen samples, the tonoplast will be smooth and intact, and the chloroplast grana and thylakoid membranes will be clearly resolved without swelling or distortion.[2] The cell wall should remain tightly appressed to the plasma membrane.
Downstream Processing: Freeze-Substitution and Embedding
After successful vitrification, the amorphous water must be replaced with a resin suitable for ultramicrotomy. This is achieved through freeze-substitution (FS).[17]
The Causality Behind FS Choices:
-
Solvent: Anhydrous acetone is the most common solvent as it effectively dissolves water at low temperatures.[17]
-
Fixatives/Stains: Chemicals are added to the solvent to fix and stain the sample. This occurs after the structure is stabilized by freezing, thus avoiding many artifacts of aqueous chemical fixation.[17]
-
Osmium Tetroxide (OsO4): Provides excellent membrane contrast and further cross-links lipids and proteins.
-
Uranyl Acetate (UA): Stains nucleic acids and proteins, enhancing overall contrast.[1]
-
Glutaraldehyde: Can be included for improved protein cross-linking, especially for immunocytochemistry applications.[18]
-
Caption: Decision-making process for freeze-substitution.
Protocol: Standard Freeze-Substitution
-
Preparation: Prepare the FS medium (e.g., 1% OsO4, 0.1% UA in anhydrous acetone) in cryovials and freeze them in liquid nitrogen.[15]
-
Transfer: Under liquid nitrogen, quickly transfer the frozen sample carriers into the vials containing the frozen FS medium.[15]
-
Substitution: Place the vials in an automatic freeze-substitution unit (e.g., Leica EM AFS2) pre-cooled to -90°C. Run a program that holds at -90°C for 48-72 hours, then slowly warms to -25°C over 12-24 hours.[10]
-
Rinsing: At -25°C, remove the FS medium and rinse the samples multiple times with pure, cold acetone to remove residual fixatives.[18]
-
Infiltration: Infiltrate with a graded series of resin (e.g., Lowicryl HM20 or Epon) in acetone (e.g., 30%, 50%, 70% resin, 2-4 hours each), followed by several changes of 100% resin.[18]
-
Embedding & Curing: Place samples in embedding molds filled with 100% resin and polymerize, typically with UV light at low temperature for acrylic resins or heat for epoxy resins.
Comparative Data Summary
| Biological System | Key Challenge | Recommended Cryoprotectant/Filler | Primary Validation Checkpoints (Ultrastructure) |
| Adherent Cells | Maintaining adhesion; preventing drying | 20% BSA or 15% Dextran in media | Smooth nuclear envelope; intact mitochondrial cristae; continuous plasma membrane. |
| C. elegans | Cuticle barrier; movement | 20% BSA in M9 buffer | Intact synaptic vesicles; well-defined muscle filaments; smooth organelle membranes. |
| Plant Tissue | Cell wall; air pockets; large vacuole | 1-Hexadecene (filler) | Tightly appressed plasma membrane; intact tonoplast; well-resolved thylakoid membranes. |
| Bacteria/Yeast | Small size; forming a pellet | 20% BSA or Dextran (for suspensions) | Smooth cell wall/envelope; dense, finely granulated cytoplasm; no large ice voids. |
Advanced Validation: Correlative Light and Electron Microscopy (CLEM)
For studies involving transient events or rare cell populations, CLEM is an invaluable validation tool.[19] This technique combines fluorescence microscopy (FM) to identify a specific cell or event of interest with the high-resolution ultrastructural analysis of EM.[19][20]
The workflow involves imaging live cells expressing a fluorescent protein on a gridded substrate, identifying the precise coordinates of the cell of interest, and then subjecting the sample to HPF within seconds.[21][22] This ensures that the ultrastructure observed in the TEM corresponds directly to the functional state identified by light microscopy, providing the ultimate level of validation.[20]
References
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High-Pressure Freezing Followed by Freeze Substitution: An Optimal Electron Microscope Technique to Study Golgi Apparatus Organization and Membrane Trafficking. PubMed. Available at: [Link]
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Methods High Pressure Freezing (HPF). Weizmann Institute of Science. Available at: [Link]
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Close-to-native ultrastructural preservation by high pressure freezing. PubMed. Available at: [Link]
-
High pressure freezing (HPF) for TEM sample preparation. Practical Electron Microscopy and Database. Available at: [Link]
-
Vitrification by high pressure freezing of a wide variety of sample using the HPM Live µ. bioRxiv. Available at: [Link]
-
High-Pressure Freezing Preparation of Biological Samples for EM Applications. YouTube. Available at: [Link]
-
A Workflow for High-pressure Freezing and Freeze Substitution of the Caenorhabditis elegans Embryo for Ultrastructural Analysis by Conventional and Volume Electron Microscopy. PubMed Central. Available at: [Link]
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High Pressure Freeze and Freeze Substitution. WormAtlas. Available at: [Link]
-
An assessment of high-pressure freezing and freeze substitution protocols for cultured cells. ResearchGate. Available at: [Link]
-
Preparation of Cultured Cells Using High-Pressure Freezing and Freeze Substitution for Subsequent 2D or 3D Visualization in the Transmission Electron Microscope. PubMed Central. Available at: [Link]
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High pressure freezing. University of Zurich. Available at: [Link]
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High pressure freezing and freeze substitution. University of Gothenburg. Available at: [Link]
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High-pressure freezing for the preservation of biological structure: Theory and practice. ResearchGate. Available at: [Link]
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Optimized protocol for in vivo affinity purification proteomics and biochemistry using C. elegans. PubMed Central. Available at: [Link]
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Cryo-fixation and resin embedding of biological samples for electron microscopy and chemical imaging. Protocols.io. Available at: [Link]
-
Programming gene expression in multicellular organisms for physiology modulation through engineered bacteria. PubMed Central. Available at: [Link]
-
Correlative Microscopy workflow. CryoCapCell. Available at: [Link]
-
Combined Nucleotide & Protein Extractions In C. Elegans l Protocol Preview. YouTube. Available at: [Link]
-
Correlative Light Electron Microscopy (CLEM) for Tracking and Imaging Viral Protein Associated Structures in Cryo-immobilized Cells. PubMed. Available at: [Link]
-
Correlative light and electron microscopy fundamentals. Delmic. Available at: [Link]
-
Optimizing Human Cell-Free System for Efficient Protein Production. PubMed Central. Available at: [Link]
-
Practical Methods in High- Pressure Freezing, Freeze-Substitution, Embedding and Immunocytochemistry for Electron Microscopy. University of Colorado Boulder. Available at: [Link]
-
(PDF) Correlative Light Electron Microscopy (CLEM) for Tracking and Imaging Viral Protein Associated Structures in Cryo-immobilized Cells. ResearchGate. Available at: [Link]
-
Life-Cycle-Dependent Toxicities of Mono- and Bifunctional Alkylating Agents in the 3R-Compliant Model Organism C. elegans. MDPI. Available at: [Link]
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A Comparative Guide to HPF and MitoSOX for Detecting Mitochondrial Reactive Oxygen Species
In the intricate landscape of cellular biology, the mitochondrion stands as a central hub of metabolic activity and a primary source of reactive oxygen species (ROS). The precise detection and quantification of these fleeting and highly reactive molecules within the mitochondrial matrix are paramount for researchers investigating a spectrum of physiological and pathological processes, from signaling cascades to the progression of neurodegenerative diseases and cancer. This guide provides an in-depth, side-by-side comparison of two widely utilized fluorescent probes, Hydroxyphenyl Fluorescein (HPF) and MitoSOX Red, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
The Critical Role of Mitochondrial ROS and the Need for Specific Detection
HPF and MitoSOX: A Tale of Two Probes with Distinct Targets
At the heart of this comparison lies a fundamental difference in the primary targets of HPF and MitoSOX. MitoSOX is specifically designed to detect mitochondrial superoxide, while HPF is tailored for the detection of highly reactive ROS, namely the hydroxyl radical and peroxynitrite. This distinction is the cornerstone of their appropriate applications and the interpretation of the data they generate.
MitoSOX Red: The Established Tool for Mitochondrial Superoxide
MitoSOX Red is a derivative of the ROS indicator hydroethidine, modified with a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the probe within the mitochondria in response to the negative mitochondrial membrane potential. Once localized in the mitochondrial matrix, MitoSOX Red is oxidized, primarily by superoxide, leading to a significant increase in its fluorescence.
Mechanism of Action:
The purported mechanism involves the specific reaction of MitoSOX Red with superoxide to form 2-hydroxyethidium, a product that intercalates with mitochondrial DNA, amplifying its fluorescent signal. However, it is crucial to acknowledge that non-specific oxidation can also occur, leading to the formation of ethidium, which also fluoresces and can lead to an overestimation of superoxide levels if not properly controlled for.
HPF (Hydroxyphenyl Fluorescein): A Probe for Highly Reactive Oxygen Species
HPF is a cell-permeable probe that exhibits minimal fluorescence in its reduced state. Upon reaction with highly reactive oxygen species such as hydroxyl radicals and peroxynitrite, HPF is oxidized to the highly fluorescent molecule fluorescein. A key feature of HPF is its relative insensitivity to other ROS like superoxide and hydrogen peroxide, providing a degree of specificity for these more potent oxidants.[1]
Mechanism of Action:
HPF's fluorescence activation is contingent on a chemical reaction with potent oxidants like •OH or ONOO⁻. This makes it a valuable tool for investigating cellular stress conditions where these highly damaging ROS are produced. While HPF is not intrinsically targeted to the mitochondria, its cell-permeability allows it to enter the cytoplasm, and potentially the mitochondrial matrix, where it can react with its target ROS.
Side-by-Side Comparison: Key Performance Characteristics
To facilitate a clear and objective comparison, the following table summarizes the key characteristics of HPF and MitoSOX Red.
| Feature | HPF (Hydroxyphenyl Fluorescein) | MitoSOX Red |
| Primary Target ROS | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻)[1] | Superoxide (O₂•⁻)[2] |
| Specificity | High for •OH and ONOO⁻; low for O₂•⁻ and H₂O₂.[1] | Preferential for O₂•⁻, but can be oxidized by other ROS, leading to artifacts.[3] |
| Subcellular Localization | Cytosolic; potential for mitochondrial detection with co-localization. | Mitochondria-targeted via TPP cation.[4] |
| Fluorescence Signal | Green (Ex/Em: ~490/515 nm)[5] | Red (Ex/Em: ~510/580 nm)[6] |
| Key Advantages | Specific for highly reactive and damaging ROS. Stable with low autoxidation.[1] | Direct targeting to mitochondria provides spatial resolution. |
| Significant Limitations | Not intrinsically targeted to mitochondria. Signal represents cytosolic and potentially mitochondrial ROS. | Formation of multiple fluorescent products requires careful interpretation. Signal can be influenced by mitochondrial membrane potential.[3] High concentrations can be cytotoxic.[7] |
| Photostability | Generally considered to be relatively photostable. | Data on photostability is not readily available in a comparative context.[7] |
| Quantum Yield | Data not readily available in a comparative context. | Data not readily available in a comparative context.[7] |
Experimental Workflows and Data Interpretation: A Causal Approach
The choice between HPF and MitoSOX should be driven by the specific scientific question being addressed. The following diagrams and protocols outline the experimental workflows and highlight critical considerations for data interpretation.
Visualizing the Mechanisms
.dot digraph "MitoSOX_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
MitoSOX [label="MitoSOX Red\n(Non-fluorescent)"]; Mito_Accumulation [label="Mitochondrial\nAccumulation\n(TPP-mediated)"]; Superoxide [label="Superoxide (O₂•⁻)"]; Oxidation [label="Oxidation"]; Fluorescent_Product [label="2-Hydroxyethidium\n(Red Fluorescent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_ROS [label="Other ROS"]; NonSpecific_Oxidation [label="Non-specific\nOxidation"]; Ethidium [label="Ethidium\n(Red Fluorescent)", fillcolor="#FBBC05", fontcolor="#202124"];
MitoSOX -> Mito_Accumulation; Mito_Accumulation -> Oxidation; Superoxide -> Oxidation; Oxidation -> Fluorescent_Product; Mito_Accumulation -> NonSpecific_Oxidation; Other_ROS -> NonSpecific_Oxidation; NonSpecific_Oxidation -> Ethidium; } .enddot
Caption: Mechanism of MitoSOX Red for mitochondrial superoxide detection.
.dot digraph "HPF_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
HPF [label="HPF\n(Non-fluorescent)"]; Cell_Entry [label="Cellular\nUptake"]; hROS [label="•OH / ONOO⁻"]; Oxidation [label="Oxidation"]; Fluorescein [label="Fluorescein\n(Green Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
HPF -> Cell_Entry; Cell_Entry -> Oxidation; hROS -> Oxidation; Oxidation -> Fluorescein; } .enddot
Caption: Mechanism of HPF for detecting highly reactive oxygen species.
Detailed Experimental Protocols
Protocol 1: Detection of Mitochondrial Superoxide using MitoSOX Red
This protocol is designed for fluorescence microscopy. Adjustments for flow cytometry are noted.
Materials:
-
MitoSOX Red reagent (5 mM stock in DMSO)
-
Live-cell imaging medium (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Positive control (e.g., Antimycin A, 10 µM)
-
Negative control (e.g., a superoxide scavenger like Mito-TEMPO)
-
Mitochondrial co-stain (e.g., MitoTracker Green)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or appropriate plates for microscopy or flow cytometry and allow them to adhere.
-
Reagent Preparation: Prepare a working solution of MitoSOX Red at a final concentration of 0.5-5 µM in pre-warmed imaging medium. Causality: The optimal concentration is cell-type dependent and should be determined empirically to avoid artifacts from high concentrations.[7]
-
Staining: Remove the culture medium, wash cells once with warm PBS, and add the MitoSOX Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm imaging medium to remove unbound probe.
-
Co-staining (Optional): If desired, co-stain with a mitochondrial marker like MitoTracker Green to confirm mitochondrial localization of the signal.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (for MitoSOX Red, Ex/Em ~510/580 nm). For more specific detection of the superoxide product, use an excitation of ~400 nm.[7]
-
Flow Cytometry: For flow cytometry, after washing, resuspend cells in imaging medium and analyze immediately using the PE channel (or equivalent).
-
Controls: Always include unstained cells, cells treated with a positive control to induce mitochondrial superoxide, and cells pre-treated with a scavenger as negative controls.
Trustworthiness: The inclusion of positive and negative controls is essential for validating the specificity of the MitoSOX signal for superoxide. Co-localization with a mitochondrial marker confirms the correct subcellular localization of the probe. For definitive quantification of superoxide, HPLC-based detection of 2-hydroxyethidium is the gold standard.[8]
Protocol 2: Detection of Cytosolic and Mitochondrial Highly Reactive ROS using HPF
This protocol outlines the use of HPF for detecting hydroxyl radicals and peroxynitrite, with considerations for assessing mitochondrial contribution.
Materials:
-
HPF (Hydroxyphenyl Fluorescein) (1-5 mM stock in DMSO/ethanol)
-
Live-cell imaging medium
-
Positive control (e.g., a Fenton reaction-inducing agent for •OH, or a peroxynitrite donor)
-
Mitochondrial marker (e.g., MitoTracker Deep Red)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Reagent Preparation: Prepare a working solution of HPF at a final concentration of 5-10 µM in pre-warmed imaging medium.
-
Staining: Remove the culture medium, wash cells once with warm PBS, and add the HPF working solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm imaging medium to remove excess probe.
-
Mitochondrial Co-localization: To assess the mitochondrial contribution to the HPF signal, co-stain with a spectrally distinct mitochondrial marker like MitoTracker Deep Red.
-
Imaging: Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (Ex/Em: ~490/515 nm).[5]
-
Image Analysis: Quantify the fluorescence intensity of HPF. Use image analysis software to determine the degree of co-localization between the HPF signal and the mitochondrial marker.
Trustworthiness: The specificity of the HPF signal for highly reactive ROS should be confirmed using appropriate scavengers for hydroxyl radicals and peroxynitrite. Co-localization analysis provides evidence for the mitochondrial origin of the detected ROS, although it does not exclude contributions from other cellular compartments. A study has demonstrated the use of HPF to measure hydroxyl radicals produced by isolated mitochondria, supporting its utility in this context.[1]
Concluding Remarks: A Strategic Approach to Probe Selection
The selection of a fluorescent probe for mitochondrial ROS detection is a critical decision that profoundly influences the outcome and interpretation of an experiment. MitoSOX Red remains a valuable tool for the specific detection of mitochondrial superoxide, provided its limitations are understood and appropriate controls, including the use of HPLC for definitive quantification, are implemented.
HPF, on the other hand, offers a window into the production of highly reactive and damaging ROS, such as hydroxyl radicals and peroxynitrite. While not intrinsically targeted to the mitochondria, its use in conjunction with mitochondrial markers can provide valuable insights into the generation of these species within this vital organelle.
Ultimately, a multi-probe approach, where researchers utilize a panel of specific ROS indicators, will provide the most comprehensive and robust understanding of the complex redox landscape within the mitochondria. By carefully considering the specific ROS of interest and the inherent characteristics of each probe, researchers can design experiments with the highest degree of scientific integrity and generate reliable, publishable data.
References
-
Capillary electrophoretic analysis of hydroxyl radicals produced by respiring mitochondria - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - NCBI. (2020, August 9). Retrieved January 21, 2026, from [Link]
-
Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC - NIH. (2021, April 20). Retrieved January 21, 2026, from [Link]
-
[Troubleshooting] Can TMRE be co-stained with MitoSOX Red dye? | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Use of Fluorescent Probes to Detect ROS in Photodynamic Therapy - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Use of Chemical Probes to Detect Mitochondrial ROS by Flow Cytometry and Spectrofluorometry - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Simple quantitative detection of mitochondrial superoxide production in live cells - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PubMed Central. (2019, October 28). Retrieved January 21, 2026, from [Link]
-
Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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- 3. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering ROS Detection: A Comprehensive Guide to Hydroxyphenyl Fluorescein (HPF) Probe, from Application to Disposal
In the intricate world of cellular biology and drug development, understanding the nuanced roles of Reactive Oxygen Species (ROS) is paramount. These highly reactive molecules, once dismissed as mere byproducts of metabolic processes, are now recognized as critical signaling molecules and mediators of cellular fate. Their precise detection is a cornerstone of research in fields ranging from neurodegeneration to cancer biology. This guide provides an in-depth exploration of a powerful tool in the researcher's arsenal: the Hydroxyphenyl Fluorescein (HPF) probe. We will delve into its mechanism of action, provide a detailed protocol for its application, and, crucially, outline the essential procedures for its safe handling and proper disposal, ensuring both scientific integrity and laboratory safety.
The Challenge of Detecting Highly Reactive Oxygen Species
Not all ROS are created equal. Highly reactive oxygen species (hROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO-), are particularly potent and fleeting, making their detection a significant challenge.[1] Traditional fluorescent probes often lack the specificity to distinguish these highly reactive species from less reactive ones like hydrogen peroxide (H₂O₂) or superoxide (O₂⁻), leading to ambiguous results.[1] This is where HPF emerges as a superior alternative, offering enhanced specificity and stability for the precise detection of hROS.[2]
Hydroxyphenyl Fluorescein (HPF): A Selective Sensor for hROS
HPF is a cell-permeable fluorescent dye that remains essentially non-fluorescent until it reacts with specific hROS. This key feature minimizes background fluorescence and enhances the signal-to-noise ratio. The probe's selectivity for hydroxyl radicals and peroxynitrite allows researchers to pinpoint the involvement of these specific damaging species in cellular processes.[3][4] Upon reaction with these hROS, HPF is oxidized to a highly fluorescent fluorescein derivative, which can be readily detected using standard fluorescence microscopy, flow cytometry, or a microplate reader.[2]
Mechanism of Action: Unmasking the Fluorescence
The elegance of HPF lies in its chemically engineered structure. In its native state, the fluorescein core is modified with a hydroxyphenyl group, which quenches its fluorescence. The presence of highly reactive oxygen species, specifically the hydroxyl radical or peroxynitrite, triggers an irreversible oxidation reaction. This process cleaves the hydroxyphenyl group, liberating the fluorescein molecule and unleashing its potent green fluorescence.
Diagram of HPF Activation Pathway
Caption: The reaction of non-fluorescent HPF with hROS leads to its oxidation and the subsequent release of highly fluorescent fluorescein.
Experimental Protocol: A Step-by-Step Guide to Intracellular hROS Detection
This protocol provides a general framework for using HPF to detect intracellular hROS in cultured cells. Optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental conditions.
I. Reagent Preparation
-
HPF Stock Solution (5-10 mM):
-
Dissolve 1 mg of HPF in an appropriate volume of anhydrous dimethylformamide (DMF) to achieve a 5-10 mM stock solution.[2][5] Note: While DMSO is a common solvent, DMF is preferred as DMSO can act as a scavenger of hydroxyl radicals, potentially interfering with the assay.[5]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C to -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
-
-
HPF Working Solution (1-10 µM):
-
On the day of the experiment, dilute the HPF stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically 1-10 µM).[2] The optimal concentration should be determined empirically for each cell type and experimental setup.
-
II. Cell Staining Procedure
For Adherent Cells:
-
Plate cells in a suitable culture vessel (e.g., chamber slides, 96-well plates) and allow them to adhere overnight.
-
Wash the cells twice with warm PBS.
-
Add the HPF working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[4]
-
Wash the cells twice with warm PBS to remove any excess probe.[2]
-
Add fresh, pre-warmed culture medium or PBS to the cells.
For Suspension Cells:
-
Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with warm PBS, centrifuging between washes.
-
Resuspend the cell pellet in the HPF working solution and incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with warm PBS to remove any excess probe.[2]
-
Resuspend the cells in fresh, pre-warmed culture medium or PBS.
III. Fluorescence Detection
-
Immediately analyze the stained cells using a fluorescence microscope, flow cytometer, or microplate reader.
-
Use an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 515 nm.[2][3]
Table 1: Key Parameters for HPF Application
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 5-10 mM in DMF | Store at -20°C to -80°C, protected from light.[2] |
| Working Solution Concentration | 1-10 µM | Dilute in serum-free medium or PBS.[2] |
| Incubation Time | 30-60 minutes | Optimize for your specific cell type.[4] |
| Excitation Wavelength | ~490 nm | [2] |
| Emission Wavelength | ~515 nm | [2] |
Safety First: Proper Handling and Personal Protective Equipment (PPE)
As a Senior Application Scientist, I cannot overstate the importance of a robust safety culture in the laboratory. While HPF is a powerful research tool, it is also a chemical substance that requires careful handling.
The Safety Data Sheet (SDS) for Hydroxyphenyl Fluorescein indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Therefore, the following safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling HPF powder and solutions.
-
Ventilation: Handle the powdered form of HPF in a chemical fume hood to avoid inhalation.
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for proper disposal. For solid spills, carefully sweep to avoid creating dust and place in a sealed container. Clean the spill area with a suitable solvent, followed by soap and water.[6]
The Final Step: A Comprehensive Guide to HPF Waste Disposal
Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of responsible scientific practice. The following procedures are designed to ensure the safe and compliant disposal of HPF waste.
Hazard Classification
Based on its SDS, Hydroxyphenyl Fluorescein is classified as a hazardous chemical. Therefore, all waste containing HPF, including stock solutions, working solutions, and contaminated materials, must be treated as hazardous chemical waste.
Diagram of HPF Waste Disposal Workflow
Caption: A streamlined workflow for the safe collection, segregation, and disposal of HPF waste.
Step-by-Step Disposal Procedures
-
Waste Segregation:
-
Aqueous Liquid Waste: Collect all aqueous solutions containing HPF (e.g., used working solutions, PBS washes) in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[6]
-
Organic Liquid Waste: If HPF is dissolved in an organic solvent like DMF, collect it in a separate, appropriately labeled hazardous waste container for organic solvents. Do not mix with aqueous waste.[6]
-
Solid Waste: All solid materials contaminated with HPF, such as pipette tips, centrifuge tubes, gloves, and weighing paper, must be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[6]
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "Hydroxyphenyl Fluorescein (HPF) Waste"
-
The primary hazard(s) (e.g., "Irritant," "Harmful")
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
-
-
Final Disposal:
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.[6]
-
Never dispose of HPF waste in the regular trash or down the sanitary sewer.
-
Decontamination of Laboratory Equipment
Reusable laboratory equipment, such as glassware, that has come into contact with HPF should be decontaminated.
-
Initial Rinse: Rinse the equipment with an appropriate solvent (e.g., ethanol or acetone) to remove the majority of the residual HPF. Collect this rinse solvent as hazardous waste.[6]
-
Washing: After the initial solvent rinse, wash the labware thoroughly with a laboratory detergent and water.[7]
-
Final Rinse: Rinse with deionized water and allow to air dry.
By adhering to these rigorous application and disposal protocols, researchers can confidently and safely leverage the power of the HPF probe to unravel the complex roles of highly reactive oxygen species in their experimental systems, thereby advancing scientific knowledge while upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Goryo Chemical, Inc. (n.d.). Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe. Retrieved from [Link]
-
PubMed. (n.d.). Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. Retrieved from [Link]
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Online Inhibitor. (2025, December 27). HPF: Advanced Fluorescent Probe for Highly Reactive Oxygen Species Detection. Retrieved from [Link]
-
Goryo Chemical, Inc. (2019, September 25). Hydroxyphenyl Fluorescein (HPF) Aminophenyl Fluorescein (APF). Retrieved from [Link]
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Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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DC Chemicals. (n.d.). Hydroxyphenyl Fluorescein|CAS 359010-69-8. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1. (A) Non-fluorescent hydroxyphenyl fluorescein (HPF) oxidized by.... Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Aport. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
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Shapiro. (2023, September 16). Chemical Waste Disposal: Ensuring Responsible Practices. Retrieved from [Link]
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Kansas State University. (2025, November 6). Chemical Waste. Retrieved from [Link]
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IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
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ResearchGate. (2019, December 20). How to clean fluorescein dye off of lab equipment?. Retrieved from [Link]
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Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
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University of Georgia Research. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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PubMed. (2024). Discovery of a highly selective fluorescent probe for hydrogen peroxide and its biocompatibility evaluation and bioimaging applications in cells and zebrafish. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Esco Lifesciences. (2022, July 18). Cell Culture: Safety Practices and Solutions. Retrieved from [Link]
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Wiley Online Library. (n.d.). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Retrieved from [Link]
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MDPI. (n.d.). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Retrieved from [Link]
-
Cell Culture Dish. (2015, June 15). Improving Live Cell Fluorescence Imaging. Retrieved from [Link]
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ResearchGate. (2025, August 7). Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations. Retrieved from [Link]
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QIAGEN. (n.d.). Safety and handling considerations for animal cell culture. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). BSL-2 ENHANCED WORK PRACTICES FOR CELL CULTURE. Retrieved from [Link]
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Mastering the Glow: A Safety and Handling Guide for ROS Probe, HPF
For the modern researcher navigating the complexities of cellular signaling, fluorescent probes are indispensable tools. Hydroxyphenyl fluorescein (HPF), a highly specific and stable probe for detecting reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite, offers a significant advantage in elucidating oxidative stress pathways.[1][2] However, the very reactivity that makes HPF a powerful scientific tool necessitates a robust understanding of its handling, safety, and disposal. This guide moves beyond mere procedural lists to provide a comprehensive framework for the safe and effective use of HPF, grounded in established safety protocols and practical laboratory experience. Our goal is to empower you, our fellow scientists, with the knowledge to not only generate high-quality data but also to cultivate a culture of safety and responsibility in your laboratory.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
While many fluorescent dyes are generally considered low-hazard in solution, it is crucial to recognize that the risks associated with HPF are present in both its solid and liquid forms. The primary routes of exposure are inhalation of the powder, and skin or eye contact with both the powder and its solutions.[3][4]
-
Inhalation: Fine powders can easily become airborne during handling, leading to respiratory tract irritation.[3][4]
-
Skin and Eye Contact: Direct contact with HPF powder or solutions can cause skin and serious eye irritation.[5][6]
-
Solvent Hazards: HPF is often dissolved in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can present their own hazards, including flammability and the ability to facilitate the absorption of other chemicals through the skin.
Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense in mitigating these risks. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[7]
Your Armor in the Lab: A Detailed PPE Protocol for HPF
The selection of PPE should always be guided by a thorough risk assessment of the specific procedures being performed. Below is a detailed breakdown of the essential PPE for handling HPF, from initial reconstitution to final experimental use.
Core PPE for All HPF Handling:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free | Provides a barrier against skin contact with HPF powder and solutions. Check for any signs of degradation before use. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against splashes of HPF solutions and airborne powder particles.[6] |
| Lab Coat | Standard, long-sleeved | Prevents contamination of personal clothing. |
Enhanced PPE for Handling Solid HPF:
When weighing and reconstituting solid HPF, the risk of inhaling airborne powder is at its highest. Therefore, additional precautions are necessary.
| PPE Component | Specification | Rationale |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when weighing out HPF powder outside of a certified chemical fume hood to minimize inhalation of fine particles. |
| Face Shield | Full-face shield | Provides an additional layer of protection for the face and eyes from splashes and airborne particles. |
From Benchtop to Disposal: A Step-by-Step Operational Plan
A proactive approach to safety involves integrating safe handling practices into every step of your experimental workflow. The following protocol outlines the key stages of working with HPF, from receiving the product to the final disposal of waste.
Experimental Workflow for Safe HPF Handling
Caption: A comprehensive workflow for the safe handling of HPF, from initial preparation to final disposal.
Detailed Protocol for Reconstituting Solid HPF:
This protocol is designed to minimize exposure to HPF powder.
-
Preparation:
-
Don all required PPE as outlined in the "Enhanced PPE" table above.
-
Prepare your designated weighing area. This should ideally be a certified chemical fume hood or a balance enclosure.[8]
-
If a fume hood is unavailable, ensure adequate ventilation and wear an N95 respirator.
-
Lay down absorbent bench paper to contain any potential spills.
-
-
Weighing:
-
Carefully transfer the desired amount of HPF powder to a tared weigh boat or microfuge tube using a clean spatula.
-
Avoid creating dust clouds. If any powder is spilled, clean it up immediately with a damp paper towel.
-
Close the primary container of HPF powder securely.
-
-
Reconstitution:
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste contaminated with HPF, including stock solutions, working solutions, and contaminated labware, should be treated as hazardous chemical waste.
HPF Waste Disposal Decision Tree
Caption: A decision tree to guide the proper disposal of HPF-contaminated waste.
Key Disposal Steps:
-
Segregation: All HPF-contaminated waste must be segregated from general lab trash.
-
Labeling: Use a hazardous waste label that clearly identifies the contents as "Hydroxyphenyl fluorescein waste" and includes the appropriate hazard warnings.[10]
-
Collection:
-
Liquid Waste: Collect all stock solutions and concentrated working solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Pipette tips, microfuge tubes, and other contaminated disposable items should be collected in a separate, labeled hazardous solid waste container.
-
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of fluorescent dye waste.[11] Do not pour any HPF solution down the drain without explicit approval and pretreatment procedures from your EHS department.
In Case of Emergency: Spill and Exposure Procedures
Accidents can happen, and a well-defined emergency plan is essential.
-
Skin Exposure: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation of Powder: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill Cleanup:
-
Solid Spill: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a 10% bleach solution followed by a water rinse, or as recommended by your institution's safety protocols).[12]
-
By adhering to these guidelines, researchers can confidently and safely utilize the power of HPF to advance their scientific discoveries while upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Tintex. (2020). SAFETY DATA SHEET TINTEX FLUORESCENT PIGMENT POWDER GWG – ALL COLOURS. [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
Eye and Skin Painting. (2024). A Safety Guide for Using Pigment Powders. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Eva Green® Fluorescent Dye. [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. [Link]
-
Texas Woman's University. ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. [Link]
-
University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]
-
ResearchGate. (2019). How to clean up fluorescent dye contamination in qPCR?. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Goryo Chemical. (2019). Hydroxyphenyl Fluorescein (HPF) Aminophenyl Fluorescein (APF). [Link]
-
Emory University - Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]
-
JMN Specialties, Inc. Safety Data Sheet (FLUORESCENCE DYE). [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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Mettler Toledo. Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. [Link]
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Northeastern University. Hazardous Waste Resources ECOS & OARS. [Link]
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Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
